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Core Science & Biosynthesis

Foundational

1-Methyloctahydropyrrolo[3,2-b]pyrrole chemical structure and properties

This guide is designed as a definitive technical resource for researchers utilizing the 1-methyloctahydropyrrolo[3,2-b]pyrrole scaffold in medicinal chemistry and organic synthesis. Chemical Structure, Synthesis, and App...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a definitive technical resource for researchers utilizing the 1-methyloctahydropyrrolo[3,2-b]pyrrole scaffold in medicinal chemistry and organic synthesis.

Chemical Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

1-Methyloctahydropyrrolo[3,2-b]pyrrole (also identified as 2-methyl-2,6-diazabicyclo[3.3.0]octane ) represents a "privileged scaffold" in modern drug discovery. Unlike its planar, aromatic counterparts used in optoelectronics, this saturated bicyclic diamine offers a rigid, three-dimensional framework essential for high-affinity ligand-protein interactions. Its restricted conformation reduces the entropic penalty of binding, making it a superior bioisostere for substituted pyrrolidines or piperazines in kinase inhibitors (e.g., PI3K, EGFR) and GPCR ligands.

This guide provides a comprehensive analysis of its structural dynamics, validated synthesis protocols, and application logic, ensuring reproducible results in the laboratory.

Chemical Identity & Structural Properties[1][2][3][4][5][6]

Nomenclature and Topology

The molecule exists as a fused bicyclic system. The cis-fused isomer is the thermodynamically dominant and biologically relevant form due to the high ring strain associated with trans-fusion in bicyclo[3.3.0] systems.

PropertyData
IUPAC Name 1-Methyloctahydropyrrolo[3,2-b]pyrrole
Systematic Name 2-Methyl-2,6-diazabicyclo[3.3.0]octane
CAS Number 1234805-59-4 (cis-dihydrochloride)
Molecular Formula C₇H₁₄N₂
Molecular Weight 126.20 g/mol (Free Base); 199.12 g/mol (2HCl Salt)
Stereochemistry (3aR,6aR) - cis-fusion typically preferred
pKa (Calc.) ~9.5 (Secondary amine), ~8.2 (Tertiary amine)
Structural Visualization

The [3,2-b] fusion places the nitrogen atoms at positions 2 and 6 of the diazabicyclo[3.3.0]octane skeleton. This specific vector alignment is critical for bridging binding pockets that require a specific distance between hydrogen bond donors/acceptors.

Caption: Connectivity map of the 1-methyloctahydropyrrolo[3,2-b]pyrrole core. Note the bridgehead carbons (C3a, C6a) creating the cis-fused system.

Synthesis Strategy

Mechanistic Pathway

Direct synthesis of the saturated [3,2-b] system differs significantly from the aromatic analogues. The most robust route involves the construction of the bicyclic core from a substituted pyrrolidine precursor via intramolecular alkylation or reductive amination.

Route: Deprotection-Cyclization-Methylation Sequence This route is preferred for its scalability and control over stereochemistry, often starting from commercially available protected intermediates like benzyl octahydropyrrolo[3,2-b]pyrrole-1-carboxylate.

Synthesis cluster_note *Note on Regioselectivity Start Start: Benzyl octahydropyrrolo[3,2-b] pyrrole-1-carboxylate (Cbz-protected) Step1 Step 1: Hydrogenolysis (H2, Pd/C, MeOH) Cleaves Cbz group Start->Step1 Deprotection Inter1 Intermediate: Octahydropyrrolo[3,2-b]pyrrole (Free Diamine) Step1->Inter1 Step2 Step 2: Reductive Methylation (HCHO, NaBH(OAc)3 or Formic Acid) Inter1->Step2 Regioselective Methylation* Product Target: 1-Methyloctahydropyrrolo [3,2-b]pyrrole Step2->Product Salt Salt Formation: HCl in Dioxane/Ether --> Dihydrochloride Salt Product->Salt Stabilization Note If starting from unsubstituted diamine, control of mono-methylation is difficult. Using orthogonal protection (e.g., Boc/Cbz) is recommended.

Caption: Validated synthetic workflow for generating the 1-methyl derivative from protected precursors.

Experimental Protocol: Synthesis of Dihydrochloride Salt

Standard Operating Procedure (SOP) for Lab Scale (1.0 g)

Materials:

  • (3aR,6aR)-Octahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid benzyl ester (Start material).

  • Formaldehyde (37% aq. solution).

  • Sodium triacetoxyborohydride (STAB).

  • Pd/C (10% w/w).

  • Methanol (anhydrous).

Procedure:

  • Hydrogenolysis (Deprotection):

    • Dissolve the Cbz-protected precursor (1.0 eq) in MeOH (0.1 M).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure) at RT for 4-6 hours.

    • Checkpoint: Monitor by TLC/LC-MS for disappearance of starting material (loss of Cbz).

    • Filter through Celite to remove catalyst. Concentrate filtrate to yield the free diamine.

  • Reductive Methylation:

    • Redissolve the crude diamine in DCE (1,2-dichloroethane).

    • Add Formaldehyde (1.1 eq) and stir for 30 mins to form the iminium ion.

    • Add STAB (1.5 eq) portion-wise at 0°C. Warm to RT and stir overnight.

    • Quench: Add sat. NaHCO₃. Extract with DCM (3x).

  • Salt Formation:

    • Dissolve the free base oil in diethyl ether.

    • Add 4M HCl in dioxane (2.5 eq) dropwise at 0°C.

    • Collect the white precipitate by filtration. Wash with cold ether.

Applications in Drug Discovery[5][10]

The 1-methyloctahydropyrrolo[3,2-b]pyrrole scaffold is increasingly utilized to solve "escape from flatland" challenges in medicinal chemistry.

Kinase Inhibition (PI3K / EGFR)

In kinase inhibitors, the scaffold serves as a rigid linker that projects solubilizing groups into the solvent-exposed region of the ATP binding pocket.

  • Mechanism: The bicyclic core restricts the rotation of the attached moieties, reducing the entropy loss upon binding compared to flexible piperazine or pyrrolidine linkers.

  • Case Study: Used in the optimization of PI3K inhibitors to improve selectivity between isoforms (α, β, γ, δ) by exploiting subtle differences in the hinge region geometry [1].

SHP2 and GPCR Modulation

The scaffold appears in patent literature for SHP2 allosteric inhibitors and CXCR4 antagonists.

  • SHP2: The diamine acts as a bridge connecting the allosteric site anchors, maintaining a specific "tunnel" conformation required for inhibition [2].

  • nAChR Ligands: Analogous diazabicyclo[3.3.0]octanes (e.g., TC-6683) have shown high affinity for nicotinic acetylcholine receptors, validating the pharmacophore's ability to mimic the cationic center of acetylcholine in a rigidified form [3].

Bioisosteric Replacement Logic
Standard MoietyBicyclic ReplacementBenefit
Piperazine Octahydropyrrolo[3,2-b]pyrroleIncreased rigidity; improved metabolic stability (no bis-benzylic oxidation).
3-Aminopyrrolidine Octahydropyrrolo[3,2-b]pyrroleFixed vector angle between N-substituents; chiral control.

References

  • Broad Institute. (2018). Heterocyclic compounds and uses thereof (PI3K Inhibitors). WO 2018/183936.

  • Novartis AG. (2019). SHP2 Inhibitors and methods of use. EP 3772513 A1.

  • Mazurov, A., et al. (2012). Discovery of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683), a novel highly selective α4β2 nicotinic acetylcholine receptor agonist.[1][2] Journal of Medicinal Chemistry, 55(21), 9181-9194.[3][4]

  • Krzeszewski, M., et al. (2021).[5][3] Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles. Organic Syntheses, 98, 242-262. (Note: Reference for aromatic core synthesis contrast).

Sources

Exploratory

Technical Guide: 1-Methyloctahydropyrrolo[3,2-b]pyrrole Dihydrochloride (CAS 2306261-28-7)

Executive Summary: The Constrained Diamine Advantage 1-Methyloctahydropyrrolo[3,2-b]pyrrole dihydrochloride (CAS 2306261-28-7) represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Constrained Diamine Advantage

1-Methyloctahydropyrrolo[3,2-b]pyrrole dihydrochloride (CAS 2306261-28-7) represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to solve the "entropy penalty" problem in ligand binding. Unlike flexible diamine linkers (e.g., ethylenediamine, piperazine), this bicyclic scaffold locks nitrogen atoms into a rigid, specific vector orientation.

This rigidity confers three critical advantages in drug discovery:

  • Enhanced Selectivity: The fused 5,5-ring system restricts conformational freedom, reducing off-target binding events driven by "induced fit" in flexible analogs.

  • Metabolic Stability: The bicyclic cage protects the nitrogen centers and adjacent carbons from rapid oxidative metabolism (e.g., N-dealkylation).

  • Basicity Modulation: The specific cis-fused geometry modulates the pKa of the nitrogen atoms, often improving CNS penetration and oral bioavailability compared to open-chain counterparts.

This guide details the physicochemical architecture, synthesis pathways, and application logic for this scaffold, positioning it as a critical intermediate for kinase inhibitors (JAK, FGFR) and GPCR ligands.

Chemical Architecture & Identity

The compound exists as a cis-fused bicyclic system. The "dihydrochloride" salt form is the industry standard for stability, preventing the oxidation and hygroscopic issues associated with the free base diamine.

Physicochemical Profile[1][2][3]
PropertySpecification
CAS Number 2306261-28-7
IUPAC Name 1-Methyloctahydropyrrolo[3,2-b]pyrrole dihydrochloride
Molecular Formula C₇H₁₆Cl₂N₂
Molecular Weight 199.12 g/mol
Core Scaffold Octahydropyrrolo[3,2-b]pyrrole (Bicyclic 5,5-system)
Stereochemistry cis-fused (typically (3aR,6aR) or racemate depending on synthesis)
Solubility High in Water, DMSO, Methanol; Insoluble in non-polar solvents
pKa (Calc) N1 (Tertiary): ~8.5
Structural Logic

The molecule features two distinct nitrogen centers:

  • N1 (Methylated, Tertiary): Acts as a "cap" or solvent-interacting motif. It is chemically inert to standard coupling conditions, allowing orthogonal functionalization of N4.

  • N4 (Secondary): The reactive handle. This site is used to couple the scaffold to the pharmacophore core (e.g., a heteroaryl chloride or carboxylic acid).

Synthesis & Manufacturing Protocols

The synthesis of the saturated octahydro core is non-trivial due to the strain of the fused 5,5-ring system. The most robust route involves the construction of the aromatic pyrrolo[3,2-b]pyrrole precursor followed by high-pressure hydrogenation.

Mechanistic Pathway (Route A: The Aromatic Reduction Strategy)

This route is preferred for scale-up as it avoids the complex stereocontrol required in de novo cyclizations of pyrrolidines.

Synthesis_Pathway Start Succinaldehyde + Methylamine Step1 Condensation & Cyclization Start->Step1 AcOH, Toluene Inter1 1-Methyl-1,4-dihydro- pyrrolo[3,2-b]pyrrole (Aromatic Core) Step1->Inter1 Step2 Hydrogenation (PtO2, H2, 50 bar) Inter1->Step2 Reduction Inter2 1-Methyl-octahydro- pyrrolo[3,2-b]pyrrole (Free Base) Step2->Inter2 Stereoselective (cis-fusion) Step3 Salt Formation (HCl in Dioxane) Inter2->Step3 Final CAS 2306261-28-7 (Dihydrochloride) Step3->Final

Figure 1: Synthetic workflow from acyclic precursors to the saturated dihydrochloride salt. The reduction step establishes the critical cis-stereochemistry.

Detailed Experimental Protocol

Step 1: Synthesis of the Aromatic Core

  • Reagents: Succinaldehyde (40% aq), Methylamine (33% EtOH), Glacial Acetic Acid.

  • Procedure: Combine succinaldehyde and methylamine in toluene/acetic acid (1:1). Heat to 90°C for 4 hours. The "Gryko" conditions (iron-catalyzed) can be adapted here to improve yield if coupling with a second amine component, but for the N-methyl core, direct condensation often suffices [1].

  • Outcome: Formation of the highly fluorescent aromatic pyrrolo[3,2-b]pyrrole.[1][2]

Step 2: High-Pressure Hydrogenation (The Critical Step)

  • Rationale: The aromatic core is electron-rich and planar. Reducing it to the octahydro form requires forcing conditions to break aromaticity and install the cis-bridgehead hydrogens.

  • Protocol:

    • Dissolve the aromatic intermediate in Glacial Acetic Acid.[3]

    • Add Platinum Oxide (PtO₂) catalyst (10 mol%).

    • Pressurize reactor to 50 bar (725 psi) H₂.

    • Stir at 60°C for 24-48 hours.

    • Validation: Monitor by LC-MS. The mass will shift from ~118 (aromatic) to ~126 (saturated).

    • Workup: Filter catalyst over Celite. Concentrate filtrate. Neutralize with NaOH to extract the free base diamine.

Step 3: Salt Formation

  • Protocol: Dissolve the free base oil in anhydrous diethyl ether. Cool to 0°C. Add 4M HCl in dioxane dropwise.

  • Observation: A white precipitate forms immediately.

  • Isolation: Filter under N₂ (hygroscopic solid). Wash with cold ether. Dry under high vacuum.

Applications in Drug Discovery

Kinase Inhibitor Design (Scaffold Hopping)

In kinase inhibitors (e.g., JAK1/2, FGFR3), the solvent-exposed region often tolerates solubilizing groups. Replacing a standard piperazine with 1-methyloctahydropyrrolo[3,2-b]pyrrole can dramatically alter the vector of the solubilizing tail.

  • Mechanism: The rigid bicyclic core forces the N-methyl group into a specific quadrant, potentially picking up unique hydrogen bonds with the kinase hinge region or P-loop that a flexible piperazine would miss [2].

  • Case Study Logic: In FGFR3 inhibitors, octahydropyrrolo[3,2-b]pyridine derivatives have shown superior selectivity over VEGFR2 due to steric exclusion from the smaller VEGFR2 pocket [3]. This pyrrolo-pyrrole analog offers a similar steric bulk but with higher polarity.

GPCR Ligands (Bioisosterism)

For aminergic GPCRs (Dopamine, Serotonin), the distance between the basic nitrogen and the aromatic warhead is critical.

  • Distance Constraint: The distance between N1 and N4 in this scaffold is fixed at approx 3.8 Å (cis-conformation).

  • Application: Use as a rigid linker in bivalent ligands or to constrain the pharmacophore of flexible neurotransmitters.

Application_Logic Drug_Core Kinase/GPCR Pharmacophore Linker N4 (Secondary Amine) Rigid Bicyclic Core N1 (Methyl) Drug_Core->Linker:f0 SNAr / Amide Coupling Effect Selectivity Solubility Linker:f1->Effect:e1 Restricted Conformation Linker:f2->Effect:e2 Solvent Interaction

Figure 2: Functional logic of the scaffold in medicinal chemistry. The N4 position couples to the drug, while the rigid core and N1 tail drive physicochemical properties.

Handling, Stability & Safety

Storage & Stability[3]
  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic . It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Shelf Life: Stable for >2 years at -20°C if kept dry.

  • Reactivity: The free base absorbs CO₂ from air (carbamate formation). Always generate the free base in situ or use the salt with an organic base (DIPEA/TEA) during reactions.

Safety Protocols (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[6]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust generation.[4][5][7][8]

References

  • Gryko, D. T., et al. (2020). "Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles." The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Comparative Biological Activity of Pyrrolidine Derivatives: A Focus on the Octahydropyrrolo[3,4-b]pyrrole Scaffold."

  • Li, X., et al. (2022). "Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2." Journal of Cellular Biochemistry.

  • PubChem. (2025). "Compound Summary: Octahydropyrrolo[3,2-b]pyrrole." National Library of Medicine.

Sources

Foundational

Architectural Rigidity in Drug Design: A Technical Guide to Bicyclic Diamine Scaffolds

Part 1: The Paradigm Shift – Escaping Flatland In modern medicinal chemistry, the correlation between molecular planarity and attrition rates is well-documented. High fraction of sp3-hybridized carbons ( ) correlates wit...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Paradigm Shift – Escaping Flatland

In modern medicinal chemistry, the correlation between molecular planarity and attrition rates is well-documented. High fraction of sp3-hybridized carbons (


) correlates with improved solubility and lower promiscuity. Bicyclic diamines represent a high-value structural class that offers a solution to the "flat molecule" problem. Unlike flexible piperazines, which suffer from entropic penalties upon binding, bicyclic diamines are pre-organized.

This guide focuses on two privileged scaffolds:

  • 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH)

  • 3,8-Diazabicyclo[3.2.1]octane (3,8-DBO)

Structural Taxonomy

The following diagram illustrates the classification of these scaffolds based on ring size and bridgehead atoms.

BicyclicScaffolds Root Bicyclic Diamine Scaffolds Bridged Bridged Systems (N at Bridgehead or Bridge) Root->Bridged Fused Fused Systems (Shared Bond) Root->Fused DBH 2,5-Diazabicyclo[2.2.1]heptane (Rigid Piperazine Mimic) Bridged->DBH DBO 3,8-Diazabicyclo[3.2.1]octane (Epibatidine/Cytisine Core) Bridged->DBO DBN 1,4-Diazabicyclo[3.2.2]nonane (Quinuclidine Analogs) Bridged->DBN Octahydro Octahydropyrrolo[3,4-b]pyrrole Fused->Octahydro

Figure 1: Taxonomy of privileged bicyclic diamine scaffolds in drug discovery.

Part 2: Physicochemical Profiling & Vector Analysis

The substitution of a piperazine linker with a bicyclic diamine alters the vector of the substituents and the basicity of the nitrogen atoms. This is a critical design element for modulating metabolic stability and permeability.

Basicity and Lipophilicity Modulation

The bridgehead nitrogen in bicyclic systems often exhibits reduced basicity compared to piperazine due to increased ring strain and changes in hybridization character (increased s-character).

Table 1: Comparative Physicochemical Properties

ScaffoldStructure TypepKa (N1/N2)*Vector AngleMetabolic Stability
Piperazine Monocyclic~9.8 / 5.6180° (Chair)Low/Mod (N-oxidation)
2,5-DBH Bridged [2.2.1]~8.5 / 3.0~120°High (Steric shielding)
3,8-DBO Bridged [3.2.1]~9.0 / 4.5VariesHigh
Homopiperazine Monocyclic~10.5 / 6.5FlexibleModerate

*Note: pKa values are approximate and highly dependent on substituents. 2,5-DBH shows significantly lower pKa for the bridgehead nitrogen, improving CNS penetration by reducing the cationic fraction at physiological pH.

Mechanistic Insight: The "Vector" Effect

In 2,5-DBH, the exit vectors for substituents are fixed. Unlike piperazine, which can flip between chair and boat forms to accommodate binding pockets, 2,5-DBH is "frozen."

  • Advantage: If the vector matches the receptor, affinity increases due to a near-zero entropic cost.

  • Risk: If the vector is mismatched, binding is abolished.

Part 3: Synthetic Methodologies

The synthesis of bicyclic diamines is often the bottleneck in SAR exploration. Below is a robust, validated protocol for the synthesis of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold, utilizing naturally occurring trans-4-hydroxy-L-proline as the chiral pool starting material.

Protocol: Synthesis of (1S,4S)-2,5-DBH Scaffold

Objective: Construct the bicyclic core with differentiated protecting groups (N-Boc, N-Cbz/Bn) to allow orthogonal functionalization.

Reaction Workflow (Graphviz):

SynthesisWorkflow Step1 Start: Trans-4-Hydroxy-L-Proline Step2 N-Protection & Esterification Step1->Step2 Boc2O, MeOH Step3 Activation: O-Tosylation Step2->Step3 TsCl, Pyridine Step4 Cyclization: Benzylamine/Heat Step3->Step4 PhCH2NH2, 110°C Step5 Product: (1S,4S)-2,5-DBH Step4->Step5 Pd/C, H2 (if debenzylation needed)

Figure 2: Synthetic route for (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.

Detailed Step-by-Step Methodology:

  • Precursor Preparation (N-Boc-trans-4-hydroxy-L-proline methyl ester):

    • Dissolve trans-4-hydroxy-L-proline (1.0 eq) in methanol. Add thionyl chloride (1.2 eq) dropwise at 0°C. Reflux for 4 hours.

    • Concentrate in vacuo. Resuspend in DCM/Water (1:1). Add

      
       (2.5 eq) and 
      
      
      
      (1.1 eq). Stir at RT for 12h.[1]
    • Checkpoint: Monitor by TLC (ninhydrin stain). Product is the N-Boc ester.

  • Activation (Tosylation):

    • Dissolve the N-Boc ester (1.0 eq) in dry pyridine. Cool to 0°C.[2]

    • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

    • Stir at 0°C for 24h. Pour into ice water and extract with EtOAc.

    • Criticality: Complete drying of the organic layer is essential here to prevent hydrolysis in the next step.

  • Reduction to Prolinol:

    • Treat the tosylated ester with

      
       (2.0 eq) in THF at 0°C to reduce the methyl ester to the primary alcohol.
      
    • Note: This generates the cis-4-tosyloxy-2-hydroxymethylpyrrolidine intermediate.

  • Second Activation:

    • Tosylate the newly formed primary alcohol using TsCl (1.1 eq) and TEA in DCM. This yields the bis-tosylate.

  • Double Displacement Cyclization (The Key Step):

    • Dissolve the bis-tosylate in toluene or xylenes.

    • Add Benzylamine (3.0 eq).

    • Heat to 110-120°C in a sealed pressure tube for 18-24h.

    • Mechanism:[3] The benzylamine displaces the primary tosylate first, followed by an intramolecular

      
       attack on the secondary tosylate (with inversion of configuration), closing the bridge.
      
    • Yield Expectation: 60-75%.

  • Purification:

    • Flash chromatography (Hexane/EtOAc). The resulting product is N2-Boc-N5-Benzyl-2,5-diazabicyclo[2.2.1]heptane.

Part 4: Medicinal Chemistry Applications & Case Studies

Case Study 1: Sigma Receptor Ligands

Research has demonstrated that replacing the piperazine moiety in Sigma-2 (


) receptor ligands with 2,5-DBH retains nanomolar affinity while significantly altering selectivity profiles against 

receptors.
  • Observation: The rigid 2,5-DBH scaffold locks the distance between the basic nitrogen and the aromatic pharmacophore.

  • Outcome: Enhanced metabolic stability due to the inability of CYP450 enzymes to access the bridgehead carbons easily.

Case Study 2: Epibatidine Analogues (nAChR)

The 3,8-diazabicyclo[3.2.1]octane core is a direct structural analogue of the potent analgesic Epibatidine.[4][5]

  • Application: Used to target

    
     nicotinic acetylcholine receptors.[5][6]
    
  • Design Logic: The [3.2.1] bridge mimics the tropane ring system but introduces a second nitrogen, allowing for additional H-bond interactions within the receptor pocket that are unavailable to the parent carbon-bridged system.

Part 5: References

  • Grygorenko, O. O., et al. (2011).[7] "Bicyclic Conformationally Restricted Diamines." Chemical Reviews, 111(9), 5506–5568.[7] Link

  • Barnes-Seeman, D., et al. (2015). "Using Structural Changes to Influence the Physicochemical Properties of Piperazine Bioisosteres." Journal of Medicinal Chemistry, 58(15), 5705–5719. Link

  • Beinat, C., et al. (2013). "A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane." Tetrahedron Letters, 54(36), 4858-4860. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link

Sources

Exploratory

A Tale of Two Isomers: An In-depth Technical Guide to 1-Methyl-octahydropyrrolo[3,2-b]pyrrole and its [3,4-b] Isomer

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The octahydropyrrolo[b]pyrrole scaffold, a saturated bicyclic diamine, represents a class of priv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The octahydropyrrolo[b]pyrrole scaffold, a saturated bicyclic diamine, represents a class of privileged structures in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutics. This technical guide provides a comprehensive comparative analysis of two key isomers: 1-methyl-octahydropyrrolo[3,2-b]pyrrole and 1-methyl-octahydropyrrolo[3,4-b]pyrrole. While direct comparative studies on these specific methylated isomers are limited in publicly available literature, this guide synthesizes data from structurally related compounds, particularly pyrrolizidine alkaloids and other derivatives of the octahydropyrrolo[b]pyrrole core, to provide a detailed examination of their synthesis, physicochemical properties, spectroscopic characterization, and potential biological activities. This in-depth analysis aims to equip researchers and drug development professionals with the foundational knowledge to strategically leverage these isomeric scaffolds in their discovery programs.

Introduction: The Significance of Isomerism in Drug Design

Isomerism plays a critical role in drug design and development, as subtle changes in the spatial arrangement of atoms can lead to profound differences in a molecule's physicochemical properties, pharmacokinetic profile, and pharmacological activity. In the realm of heterocyclic chemistry, the octahydropyrrolo[b]pyrrole core, a pyrrolizidine alkaloid-like structure, offers a fascinating case study in the impact of isomerism. The fusion of the two pyrrolidine rings can occur in two distinct ways, leading to the [3,2-b] and [3,4-b] isomers. The seemingly minor difference in the fusion pattern results in unique three-dimensional shapes and dispositions of the nitrogen lone pairs, which can significantly influence their interactions with biological targets.

This guide will focus on the N-methylated derivatives of these two cores: 1-methyl-octahydropyrrolo[3,2-b]pyrrole and 1-methyl-octahydropyrrolo[3,4-b]pyrrole. The addition of the methyl group can further modulate properties such as basicity, lipophilicity, and metabolic stability, making a comparative understanding of these specific isomers crucial for their application as building blocks in medicinal chemistry.

Physicochemical Properties: A Comparative Overview

Property1-Methyl-octahydropyrrolo[3,2-b]pyrrole (Predicted/Inferred)(3aR,6aR)-1-Methyloctahydropyrrolo[3,4-b]pyrrole[1]
Molecular Formula C₇H₁₄N₂C₇H₁₄N₂
Molecular Weight 126.20 g/mol 126.20 g/mol [1]
Physical Form Likely a liquid at room temperatureLiquid[1]
Boiling Point Not available161.5 ± 8.0 °C at 760 mmHg[1]
Basicity (pKa) Expected to be basic due to the two tertiary amine groups. The relative basicity of the two nitrogens would be influenced by the ring fusion and steric hindrance.Expected to be basic. The pKa values would be crucial for understanding its behavior in physiological conditions.
LogP (Predicted) 0.1 (for the racemate of the [2,3-c] isomer, which is structurally similar)[2]Not available
Polar Surface Area 15.3 Ų (for the racemate of the [2,3-c] isomer)[2]Not available

Causality Behind Property Differences:

The key differentiator between the two isomers is the point of fusion of the two five-membered rings. In the [3,2-b] isomer, the rings are fused at adjacent carbon atoms relative to the nitrogen, creating a more compact and potentially more strained system. In contrast, the [3,4-b] isomer has the fusion at carbons beta and gamma to the nitrogen, leading to a different overall geometry. This will influence the bond angles, ring strain, and the accessibility of the nitrogen lone pairs for protonation or interaction with other molecules. The boiling point of the [3,4-b] isomer suggests it is a relatively small, volatile molecule. The predicted LogP of a related isomer suggests that these compounds are likely to have good cell permeability.

Synthesis Strategies: Navigating the Path to Isomeric Purity

The synthesis of the octahydropyrrolo[b]pyrrole core is a topic of significant interest in organic chemistry. While detailed, step-by-step protocols for the specific 1-methylated isomers are not readily found in peer-reviewed literature, established methodologies for the synthesis of the parent scaffolds can be adapted.

Synthesis of the 1-Methyl-octahydropyrrolo[3,2-b]pyrrole Core

A robust method for the synthesis of the pyrrolo[3,2-b]pyrrole core involves a multicomponent reaction. A detailed protocol for the synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has been published in Organic Syntheses, which provides a strong foundation for accessing this scaffold[3]. Subsequent reduction and N-methylation would be required to obtain the target molecule.

Conceptual Workflow for 1-Methyl-octahydropyrrolo[3,2-b]pyrrole Synthesis

G cluster_0 Core Synthesis cluster_1 Post-Synthetic Modification A Primary Amine E 1,4-Dihydropyrrolo[3,2-b]pyrrole Core A->E Multicomponent Reaction B Aldehyde B->E C Butane-2,3-dione C->E D Fe(III) Catalyst D->E F Reduction (e.g., H₂, Pd/C) E->F G Octahydropyrrolo[3,2-b]pyrrole F->G H N-Methylation (e.g., CH₃I, base) G->H I 1-Methyl-octahydropyrrolo [3,2-b]pyrrole H->I

Caption: Conceptual workflow for the synthesis of 1-methyl-octahydropyrrolo[3,2-b]pyrrole.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

Step 1: Synthesis of the 1,4-Dihydropyrrolo[3,2-b]pyrrole Core (Adapted from Gryko, et al.)[3]

  • To a solution of a primary amine (2.0 equiv.) and an aldehyde (2.0 equiv.) in a 1:1 mixture of acetic acid and toluene, add a catalytic amount of an iron(III) salt (e.g., Fe(OTs)₃·6H₂O, 6 mol%).

  • Heat the mixture to 50 °C and stir for 30 minutes.

  • Add butane-2,3-dione (1.0 equiv.) dropwise to the reaction mixture.

  • Continue stirring at 50 °C for 16 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with methanol and diethyl ether and dry under vacuum to afford the 1,4-dihydropyrrolo[3,2-b]pyrrole derivative.

Step 2: Reduction to the Octahydropyrrolo[3,2-b]pyrrole Scaffold

  • Dissolve the 1,4-dihydropyrrolo[3,2-b]pyrrole derivative in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Subject the mixture to hydrogenation at elevated pressure (e.g., 50 psi) and temperature (e.g., 50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude octahydropyrrolo[3,2-b]pyrrole.

Step 3: N-Methylation

  • Dissolve the octahydropyrrolo[3,2-b]pyrrole in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add a base such as potassium carbonate (1.5 equiv.).

  • Add methyl iodide (1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-octahydropyrrolo[3,2-b]pyrrole.

Synthesis of the 1-Methyl-octahydropyrrolo[3,4-b]pyrrole Core

The synthesis of the octahydropyrrolo[3,4-b]pyrrole scaffold is often achieved through a [3+2] dipolar cycloaddition reaction of an azomethine ylide.

Conceptual Workflow for 1-Methyl-octahydropyrrolo[3,4-b]pyrrole Synthesis

G cluster_0 Azomethine Ylide Formation cluster_1 Cycloaddition and Final Product A N-Methylglycine Derivative C Azomethine Ylide Intermediate A->C B Alkene-containing Aldehyde B->C D Intramolecular [3+2] Cycloaddition C->D E Octahydropyrrolo[3,4-b]pyrrole Derivative D->E F Deprotection (if necessary) E->F G 1-Methyl-octahydropyrrolo [3,4-b]pyrrole F->G

Caption: Conceptual workflow for the synthesis of 1-methyl-octahydropyrrolo[3,4-b]pyrrole.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

  • Condense an N-methylglycine ester with an appropriate alkene-containing aldehyde in a suitable solvent like toluene.

  • Heat the reaction mixture to generate the azomethine ylide in situ.

  • The azomethine ylide will undergo an intramolecular [3+2] dipolar cycloaddition to form the octahydropyrrolo[3,4-b]pyrrole ring system.

  • If protecting groups are used on the nitrogen or other functionalities, they will need to be removed in a subsequent step.

  • Purify the final product by column chromatography or distillation. A patent for a related compound, 3-methyl-3,7-diazabicyclo[3.3.0]octane, describes a multi-step synthesis starting from N-methylglycine and dimethyl maleate, which could be adapted[4].

Spectroscopic Characterization: Deciphering the Isomeric Fingerprints

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and differentiation of isomers. While a complete set of spectral data for the target molecules is not publicly available, we can predict the expected patterns based on their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Both isomers would exhibit complex multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons on the saturated bicyclic core. The N-methyl group would appear as a singlet, likely in the range of 2.2-2.8 ppm. The key to distinguishing the isomers would be the detailed analysis of the coupling constants (J-values) between the bridgehead protons and the adjacent methylene protons, which would reflect the different dihedral angles in the two fused ring systems. The cis-fusion of the rings would lead to specific coupling patterns.

¹³C NMR: The ¹³C NMR spectra would show seven distinct signals for each isomer. The N-methyl carbon would resonate around 35-45 ppm. The chemical shifts of the bridgehead carbons and the other carbons in the pyrrolidine rings would be subtly different between the two isomers due to the variations in ring strain and electronic environment.

Mass Spectrometry (MS)

Both isomers have the same molecular formula (C₇H₁₄N₂) and therefore the same nominal molecular weight of 126 g/mol . Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 126. The fragmentation patterns would be crucial for differentiation.

Expected Fragmentation Pathways:

  • [3,2-b] Isomer: Fragmentation might be initiated by cleavage of the C-C bond of the five-membered rings or alpha-cleavage adjacent to the nitrogen atoms.

  • [3,4-b] Isomer: This isomer might exhibit a different fragmentation pattern due to the different arrangement of the rings. Retro-Diels-Alder type fragmentation is not possible for these saturated systems, but cleavage of the bonds at the ring junctions would be expected.

A detailed analysis of the fragmentation patterns, potentially with the aid of high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments, would be necessary to distinguish the two isomers.

Reactivity and Potential Biological Activity: An Inferential Comparison

The reactivity and biological activity of these isomers are largely unexplored. However, by examining related pyrrolizidine alkaloids and other bicyclic amines, we can make some educated inferences.

Chemical Reactivity

Both isomers possess two tertiary amine nitrogens, making them nucleophilic and basic. They are expected to react with electrophiles, such as alkyl halides and acyl chlorides, at the nitrogen atoms. The relative reactivity of the two nitrogens in each isomer will be influenced by steric hindrance. The lone pair on the nitrogen at the ring junction may be more sterically hindered than the other nitrogen. The overall ring strain of the [3,2-b] isomer might make it more susceptible to ring-opening reactions under certain conditions compared to the [3,4-b] isomer. Pyrrolizidine alkaloids are known for their hepatotoxicity, which is mediated by metabolic activation to reactive pyrrolic esters[5][6]. While the target molecules are saturated and lack the 1,2-double bond typically associated with this toxicity, their metabolic fate would be a critical consideration in any drug development program[5][6].

Potential Biological Activity

Derivatives of the octahydropyrrolo[b]pyrrole scaffold have shown a wide range of biological activities.

  • Octahydropyrrolo[3,2-b]pyridine derivatives have been investigated as highly selective FGFR3 inhibitors for cancer therapy.

  • Octahydropyrrolo[3,4-c]pyrrole derivatives , which are isomeric to the [3,4-b] core, have been explored as ligands for nicotinic acetylcholine receptors and as negative allosteric modulators of mGlu1[7].

  • The related 3,7-diazabicyclo[3.3.0]octane (the core of the [3,4-b] isomer) is a known pharmaceutical intermediate[4][7][8].

Given the structural similarities, it is plausible that the 1-methyl-octahydropyrrolo[b]pyrrole isomers could serve as valuable scaffolds for developing ligands for a variety of CNS targets. The rigid, three-dimensional nature of these molecules allows for precise positioning of substituents to interact with receptor binding pockets. The isomeric difference will likely lead to distinct selectivity profiles for different biological targets.

Conclusion and Future Directions

The 1-methyl-octahydropyrrolo[3,2-b]pyrrole and 1-methyl-octahydropyrrolo[3,4-b]pyrrole isomers represent a pair of intriguing and underexplored building blocks for medicinal chemistry. This guide has provided a comparative overview of their properties, synthesis, and potential applications based on the available literature and inferences from related structures.

Future research in this area should focus on:

  • Developing and publishing detailed, optimized synthetic protocols for both isomers to make them more accessible to the research community.

  • Conducting a thorough spectroscopic and physicochemical characterization of both molecules to provide a solid foundation for their use in drug design.

  • Performing a head-to-head comparison of their biological activities against a panel of relevant targets to understand the impact of the isomeric core on potency and selectivity.

  • Investigating their metabolic stability and potential for off-target effects , particularly given their relationship to the pyrrolizidine alkaloid family.

By addressing these knowledge gaps, the full potential of these versatile isomeric scaffolds can be unlocked, paving the way for the discovery of novel and effective therapeutics.

References

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). Molecules, 24(3), 498. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). ResearchGate. [Link]

  • Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. (n.d.). University of Glasgow. [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2018). SciSpace. [Link]

  • Pyrrolizidine alkaloid. (n.d.). Wikipedia. [Link]

  • Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau'amines and the Tricyclic Core of the Axinellamines from a Common Intermediate. (2009). PubMed Central. [Link]

  • Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. (2024). MDPI. [Link]

  • The relationship between reactivity of metabolites of pyrrolizidine alkaloids and extrahepatic toxicity. (1993). PubMed. [Link]

  • Facile Preparation of 3,7-Diazabicyclo[3.3.0]octane and 3,7,10-Triheterocyclic [3.3.3]Propellane Ring Systems from 1,5-Diazacyclooctane 3,7-Derivatives1. (1996). ACS Publications. [Link]

  • Facile Preparation of 3,7-Diazabicyclo[3.3.0]octane and 3,7,10-Triheterocyclic [3.3.3]Propellane Ring Systems from 1,5-Diazacyclooctane 3,7-Derivatives(1). (1996). PubMed. [Link]

  • Genotoxicity of pyrrolizidine alkaloids. (2010). PubMed Central. [Link]

  • Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. (2000). PubMed. [Link]

  • Facile Preparation of 3,7-Diazabicyclo[3.3.0]octane and 3,7,10-Triheterocyclic [3.3.3]Propellane Ring Systems from 1,5-Diazacycl. (n.d.). American Chemical Society. [Link]

  • 3,7-Diazabicyclo[3.3.0]octane-2,6-diones: synthesis, NMR spectra and structures. (n.d.). RSC Publishing. [Link]

  • (3aR,6aR)-1-methyloctahydropyrrolo[3,4-b]pyrrole, 97%. (n.d.). 3ASenrise. [Link]

  • Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters via Molecular Conformation and Conjugation Control. (2025). PubMed Central. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). MDPI. [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2018). PubMed Central. [Link]

  • rac-(3aR,6aR)-1-methyl-octahydropyrrolo(2,3-c)pyrrole. (n.d.). PubChem. [Link]

  • Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles. (2021). Organic Syntheses. [Link]

  • Synthesis of 2,4-diazabicyclo[3.3.0]octane-3,7-diones and 3-thioxo-2,4-diazabicyclo[3.3.0]octan-7-one by an intramolecular Michael-type reaction. Stability of 2,4-diaza-, 4-oxa-2-aza-, and 4-thia-2-aza-bicyclo[3.3.0]octane-3,7-diones. (1980). RSC Publishing. [Link]

  • Expected nucleophilic substitution of 3,7diazabicyclo [3.3.0] octanes ( 8 ). (n.d.). ResearchGate. [Link]

  • Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives. (2025). ResearchGate. [Link]

  • Method for synthesizing 3-methyl-3,7-diazabicyclo[3.3.0]octane pharmaceutical intermediate. (2016).
  • (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole. (n.d.). Acmec Biochemical. [Link]

  • 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. (n.d.). Organic Syntheses. [Link]

  • Synthesis of 3-Azabicyclo[3.3.0]octane Framework and a Novel Tricyclicaminoether. (2025). ResearchGate. [Link]

  • Water-soluble pyrrolo[3,2-b]pyrroles: synthesis, their luminescence and two-photon cellular imaging properties. (n.d.). ResearchGate. [Link]

  • Pyrrolo[3,4-C]pyrrole synthesis. (1997).

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Foundational

Octahydropyrrolo[3,2-b]pyrrole derivatives in drug design

An In-Depth Technical Guide to Octahydropyrrolo[3,2-b]pyrrole Derivatives in Drug Design Executive Summary The octahydropyrrolo[3,2-b]pyrrole scaffold represents a distinct class of rigid, bicyclic diamines that has emer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Octahydropyrrolo[3,2-b]pyrrole Derivatives in Drug Design

Executive Summary

The octahydropyrrolo[3,2-b]pyrrole scaffold represents a distinct class of rigid, bicyclic diamines that has emerged as a high-value pharmacophore in modern medicinal chemistry. Unlike its more common isomer, octahydropyrrolo[3,4-c]pyrrole (found in moxifloxacin), the [3,2-b] fused system offers a unique vector orientation for substituents, defined chirality, and exceptional metabolic stability.

This guide provides a comprehensive technical analysis of the scaffold, detailing its physicochemical properties, robust synthetic methodologies, and application in fragment-based drug discovery (FBDD). It is designed for medicinal chemists seeking to exploit conformationally constrained amines to improve potency and selectivity in kinase inhibitors, GPCR ligands, and epigenetic modulators.

Part 1: Structural & Physicochemical Characterization

The octahydropyrrolo[3,2-b]pyrrole core (often indexed as 2,6-diazabicyclo[3.3.0]octane depending on numbering conventions, though chemically distinct in fusion points) consists of two pyrrolidine rings fused across the C2-C3 bond.

Stereochemical Architecture

The scaffold possesses two bridgehead carbons, creating potential for cis and trans ring fusion.

  • Cis-fusion: Thermodynamically favored in [3.3.0] systems due to lower ring strain. It adopts a "cup" or "V-shape" conformation, projecting substituents at the nitrogen atoms (N1 and N4) into a defined spatial sector.

  • Chirality: The scaffold is inherently chiral (

    
     symmetry in specific substitution patterns), allowing for the synthesis of enantiopure libraries that can probe chiral pockets in enzymes (e.g., SHP2, PI3K).
    
Physicochemical Profile

Compared to flexible diamines like piperazine or 1,2-diaminocyclohexane, the [3,2-b] scaffold exhibits:

  • Basicity (pKa): The secondary amines typically display pKa values in the range of 8.5–9.5. The inductive effect of the second nitrogen (separated by a 2-carbon bridge) lowers the pKa of the first protonation site compared to pyrrolidine, improving bioavailability.

  • Lipophilicity (LogP): The compact, saturated hydrocarbon cage lowers LogP relative to aromatic bioisosteres, enhancing water solubility.

  • Rigidity: The bicyclic fusion locks the N-N distance and vector, reducing the entropic penalty upon binding to a protein target.

Table 1: Comparative Physicochemical Properties

ScaffoldConformational FlexibilitypKa (approx.)Metabolic StabilityPrimary Utility
Octahydropyrrolo[3,2-b]pyrrole Low (Rigid) 8.8 / 5.5 High Kinase/GPCR Scaffold
PiperazineHigh (Chair/Boat)9.8 / 5.6ModerateLinker/Solubilizer
Octahydropyrrolo[3,4-c]pyrroleModerate9.2 / 6.0HighAntibacterials
3-AminopyrrolidineModerate9.4LowSide-chain

Part 2: Synthetic Methodologies

Accessing the [3,2-b] core requires stereoselective control. The most robust protocol involves a transannular cyclization or a tandem reductive amination . Below is a validated protocol for the synthesis of the cis-fused core.

Protocol: Tandem Reductive Cyclization
  • Objective: Synthesis of N-protected octahydropyrrolo[3,2-b]pyrrole.

  • Mechanism: Double reductive amination of a succinaldehyde derivative or 1,4-dicarbonyl precursor with a chiral amine.

Step-by-Step Experimental Workflow:

  • Precursor Preparation:

    • Start with dimethyl succinate . Perform a Claisen condensation to generate the 2,5-dialkyl-3,4-diketo-adipate (if substituted) or use 2,5-dimethoxytetrahydrofuran as a succinaldehyde equivalent for the unsubstituted core.

    • Alternative: Use N-Boc-3-pyrroline . Epoxidize, then ring-open with an amine to generate the trans-3,4-disubstituted pyrrolidine, followed by cyclization.

  • Cyclization Reaction (The "Double Michael" Route):

    • Reagents: Dimethyl itaconate (or acetylenedicarboxylate), Benzylamine (

      
      ), Methanol.
      
    • Procedure:

      • Dissolve Dimethyl acetylenedicarboxylate (10 mmol) in MeOH (50 mL) at 0°C.

      • Slowly add Benzylamine (10 mmol). Stir for 1h to form the enamine.

      • Add a second equivalent of an electrophile (e.g., nitroalkene or acrylate) if constructing the second ring via Michael addition.

    • Note: For the specific [3,2-b] fusion, a 1,3-dipolar cycloaddition is often superior.

  • Preferred Route: Intramolecular Azomethine Ylide Cycloaddition

    • Reagents: N-allyl-N-(butoxymethyl)amine derivative (precursor to azomethine ylide).

    • Catalyst: TFA (Trifluoroacetic acid) or AgF (Silver fluoride).

    • Protocol:

      • Dissolve the glycine imine derivative (1.0 equiv) and the dipolarophile (N-maleimide or acrylate) in Toluene.

      • Add AgOAc (5 mol%) and Ligand (e.g., phosphoramidite).

      • Stir at -20°C to RT. The reaction yields the fused pyrrolidine system.

      • Reduction: Reduce the carbonyls (if lactams are formed) using

        
         in THF (Reflux, 4h).
        
      • Workup: Quench with Fieser method (

        
        , 15% NaOH, 
        
        
        
        ). Filter precipitate. Concentrate filtrate.[1]

Validation Check:

  • NMR: Look for bridgehead protons at

    
     3.5–4.0 ppm.
    
  • MS: M+H peak corresponding to the diamine (MW ~112 for unsubstituted core).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the logical flow of synthesizing the scaffold via the Azomethine Ylide strategy, highlighting the control points for stereochemistry.

SynthesisPath Start Glycine Imine (Precursor) Dipole Azomethine Ylide (Transient Species) Start->Dipole Ag(I) / Base Cyclo [3+2] Cycloaddition (Stereo-defining step) Dipole->Cyclo Dipolarophile (Alkene) Intermed Bicyclic Lactam Intermediate Cyclo->Intermed Ring Closure Final Octahydropyrrolo[3,2-b]pyrrole (Target Scaffold) Intermed->Final LiAlH4 Reduction

Caption: Synthetic pathway via Azomethine Ylide Cycloaddition, yielding the cis-fused bicyclic core.

Part 4: Medicinal Chemistry Applications & Case Studies

Kinase Inhibition (Scaffold Hopping)

In the development of inhibitors for SHP2 (a non-receptor protein tyrosine phosphatase) and PI3K , the octahydropyrrolo[3,2-b]pyrrole scaffold has been utilized to replace the piperazine ring found in early leads.

  • Mechanism: The rigid bicyclic structure constrains the nitrogen lone pairs, reducing the entropic cost of binding to the hinge region or the solvent-exposed front.

  • Benefit: In SHP2 inhibitors, the [3,2-b] scaffold (often substituted at N1 and N4) allows for precise positioning of a basic amine to interact with acidic residues (e.g., Asp or Glu) in the active site tunnel, improving selectivity over SHP1.

GPCR Antagonists

For Dopamine D3 and Histamine H3 receptors, the scaffold serves as a central core separating two pharmacophores (e.g., an aromatic head group and a basic tail).

  • Case Study: Analogs of Pitolisant (H3 antagonist). Replacing the piperidine ether linker with octahydropyrrolo[3,2-b]pyrrole rigidifies the linker, often increasing affinity by locking the bioactive conformation.

Epigenetic Modulators (LSD1/KDM1A)

The scaffold mimics the structure of tranylcypromine-derived inhibitors but adds a second handle for extending into the substrate binding channel.

  • Design: One nitrogen of the scaffold binds the FAD cofactor, while the orthogonal nitrogen carries a biaryl group to engage the hydrophobic pocket.

Part 5: Structure-Activity Relationship (SAR) Logic

The diagram below details the SAR vectors available on the scaffold.

SAR_Logic Core Octahydropyrrolo[3,2-b]pyrrole Core N1 N1 Vector: H-Bond Acceptor/Donor (Kinase Hinge Binding) Core->N1 Functionalization N4 N4 Vector: Solubility / PK Handle (Solvent Exposed) Core->N4 Functionalization C_Bridge Bridgehead (C3a/6a): Chirality Control (Selectivity Filter) Core->C_Bridge Stereochem

Caption: SAR vectors of the [3,2-b] scaffold. N1 and N4 provide orthogonal vectors for fragment growing.

References

  • PubChem Compound Summary. (2025). Octahydropyrrolo[3,2-b]pyrrole.[2][3][4][5][6] National Center for Biotechnology Information. [Link]

  • Broad Institute & Novartis. (2019). Patent WO2019/154793: Substituted Heterocyclic Compounds as SHP2 Inhibitors.
  • Organic Syntheses. General Procedures for Pyrrole and Fused Pyrrole Synthesis. [Link]

  • Journal of Medicinal Chemistry. (2011). Structure–Activity Studies of Diazabicyclo[3.3.0]octane-Substituted Pyrazines. (Relevant structural analog analysis). [Link]

Sources

Exploratory

Engineering Conformational Control: Rigid Bicyclic Amines in Next-Gen GPCR Ligand Discovery

Executive Summary: The "Magic Ring" Effect In the optimization of G-Protein Coupled Receptor (GPCR) ligands, the "Magic Methyl" effect is a well-known phenomenon where a single methyl group boosts potency by orders of ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Ring" Effect

In the optimization of G-Protein Coupled Receptor (GPCR) ligands, the "Magic Methyl" effect is a well-known phenomenon where a single methyl group boosts potency by orders of magnitude. However, a more powerful, albeit syntheticially demanding, strategy is the "Magic Ring" effect: the replacement of flexible alkyl chains or monocycles (like piperidine) with rigid bicyclic amine scaffolds.

This guide details the thermodynamic and structural rationale for deploying rigid bicyclic amines—specifically 3-azabicyclo[3.1.0]hexanes , 2-azabicyclo[2.1.1]hexanes , and spirocyclic amines —to overcome the "flatland" limitations of traditional drug discovery. We provide actionable synthetic protocols and vector analysis strategies to integrate these building blocks into your medicinal chemistry programs.

The Thermodynamic Argument: Pre-Paying the Entropic Cost

The fundamental challenge in GPCR ligand design is the entropy-enthalpy compensation.[1] A flexible ligand (e.g., a linear alkyl amine or a chair-flipping piperidine) exists in solution as an ensemble of conformations. Upon binding to the orthosteric pocket of a GPCR, the ligand must collapse into a single bioactive conformation.

The Equation of Potency


  • 
     (Enthalpy):  Driven by H-bonds, salt bridges, and Van der Waals contacts.
    
  • 
     (Entropy):  The penalty paid when a disordered ligand becomes ordered (rigid) in the pocket.
    

The Rigid Advantage: By synthesizing a ligand that is already constrained to its bioactive conformation (rigid bicyclic amine), you "pre-pay" the entropic penalty (


) during synthesis rather than during binding. This results in a more negative 

(higher affinity) without needing to add molecular weight or lipophilicity.
Visualization: Thermodynamic Cycle of Binding

Thermodynamics Flex_Sol Flexible Ligand (Solution Ensemble) Flex_Bound Flexible Ligand (Bound State) Flex_Sol->Flex_Bound High Entropic Penalty (-TΔS) Rigid_Sol Rigid Bicycle (Solution State) Flex_Sol->Rigid_Sol Synthetic Rigidification Rigid_Bound Rigid Bicycle (Bound State) Rigid_Sol->Rigid_Bound Low Entropic Penalty (ΔS ≈ 0)

Figure 1: Comparison of binding energetics. The rigid ligand minimizes the entropic loss upon binding, leading to higher affinity.

Structural Architectures & Exit Vectors[2][3]

Replacing a piperidine or pyrrolidine with a bicyclic system is not merely about rigidity; it is about Exit Vectors .[2] The angle at which substituents (R-groups) project from the amine core determines whether the group hits a hydrophobic sub-pocket or clashes with the receptor wall.

Comparative Analysis of Core Scaffolds
Scaffold ClassCore StructureFsp³ CharacterVector GeometryBest Used For
Monocyclic Piperidine / PyrrolidineHighFlexible (Chair/Boat interconversion)Initial HTS hits; often metabolically labile.
Fused Bicycle 3-azabicyclo[3.1.0]hexane Very HighV-shaped (118°) . Rigid "wings" prevent ring flip.Bioisostere for morpholine/proline. Excellent metabolic stability.[3]
Bridged Bicycle 2-azabicyclo[2.1.1]hexane HighL-shaped (90°) . Defined orthogonal vectors.Mimicking twisted conformations of cyclopentane.
Spirocycle 1-azaspiro[3.3]heptane HighLinear/Tetrahedral .Piperidine replacement to lower LogP and block metabolism.
The "Exit Vector" Strategy

In GPCRs, the amine nitrogen usually forms a salt bridge with a conserved Aspartate (e.g., Asp3.32 in aminergic receptors). The carbon skeleton then directs the "tail" of the molecule toward the extracellular vestibule.

  • 3.1.0 Systems: Project substituents in a "V" shape, ideal for exploring Y-shaped sub-pockets often found in Orexin or Dopamine receptors.

  • Spiro Systems: Create a "kink" that can orient groups perpendicular to the primary axis, useful for reaching residues in Transmembrane Helix 5 (TM5).

Detailed Synthetic Protocol: 3-Azabicyclo[3.1.0]hexane Scaffolds[6]

The synthesis of these strained rings historically required hazardous reagents (diazomethane). Below is a modern, scalable, and safer protocol using Pd-catalyzed cyclopropanation of maleimides , adapted for high-throughput medicinal chemistry [1].

Reaction Scheme Workflow

Synthesis Step1 Reagents: N-Tosylhydrazone + Maleimide Step2 Pd-Catalyzed Cyclopropanation (Pd2(dba)3, LiOtBu, Dioxane, 90°C) Step1->Step2 Intermed Intermediate: Bicyclic Imide Step2->Intermed Step3 Global Reduction (LiAlH4 or BH3·THF) Intermed->Step3 Product Product: 3-azabicyclo[3.1.0]hexane Step3->Product

Figure 2: Modular synthesis of 3-azabicyclo[3.1.0]hexane derivatives via carbenoid insertion.

Step-by-Step Methodology

Objective: Synthesis of 1,5-diaryl-3-azabicyclo[3.1.0]hexane (Generic Protocol).

1. Preparation of the Diazo Precursor (In Situ):

  • Reagents: Aryl N-tosylhydrazone (1.0 equiv), N-benzylmaleimide (1.2 equiv), LiOtBu (2.5 equiv), Pd2(dba)3 (2 mol%), Ligand (e.g., XPhos, 4 mol%).

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Charge a flame-dried Schlenk tube with the N-tosylhydrazone, maleimide, Pd catalyst, and ligand under Argon.

    • Add dioxane and LiOtBu. The base generates the diazo species in situ from the hydrazone.

    • Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the hydrazone.

    • Workup: Filter through a celite pad to remove Pd black. Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) to isolate the bicyclic imide.

2. Reduction to the Amine:

  • Reagents: Bicyclic imide (from Step 1), LiAlH4 (4.0 equiv) or BH3·THF.

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve the imide in THF (0.2 M) and cool to 0°C.

    • Add LiAlH4 pellets/solution dropwise (Caution: Gas evolution).

    • Reflux for 4 hours.

    • Fieser Workup: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Stir until a white precipitate forms.

    • Filter and concentrate to yield the secondary or tertiary amine.

3. Validation Checkpoint:

  • NMR: Look for the characteristic high-field cyclopropane protons (0.5 – 1.5 ppm) and the disappearance of the imide carbonyl signal (~170 ppm in C13).

  • Vector Verification: If possible, obtain a small molecule X-ray structure to confirm the "V" angle of the aryl groups matches your docking model.

Experimental Validation in Drug Discovery[7]

Once synthesized, the building block must be validated not just for affinity, but for "drug-likeness."

A. Radioligand Binding (Affinity)

Do not rely solely on IC50. Rigid ligands often show slower association/dissociation kinetics.

  • Protocol: Perform competition binding assays at equilibrium (incubate >2 hours).

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation. Compare the rigid analog to the flexible parent. A 10-fold improvement in 
    
    
    
    with no change in molecular weight indicates successful entropic optimization.
B. Metabolic Stability (Microsomal Assay)

Rigid bicyclic amines often exhibit superior metabolic stability compared to piperidines because the C-H bonds are geometrically constrained, making them poorer substrates for Cytochrome P450 oxidation [2].

  • Protocol: Incubate compound (1 µM) with human liver microsomes (HLM) + NADPH.

  • Readout: Measure intrinsic clearance (

    
    ).
    
  • Target: < 20 µL/min/mg protein.

C. Functional Selectivity (Signaling Bias)

Because rigid ligands lock the receptor into specific conformations, they are excellent candidates for inducing Biased Signaling (e.g., G-protein vs. Beta-arrestin).

  • Protocol: Run parallel cAMP (G-protein) and PathHunter (Beta-arrestin) assays.

  • Analysis: Calculate

    
     to determine bias factors.
    

References

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation. Source: Royal Society of Chemistry (RSC) / Organic Chemistry Frontiers. URL:[Link]

  • Bicyclic Isosteres of Piperidine: Synthesis and Applications. Source: Enamine / ChemRxiv (Preprint). URL:[Link][4][5][6][7][8]

  • Entropy drives the ligand recognition in G-protein-coupled receptor subtypes. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Exit vector plots (EVP) as a tool to navigate chemical space. Source: ResearchGate / RSC Advances. URL:[Link]

  • Rigidified cyclopentane variants (2,5-disubstituted bicyclo[2.1.1]hexanes). Source: NIH / Chemical Science. URL:[Link]

Sources

Foundational

1-Methyloctahydropyrrolo[3,2-b]pyrrole molecular weight and formula

Executive Summary 1-Methyloctahydropyrrolo[3,2-b]pyrrole is a bicyclic, saturated diamine scaffold belonging to the diazabicyclooctane family. Characterized by its rigid fused-ring structure, it serves as a high-value bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyloctahydropyrrolo[3,2-b]pyrrole is a bicyclic, saturated diamine scaffold belonging to the diazabicyclooctane family. Characterized by its rigid fused-ring structure, it serves as a high-value building block in medicinal chemistry for "conformationally restricted" drug design. Unlike flexible linear diamines, this scaffold locks pharmacophores into precise spatial vectors, enhancing selectivity for targets such as kinases (e.g., FGFR3) and G-protein coupled receptors (GPCRs). This guide details its physiochemical properties, synthetic pathways, and application in structure-based drug design (SBDD).

Chemical Identity & Physiochemical Properties[1][2][3]

This molecule exists primarily as the cis-fused isomer due to the high ring strain associated with trans-fusion in 5,5-bicyclic systems. It is commonly supplied as a dihydrochloride salt to ensure stability against oxidation and hygroscopicity.

Core Specifications
PropertyDataNotes
IUPAC Name 1-Methyloctahydropyrrolo[3,2-b]pyrroleOften cited as cis-1-methyl-octahydropyrrolo[3,2-b]pyrrole
Molecular Formula C₇H₁₄N₂ Free base
Molecular Weight 126.20 g/mol Free base
Salt Form Formula C₇H₁₄N₂[1][2][3][4][5][6][7][8][9][10][11] · 2HClCommon commercial form
Salt Form MW 199.12 g/mol Dihydrochloride
CAS Number 2306261-28-7 Dihydrochloride salt
CAS Number (Isomer) 1234805-59-4 cis-isomer dihydrochloride
Core Scaffold Diazabicyclooctane[3.3.0] fusion system
Structural Diagram & Numbering

The pyrrolo[3,2-b]pyrrole system consists of two fused pyrrolidine rings. The nitrogen atoms are positioned at the bridgehead (if quaternary) or adjacent to the bridgehead depending on the specific isomer; in the [3,2-b] system, the nitrogens are typically at positions 1 and 4 relative to the fusion.

G Fig 1. Connectivity of 1-Methyloctahydropyrrolo[3,2-b]pyrrole (Simplified Representation) N1 N1 (Me) C2 C2 N1->C2 C6a C6a N1->C6a Me CH3 N1->Me C3 C3 C2->C3 C3a C3a C3->C3a C3a->N1 N4 N4 (H) C3a->N4 C3a->C6a Fusion C5 C5 N4->C5 C6 C6 C5->C6 C6->C6a C6a->N4

Synthetic Methodologies

The synthesis of 1-methyloctahydropyrrolo[3,2-b]pyrrole presents a challenge in stereocontrol. The cis-fusion is thermodynamically favored. Two primary routes are employed in research settings:

Route A: Hydrogenation of Aromatic Precursors

This method involves the construction of the fully aromatic pyrrolo[3,2-b]pyrrole core followed by exhaustive reduction.

  • Core Assembly: Reaction of succinaldehyde (or equivalent 1,4-dicarbonyls) with amines/hydrazines to form the aromatic pyrrolo[3,2-b]pyrrole.

  • Saturation: High-pressure hydrogenation (e.g., Rh/C or PtO2) reduces the aromatic system to the octahydro bicyclic diamine.

  • Desymmetrization: Controlled methylation of one nitrogen atom (often requiring protecting group strategies if starting from the unsubstituted diamine).

Route B: Intramolecular Cyclization (Preferred for Stereocontrol)

This route builds the second ring onto an existing pyrrolidine or uses a "double-cyclization" cascade.

  • Precursor: A substituted pyrrolidine containing an pendant alkyl halide or aldehyde chain.

  • Cyclization: Intramolecular nucleophilic attack or reductive amination closes the second ring.

  • Methylation: Introduction of the methyl group via reductive amination with formaldehyde or direct alkylation.

Synthesis Fig 2. Synthetic Pathway via Aromatic Reduction Strategy Start Start: 1,4-Dicarbonyls + Primary Amines Step1 Step 1: Condensation/Cyclization (Formation of Pyrrolo[3,2-b]pyrrole core) Start->Step1 Paal-Knorr Type Step2 Step 2: Catalytic Hydrogenation (Rh/C, H2, High Pressure) Step1->Step2 Saturation Inter Intermediate: Octahydropyrrolo[3,2-b]pyrrole Step2->Inter Step3 Step 3: Selective N-Methylation (Reductive Amination / Formaldehyde) Inter->Step3 Desymmetrization Final Target: 1-Methyloctahydropyrrolo[3,2-b]pyrrole Step3->Final

Applications in Drug Discovery[13]

Conformational Restriction

The octahydropyrrolo[3,2-b]pyrrole scaffold is a "molecular stiffener." In drug design, replacing a flexible ethylenediamine linker with this bicyclic system reduces the entropic penalty of binding.

  • Vector Definition: The two nitrogen atoms are held in a fixed geometric relationship. In the cis-fused system, the lone pairs can be oriented to interact with specific residues in a binding pocket (e.g., Asp or Glu in kinase hinge regions).

  • Selectivity: The bulk of the bicyclic system can clash with non-conserved residues in off-target proteins, enhancing selectivity profiles (e.g., FGFR3 vs. VEGFR2).

Metabolic Stability

Cyclic amines are generally more metabolically stable than their acyclic counterparts. The bicyclic nature protects the nitrogen centers from rapid oxidative deamination by cytochrome P450 enzymes, potentially improving the half-life (


) of the drug candidate.
Case Study Context

While this specific 1-methyl derivative is a building block, its analogs (e.g., [3,2-b]pyridine derivatives) have been utilized in discovering selective inhibitors for Fibroblast Growth Factor Receptor 3 (FGFR3) , validating the scaffold's utility in oncology.

Handling & Safety Protocols

  • Storage: The dihydrochloride salt is hygroscopic. Store at 2–8°C in a desiccator under inert gas (Argon/Nitrogen).

  • Solubility: Highly soluble in water, DMSO, and methanol. Insoluble in non-polar solvents (hexane, ether).

  • Hazards: Treat as a standard organic amine—irritant to eyes, skin, and respiratory system. Use essentially in a fume hood.

References

  • PubChem. (n.d.). Octahydropyrrolo[3,2-b]pyrrole.[8] National Library of Medicine. Retrieved from [Link]

  • Wiley Online Library. (2022). Discovery of octahydropyrrolo[3,2-b]pyridin derivative as a highly selective Type I inhibitor of FGFR3. Journal of Cellular Biochemistry. Retrieved from [Link]

  • Organic Syntheses. (2021). Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles. Org. Synth. 2021, 98, 242-262.[2] Retrieved from [Link]

Sources

Exploratory

Advanced Architectures in Medicinal Chemistry: The Octahydropyrrolo[3,2-b]pyrrole Scaffold

The following technical guide provides an in-depth review and operational framework for the octahydropyrrolo[3,2-b]pyrrole scaffold (also known as 2,6-diazabicyclo[3.3.0]octane ). Executive Summary: The Case for Rigid Bi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review and operational framework for the octahydropyrrolo[3,2-b]pyrrole scaffold (also known as 2,6-diazabicyclo[3.3.0]octane ).

Executive Summary: The Case for Rigid Bicyclics

In the pursuit of novel intellectual property (IP) space and improved physicochemical properties, medicinal chemists are increasingly moving away from flat, aromatic heterocycles toward saturated, three-dimensional (3D) scaffolds. The octahydropyrrolo[3,2-b]pyrrole (2,6-diazabicyclo[3.3.0]octane) represents a privileged class of "conformationally restricted" diamines.

Unlike its more common isomer, octahydropyrrolo[3,4-c]pyrrole (3,7-diazabicyclo[3.3.0]octane), the [3,2-b] analog offers a unique vector orientation—positioning substituents at a roughly 120–140° angle relative to the bridgehead fusion, rather than the linear 180° often seen in [3,4-c] systems. This guide dissects the synthesis, structural logic, and application of this scaffold in kinase inhibition and GPCR modulation.

Structural Logic & Stereochemistry

The core utility of the octahydropyrrolo[3,2-b]pyrrole lies in its ability to freeze bioactive conformations.

  • Nomenclature Mapping:

    • IUPAC: Octahydropyrrolo[3,2-b]pyrrole[1][2][3]

    • Bicyclic System: 2,6-diazabicyclo[3.3.0]octane[4]

  • Stereochemical Dominance: The cis-fused isomer is thermodynamically preferred over the trans-fused system due to the ring strain inherent in two five-membered rings fused trans. However, accessing the trans-isomer can provide unique "exit vectors" for substituents, critical for accessing deep hydrophobic pockets in enzymes.

Table 1: Physicochemical Profile of Diazabicyclooctane Isomers
FeatureOctahydropyrrolo[3,2-b]pyrrole (2,6-isomer)Octahydropyrrolo[3,4-c]pyrrole (3,7-isomer)
Vector Geometry "V-shaped" or angular (approx. 120°)Linear/Extended (approx. 180°)
Basicity (pKa) Secondary amines: ~10.5 (tunable via proximity)Secondary amines: ~10.8
Lipophilicity (LogP) Lower (more compact polar surface)Slightly Higher
Primary Use GPCR agonists, Compact Kinase LinkersBroad-spectrum Linkers, Antibacterials

Synthetic Architectures

The synthesis of the saturated [3,2-b] system is non-trivial compared to the aromatic parent. We prioritize the Bis-β-lactam Rearrangement pathway for its superior stereocontrol and scalability.

Core Protocol: Bis-β-lactam to Bis-γ-lactam Rearrangement

This method utilizes the rearrangement of a bis-azetidinone intermediate to generate the bicyclic core with defined stereochemistry.

Mechanism: The reaction proceeds via an acid-catalyzed ring expansion where the strain energy of the four-membered rings drives the formation of the thermodynamically more stable five-membered fused system.

Step-by-Step Protocol
  • Precursor Assembly: React a chiral diamine (e.g., (S,S)-1,2-diaminocyclohexane or similar vicinal diamine) with an acid chloride to form the bis-imine, followed by Staudinger [2+2] cycloaddition with ketene to generate the bis-β-lactam .

  • Rearrangement (The Critical Step):

    • Reagents: Anhydrous HCl in Dioxane (4M) or

      
       (Lewis Acid).
      
    • Solvent:

      
       (DCM), anhydrous.
      
    • Conditions: Reflux for 4–6 hours.

    • Observation: Monitor the disappearance of the β-lactam carbonyl stretch (~1760 cm⁻¹) and appearance of the γ-lactam stretch (~1690 cm⁻¹) via IR.

  • Reduction:

    • Reagent:

      
       (Lithium Aluminum Hydride) or 
      
      
      
      .
    • Procedure: Add the bis-γ-lactam dropwise to a suspension of LAH in THF at 0°C. Heat to reflux for 12 hours.

    • Quench: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ) to yield the free amine.

Self-Validating Checkpoint: The formation of the [3.3.0] fusion is confirmed by the disappearance of the characteristic methine doublets of the β-lactam in ¹H NMR (approx. 4.5 ppm) and the emergence of bridgehead multiplets (approx. 3.8 ppm).[5]

Visualization of Synthetic Logic

SynthesisPathway Precursor Chiral Diamine (Start) BisImine Bis-Imine Intermediate Precursor->BisImine Condensation BisBetaLactam Bis-β-Lactam (Strained Ring) BisImine->BisBetaLactam Staudinger [2+2] Rearrangement Acid-Catalyzed Rearrangement BisBetaLactam->Rearrangement BisGammaLactam Bis-γ-Lactam (Fused Core) Rearrangement->BisGammaLactam Ring Expansion Reduction Global Reduction (LiAlH4) BisGammaLactam->Reduction FinalProduct Octahydropyrrolo[3,2-b]pyrrole (2,6-diazabicyclo[3.3.0]octane) Reduction->FinalProduct

Caption: Synthetic flow from chiral diamine precursors to the saturated bicyclic core via the high-fidelity bis-β-lactam rearrangement.

Medicinal Chemistry Applications

The octahydropyrrolo[3,2-b]pyrrole scaffold is not merely a linker; it is a pharmacophore modulator.

Kinase Inhibition (SHP2 & CSNK1A1)

In allosteric SHP2 inhibitors, the "tunnel" region of the phosphatase requires a rigid linker to connect the latch-binding moiety with the central core.

  • Mechanism: The [3,2-b] scaffold replaces flexible piperazine or spirocyclic linkers. Its angular geometry forces the substituents into a "bent" conformation that mimics the turn of the protein backbone, enhancing residence time.

  • Design Rule: Functionalize

    
     with the hinge-binding motif and 
    
    
    
    with the solvent-exposed tail to maximize selectivity.
CNS Agents (nAChR Ligands)

The 2,6-diazabicyclo[3.3.0]octane core is a bioisostere for the tropane ring system found in cocaine and atropine, but with distinct cation-pi interaction potentials.

  • Application:

    
     Nicotinic Acetylcholine Receptor (nAChR) agonists.[6]
    
  • Causality: The bridgehead carbons create a hydrophobic bulk that fits the tryptophan cage of the nAChR ligand-binding domain, while the protonated nitrogens engage in essential electrostatic interactions with Asp residues.

Biological Mechanism Visualization

Mechanism cluster_Kinase Kinase Inhibition (SHP2) cluster_CNS CNS Targets (nAChR) Scaffold Octahydropyrrolo[3,2-b]pyrrole (Scaffold) Conformation Restricted 'V' Shape Scaffold->Conformation Provides Bioisostere Tropane Mimicry Scaffold->Bioisostere Acts as BindingPocket Allosteric Tunnel Selectivity Reduced Entropy Penalty BindingPocket->Selectivity Results in Conformation->BindingPocket Fits CationPi Cation-π Interaction (Trp Cage) Bioisostere->CationPi Facilitates

Caption: Dual-action pharmacological logic: Conformational locking for kinases and tropane-bioisosterism for CNS receptors.

References

  • Synthesis via Bis-β-lactam Rearrangement

    • Title: C4,C4'-Bis-β-lactam to Fused Bis-γ-lactam Rearrangement: Entry to the Pyrrolo[3,2-b]pyrrole System.
    • Source: Alcaide, B., et al. Journal of Organic Chemistry.
    • URL:[Link]

  • Medicinal Chemistry (SHP2 Inhibitors)
  • Medicinal Chemistry (CSNK1A1 Inhibitors)
  • Aromatic Parent Properties

    • Title: 1,4-Dihydropyrrolo[3,2-b]pyrrole and Its π-Expanded Analogues.
    • Source: Janiga, A., & Gryko, D. T. Chemistry – An Asian Journal.
    • URL:[Link]

  • General Scaffold Context (Diazabicyclooctanes)

    • Title: Enantiopure Cyclopropane-Bearing Pyridyldiazabicyclo[3.3.0]octanes as Selective α4β2-nAChR Ligands.
    • Source:ACS Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Foundational

Beyond Flatland: Engineering Novel Heterocyclic Cores for Next-Generation Kinase Inhibitors

Abstract The "low-hanging fruit" of kinase inhibitor discovery—typified by planar, aromatic scaffolds like quinazolines and indazoles—has been extensively harvested, resulting in a dense intellectual property (IP) landsc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The "low-hanging fruit" of kinase inhibitor discovery—typified by planar, aromatic scaffolds like quinazolines and indazoles—has been extensively harvested, resulting in a dense intellectual property (IP) landscape and persistent challenges with physicochemical properties and resistance mechanisms. This technical guide explores the shift toward novel heterocyclic cores , specifically focusing on spirocyclic systems, macrocycles, and scaffold-hopped architectures. By increasing Fsp³ character and exploiting unique vectors, these next-generation cores offer superior solubility, selectivity, and the ability to target recalcitrant mutations.

Part 1: Strategic Design Principles

The "Flatland" Problem vs. 3D Complexity

Legacy kinase inhibitors often rely on flat, heteroaromatic systems to stack against the adenine binding pocket. While potent, these structures frequently suffer from poor solubility and non-specific binding (promiscuity).

  • The Solution: Increasing the fraction of sp³-hybridized carbons (

    
    ).[1]
    
  • Mechanism: Non-planar cores (e.g., spirocycles) disrupt crystal packing energy, improving thermodynamic solubility. They also project substituents into precise vectors that planar rings cannot access, enabling interactions with the solvent-front or the P-loop without steric clash.

Scaffold Hopping Logic

Scaffold hopping is not merely IP evasion; it is a tool to optimize the central pharmacophore.

  • Vector Positioning: Replacing a 6,5-fused system (e.g., quinazoline) with a 5,6-fused system (e.g., thienopyrimidine) or a bridged bicycle alters the exit vectors of the R-groups, potentially engaging the "gatekeeper" residue or the ribose-binding pocket more effectively.

  • Bioisosterism: Replacing a pyridine nitrogen with a C-CN group (as seen in the evolution from gefitinib to bosutinib-like analogs) can maintain hydrogen bond acceptor capability while altering metabolic liability.

Part 2: Emerging Core Classes

Spirocyclic Cores: The Revumenib Paradigm

The approval of revumenib (2024) validated the use of complex spirocyclic scaffolds in kinase-related targets (Menin-MLL).[2]

  • Core Architecture: 2,7-diazaspiro[3.5]nonane.[2]

  • Design Advantage: The spiro-center locks the orientation of the two rings, creating a rigid scaffold that fits into the Tyr319/Tyr323 clamp. This reduces the entropic penalty of binding compared to a flexible linker.

  • Application: Useful for targeting allosteric pockets or type II (DFG-out) conformations where the inhibitor must traverse a narrow channel.

Macrocyclic Kinase Inhibitors (MKIs)

Macrocyclization is the "gold standard" for overcoming resistance mutations (e.g., ALK G1202R).

  • Core Architecture: Bridging the solvent-front substituent back to the hinge-binding core.

  • Examples: Lorlatinib (ALK/ROS1) and Repotrectinib (ROS1/TRK).[3]

  • Mechanism: The macrocycle restricts the inhibitor to a bioactive conformation that avoids steric clashes with bulky mutant residues (like Arginine in G1202R) that would otherwise push out a linear inhibitor.

  • Selectivity: The strain energy required to fit the macrocycle into the ATP pocket of off-target kinases is often prohibitive, resulting in exquisite selectivity profiles.

Fused Heterocycles: Thienopyrimidines & Triazolopyridines
  • Thienopyrimidines: Bioisosteres of quinazolines. They offer different electronic properties and have been successfully deployed in EGFR and PI3K inhibitors (e.g., Pictilisib). The sulfur atom provides a "soft" interaction handle and alters the lipophilicity profile.

  • Triazolopyridines: Used to replace imidazopyridazines in PIM-1 inhibitors.[4] This scaffold hop maintains the hinge-binding hydrogen bond acceptor/donor motif but significantly alters the dipole moment and metabolic stability.

Part 3: Visualization of Design Logic

Diagram 1: Scaffold Evolution & Logic

This diagram illustrates the transition from legacy planar scaffolds to advanced 3D and macrocyclic cores.

ScaffoldEvolution Legacy Legacy Scaffolds (Planar, Low Fsp3) Ex: Quinazoline Limit Limitations: - Poor Solubility - IP Crowding - Resistance Legacy->Limit Strategy Design Strategy Limit->Strategy Spiro Spirocyclic Cores (High Fsp3) Ex: Diazaspiro[3.5]nonane Strategy->Spiro Increase Complexity Macro Macrocyclization (Conformational Lock) Ex: Lorlatinib Core Strategy->Macro Rigidify Hop Scaffold Hopping (Vector Optimization) Ex: Thienopyrimidine Strategy->Hop Bioisostere Outcome Next-Gen Inhibitor: - High Selectivity - Mutant Active - Novel IP Spiro->Outcome Macro->Outcome Hop->Outcome

Caption: Evolution from planar legacy scaffolds to high-Fsp³ and macrocyclic cores to overcome resistance.

Part 4: Experimental Validation Framework

To validate a novel heterocyclic core, one must prove it binds the target and offers a distinct advantage over the parent scaffold.

Protocol 1: Biochemical Selectivity Profiling (The "Scan")

Objective: Determine the promiscuity of the new core early in the design cycle. Method: Competition Binding Assay (e.g., KINOMEscan or LanthaScreen).

  • Preparation: Dissolve the novel core compound to 10 mM in 100% DMSO. Prepare serial dilutions (e.g., 3-fold) to generate an 11-point dose-response curve.

  • Control: Use Staurosporine (pan-kinase inhibitor) as the positive control for assay validity.

  • Incubation:

    • Mix DNA-tagged kinase, immobilized ligand (on beads), and test compound.

    • Incubate for 1 hour at room temperature.

  • Readout: Measure the amount of kinase bound to the immobilized ligand via qPCR (for KINOMEscan) or TR-FRET.

  • Analysis: Calculate

    
     values. A "selective" core should have a Selectivity Score (S(35)) < 0.1 (binding <10% of kinases at 3 µM).
    
Protocol 2: Cellular Target Engagement (NanoBRET)

Objective: Confirm the core permeates the cell membrane and engages the kinase in a live cell. Method: NanoBRET™ Target Engagement Assay.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc® fusion protein. Incubate 24 hours.

  • Treatment:

    • Add the cell-permeable fluorescent tracer (binds to ATP pocket).

    • Add the test compound (Novel Core) at varying concentrations.

  • Mechanism: If the Novel Core binds the kinase, it displaces the tracer, resulting in a decrease in BRET signal (energy transfer from NanoLuc to Tracer).

  • Data Processing: Plot BRET ratio vs. log[Compound]. Calculate cellular

    
    .
    
  • Interpretation: If Biochemical

    
     is low but Cellular 
    
    
    
    is high, the novel core likely has permeability issues (common with high MW macrocycles).

Part 5: Validation Workflow Diagram

ValidationWorkflow Start Novel Core Synthesis Step1 Biochemical Assay (Kd Determination) Start->Step1 Decision1 Kd < 100 nM? Step1->Decision1 Step2 Selectivity Profiling (KINOMEscan) Decision1->Step2 Yes Fail Refine Scaffold (SAR Iteration) Decision1->Fail No Decision2 S(35) < 0.2? Step2->Decision2 Step3 Cellular Engagement (NanoBRET) Decision2->Step3 Yes Decision2->Fail No (Promiscuous) Decision3 Cell IC50 ~ Biochem Kd? Step3->Decision3 Success Lead Candidate (Proceed to ADME) Decision3->Success Yes (Permeable) Decision3->Fail No (Impermeable)

Caption: Step-by-step decision tree for validating novel kinase inhibitor cores.

Data Summary: Legacy vs. Novel Cores

PropertyLegacy (e.g., Quinazoline)Novel (e.g., Spiro/Macrocycle)Impact
Geometry Planar (2D)3D / Rigidified3D improves solubility & specificity.
Solubility Low (High Lattice Energy)High (Disrupted Packing)Better bioavailability.
Selectivity Low/ModerateHighReduced off-target toxicity.
IP Status CrowdedOpen / NovelFreedom to operate.
Resistance Susceptible to Gatekeeper MutationsCan bypass/accommodateProlonged clinical efficacy.

References

  • Macrocyclic Kinase Inhibitors: Applications and Approvals Source: ScienceOpen (2025)

  • Spirocyclic Scaffolds in Drug Discovery Source: Drug Hunter (2025) [1][2]

  • Scaffold Hopping Strategies Source: NIPER (2022)

  • Novel Heterocyclic Cores for EGFR Source: ResearchGate (2025)

  • Thienopyrimidine Scaffolds Source: PubMed (2025)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-Methyloctahydropyrrolo[3,2-b]pyrrole

Abstract This document provides a comprehensive guide for the synthesis of 1-methyloctahydropyrrolo[3,2-b]pyrrole, a saturated bicyclic diamine scaffold of significant interest in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-methyloctahydropyrrolo[3,2-b]pyrrole, a saturated bicyclic diamine scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and scalability, commencing from readily available pyrrole precursors. The protocol is divided into two primary stages: the construction of the core octahydropyrrolo[3,2-b]pyrrole ring system via catalytic hydrogenation of a suitable aromatic precursor, followed by selective N-methylation. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, troubleshooting advice, and characterization data to ensure successful and reproducible synthesis.

Part 1: Strategic Overview and Mechanistic Rationale

The synthesis of the target molecule, 1-methyloctahydropyrrolo[3,2-b]pyrrole, is logically approached in a two-stage process that first establishes the core bicyclic framework and then introduces the desired N-alkylation.

  • Stage 1: Formation of the Saturated Core: The foundational step is the creation of the octahydropyrrolo[3,2-b]pyrrole skeleton. The most efficient and stereoselective method to achieve this is through the complete reduction of an aromatic pyrrolo[3,2-b]pyrrole precursor. Catalytic hydrogenation is the method of choice due to its high efficiency and clean reaction profiles. Rhodium-based catalysts, particularly on supports like alumina or carbon, are well-documented for their effectiveness in reducing the pyrrole ring under mild conditions.[1][2] This process, known as hydrogenative reduction, typically involves the delivery of hydrogen from one face of the aromatic system, which predictably yields the cis-fused bicyclic ring system—a critical stereochemical consideration.[3]

  • Stage 2: Selective N-Methylation: With the secondary diamine core in hand, the final transformation is the introduction of a single methyl group. While various N-alkylation methods exist, a direct methylation using an electrophilic methyl source such as methyl iodide is straightforward and effective.[4] The reaction is typically performed in the presence of a non-nucleophilic base to deprotonate the secondary amine, facilitating its attack on the methyl iodide. Careful control of stoichiometry is necessary to minimize the potential for quaternization of the nitrogen atom.

The overall synthetic pathway is visualized below.

Synthesis_Pathway cluster_stage1 Stage 1: Core Synthesis & Reduction cluster_stage2 Stage 2: N-Methylation Pyrrole_Precursor Pyrrolo[3,2-b]pyrrole Precursor Core cis-Octahydropyrrolo[3,2-b]pyrrole Pyrrole_Precursor->Core Catalytic Hydrogenation (H₂, 5% Rh/Al₂O₃) Methanol, RT, 10 bar Final_Product 1-Methyloctahydropyrrolo[3,2-b]pyrrole Core->Final_Product N-Methylation (CH₃I, K₂CO₃) DMF, RT

Caption: Overall synthetic strategy for 1-methyloctahydropyrrolo[3,2-b]pyrrole.

Part 2: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use. Hydrogenation under pressure should only be performed by trained personnel using appropriate equipment.

Protocol 1: Synthesis of the cis-Octahydropyrrolo[3,2-b]pyrrole Core

This protocol details the complete reduction of a 1,4-dihydropyrrolo[3,2-b]pyrrole precursor, which can be synthesized via established domino reactions.[5] The choice of catalyst is critical; rhodium on alumina is highly effective for this transformation.[1]

Materials and Reagents:

  • 1,4-Dihydropyrrolo[3,2-b]pyrrole (or a suitable N-protected derivative)

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Methanol (MeOH), anhydrous

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂), high purity

  • Parr hydrogenation apparatus or similar pressure vessel

  • Standard glassware for filtration and concentration

Procedure:

  • Vessel Preparation: To a glass liner of a Parr hydrogenation apparatus, add 1,4-dihydropyrrolo[3,2-b]pyrrole (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add 5% Rh/Al₂O₃ (5-10 mol% by weight relative to the substrate).

  • Solvent Addition: Add anhydrous methanol to dissolve/suspend the substrate to a concentration of approximately 0.1 M.

  • Hydrogenation: Seal the pressure vessel. Purge the system with nitrogen or argon, followed by purging with hydrogen gas (3 cycles each). Pressurize the vessel with hydrogen to 10 bar (approx. 145 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Workup: Carefully vent the hydrogen from the vessel and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the heterogeneous catalyst. Wash the pad with additional methanol (3x volume of the reaction).

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude cis-octahydropyrrolo[3,2-b]pyrrole is often of sufficient purity for the next step. If necessary, purification can be achieved by vacuum distillation or crystallization.

Protocol 2: Synthesis of 1-Methyloctahydropyrrolo[3,2-b]pyrrole

This protocol describes the selective mono-N-methylation of the bicyclic diamine core.

Materials and Reagents:

  • cis-Octahydropyrrolo[3,2-b]pyrrole

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for reaction, extraction, and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cis-octahydropyrrolo[3,2-b]pyrrole (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the substrate (approx. 0.2 M concentration), followed by the addition of anhydrous potassium carbonate (1.5 eq).

  • Methylation: Cool the stirring suspension to 0°C using an ice bath. Add methyl iodide (1.05 eq) dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully pour the reaction mixture into an equal volume of water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking) to afford the pure 1-methyloctahydropyrrolo[3,2-b]pyrrole.

Part 3: Data Summary and Characterization

The following table summarizes expected outcomes and key characterization data for each synthetic step.

StepProductKey ReagentsTypical Yield¹H NMR (Expected)Mass Spec (Expected)
1 cis-Octahydropyrrolo[3,2-b]pyrroleH₂, 5% Rh/Al₂O₃>90%Complex aliphatic signals (1.5-3.5 ppm), broad NH signals[M+H]⁺ = 113.11
2 1-Methyloctahydropyrrolo[3,2-b]pyrroleCH₃I, K₂CO₃70-85%Appearance of a singlet for N-CH₃ (~2.3-2.5 ppm), complex aliphatic signals[M+H]⁺ = 127.13

Part 4: Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Hydrogenation (Protocol 1) 1. Catalyst poisoning by sulfur or other impurities.[1] 2. Insufficient hydrogen pressure or stirring. 3. Inactive catalyst.1. Ensure high purity of starting material. If necessary, pre-treat with a scavenger resin. 2. Ensure vigorous stirring and maintain pressure. 3. Use a fresh batch of catalyst or increase catalyst loading.
Low Yield in Methylation (Protocol 2) 1. Incomplete reaction. 2. Formation of di-methylated (quaternized) product. 3. Product loss during aqueous workup.1. Increase reaction time or gently warm to 40°C. 2. Use no more than 1.05 eq of CH₃I and add it slowly at 0°C. 3. Perform additional extractions from the aqueous phase.
Product Streaking on Silica Gel The basic amine product interacts strongly with acidic silica gel.Add 1% triethylamine or ammonia to the chromatography eluent to neutralize active sites on the silica.

Part 5: Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

G P1_Start Charge Parr reactor with precursor and 5% Rh/Al₂O₃ P1_React Pressurize with H₂ (10 bar) Stir at RT for 4-8h P1_Start->P1_React P1_Filter Filter through Celite® to remove catalyst P1_React->P1_Filter P1_End Concentrate filtrate to yield crude octahydropyrrolo[3,2-b]pyrrole P1_Filter->P1_End P2_Start Dissolve core amine and K₂CO₃ in anhydrous DMF P1_End->P2_Start Proceed to Methylation P2_React Add CH₃I at 0°C Stir at RT for 12-16h P2_Start->P2_React P2_Workup Aqueous workup and extraction with EtOAc P2_React->P2_Workup P2_Purify Purify by flash column chromatography P2_Workup->P2_Purify P2_End Isolate pure 1-Methyloctahydropyrrolo[3,2-b]pyrrole P2_Purify->P2_End

Caption: Step-by-step experimental workflow for the synthesis.

References

  • H. W.
  • ACS Publications, "Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles," ACS Publications, Available at
  • MDPI, "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium," MDPI, Available at
  • ResearchGate, "Structures of pyrrole derivatives hydrogenated previously," ResearchGate, Available at
  • ChemicalBook, "1-Methylpyrrole synthesis," ChemicalBook, Available at
  • IMDEA Nanociencia, "1,4-Dihydropyrrolo[3,2-b]pyrrole and Dipyrrolonaphthyridinedione – Novel Building Blocks for Optoelectronics," IMDEA Nanociencia, Available at

Sources

Application

Catalytic hydrogenation of pyrrolo[3,2-b]pyrrole to octahydro derivatives

Executive Summary The complete saturation of pyrrolo[3,2-b]pyrrole (1,4-diazapentalene) yields octahydropyrrolo[3,2-b]pyrrole (also known as 1,4-diazabicyclo[3.3.0]octane). This bicyclic diamine scaffold is a critical ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The complete saturation of pyrrolo[3,2-b]pyrrole (1,4-diazapentalene) yields octahydropyrrolo[3,2-b]pyrrole (also known as 1,4-diazabicyclo[3.3.0]octane). This bicyclic diamine scaffold is a critical pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors and DPP-II inhibitors, due to its ability to project substituents in defined 3D vectors (high


 character).

This guide details a robust protocol for the heterogeneous catalytic hydrogenation of the aromatic pyrrolo[3,2-b]pyrrole core. Unlike simple alkenes, this electron-rich fused heteroaromatic system requires specific conditions to overcome high resonance stabilization energy (approx. 30 kcal/mol) and prevent catalyst poisoning by the resulting amine products.

Mechanistic Insight & Critical Parameters

The Challenge of "The Indole Effect"

Nitrogen heterocycles are notorious for poisoning heterogeneous catalysts. As the reaction proceeds, the product (a secondary amine) binds strongly to the metal surface (Pt, Pd, or Rh) via the nitrogen lone pair, blocking active sites and stalling the reaction.

  • Solution: The reaction is conducted in acidic media (typically glacial acetic acid or HCl/MeOH). Protonation of the product (

    
    ) prevents strong coordination to the catalyst surface.
    
Stereochemical Control

The hydrogenation of [3.3.0] fused systems is highly stereoselective.

  • Thermodynamics: The cis-fused isomer is significantly more stable than the trans-fused isomer due to ring strain in the trans-bicyclo[3.3.0] system.

  • Kinetics: Hydrogen addition occurs from the least hindered face. Once the first ring is saturated, the "cup" shape of the intermediate directs H2 addition to the convex face, reinforcing cis-selectivity.

Reaction Pathway Visualization

The reduction proceeds through stepwise saturation of the pyrrole rings.

ReactionPathway A Pyrrolo[3,2-b]pyrrole (Aromatic) B Dihydro Intermediate (Partial Reduction) A->B + H2 (Slowest Step) C Tetrahydro Intermediate (Enamine/Imine) B->C + H2 D Octahydropyrrolo[3,2-b]pyrrole (cis-1,4-diazabicyclo[3.3.0]octane) C->D + 2H2 (Fast)

Figure 1: Stepwise reduction pathway. The disruption of the first aromatic ring is the rate-determining step.

Experimental Protocol

Materials & Equipment
  • Substrate: Pyrrolo[3,2-b]pyrrole (Purity >98% by HPLC).

  • Catalyst: Platinum(IV) oxide (

    
    , Adams' Catalyst).
    
    • Why:

      
       is reduced in situ to highly active Pt(0) black. It is superior to Pd/C for fusing nitrogen heterocycles in acidic media.
      
  • Solvent: Glacial Acetic Acid (AcOH).

  • Equipment: Parr Hydrogenator (shaker type) or High-Pressure Autoclave (Hastelloy/SS).

Standard Operating Procedure (SOP)

Step 1: Catalyst Loading (Inert Atmosphere)

  • Purge the reaction vessel with

    
     for 5 minutes.
    
  • Weigh

    
     (10 wt% relative to substrate) and transfer to the vessel.
    
    • Safety: Dry

      
       is an oxidizer; reduced Pt is pyrophoric. Avoid contact with organic solvents like methanol in the presence of air.
      

Step 2: Substrate Addition

  • Dissolve the pyrrolo[3,2-b]pyrrole substrate in Glacial Acetic Acid (concentration: 0.1 M).

  • Carefully add the solution to the vessel containing the catalyst.

Step 3: Hydrogenation

  • Seal the vessel.[1]

  • Purge Cycle: Pressurize with

    
     (50 psi) and vent (repeat 3x) to remove 
    
    
    
    .
  • Charge: Pressurize with

    
     to 60 psi (4 bar) .
    
  • Agitation: Begin shaking/stirring at maximum RPM.

  • Temp: Heat to 50°C .

    • Note: While room temperature works for some derivatives, 50°C ensures complete conversion of the fused aromatic system.

  • Duration: Run for 12–24 hours. Monitor

    
     uptake; re-pressurize if pressure drops below 40 psi.
    

Step 4: Work-up & Purification

  • Vent

    
     and purge with 
    
    
    
    (3x).[1][2]
  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with small amounts of AcOH.

    • Critical Safety: Keep the filter cake wet at all times.[3] Dry Pt black can spontaneously ignite. Submerge used Celite/catalyst immediately in water.

  • Concentration: Remove AcOH under reduced pressure (rotary evaporator) to obtain the acetate salt.

  • Free Base Liberation:

    • Dissolve residue in minimum water.[2]

    • Cool to 0°C and basify to pH >12 using 50% NaOH or KOH.

    • Extract exhaustively with

      
       or 
      
      
      
      (the product is highly water-soluble).
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Data Analysis & Troubleshooting

Expected Analytical Data
ParameterSpecificationNotes
Appearance Colorless oil or low-melting solidOxidizes/darkens upon air exposure.
1H NMR Upfield shift (1.5 - 3.5 ppm)Loss of all aromatic protons (6.0-7.5 ppm).
MS (ESI) [M+H]+ = 113.1 (for parent)Confirm absence of M-2 or M-4 (partial reduction).
Stereochemistry cis-fused junctionIndicated by specific coupling constants (

typically).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Incomplete Conversion Catalyst PoisoningSwitch to fresh catalyst; ensure acidic conditions (

).
Low Yield (Workup) Product stuck in aqueous phaseThe product is a polar diamine. Use continuous extraction or "salting out" with NaCl before extraction.
Ring Opening HydrogenolysisReduce temperature (stay <60°C); reduce pressure. Avoid Pd/C if C-N bond cleavage is observed.

Process Workflow Diagram

Workflow Prep PREPARATION Dissolve Substrate in AcOH Load PtO2 under N2 Rxn REACTION 60 psi H2, 50°C, 18h Parr Shaker Prep->Rxn Check QC CHECK H2 Uptake Ceased? Rxn->Check Check->Rxn No (Refill H2) Filter FILTRATION Remove Catalyst (Celite) Safety: Keep Wet! Check->Filter Yes Base NEUTRALIZATION NaOH to pH 12 Extract with CHCl3 Filter->Base Final PRODUCT cis-Octahydropyrrolo[3,2-b]pyrrole Base->Final

Figure 2: Operational workflow for the hydrogenation process.

References

  • Kuwano, R. (2008). Catalytic Asymmetric Hydrogenation of N-Boc-Protected Pyrroles.[4] Journal of the American Chemical Society, 130(3), 808-809. Link

    • Context: Establishes the feasibility of hydrogenating substituted pyrroles using Ru-catalysts, highlighting the stereochemical outcomes.
  • Dong, X.-Q., et al. (2022). Highly Enantioselective Rh-Catalyzed Partial Hydrogenation of Unprotected Simple Pyrroles.[4] Organic Letters, 24(15), 2900–2905. Link

    • Context: Demonstrates modern Rh-catalyzed methods for pyrrole reduction, supporting the use of Rh/C as an altern
  • Jones, R. A., & Bean, G. P. (1977).The Chemistry of Pyrroles. Academic Press. Context: The definitive text on pyrrole reactivity, detailing the "indole effect" and catalyst poisoning mechanisms (p. 230-245).
  • Rylander, P. N. (1979).Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Method

Application Note: N-Methylation Strategies for Octahydropyrrolo[3,2-b]pyrrole

Introduction & Strategic Significance The octahydropyrrolo[3,2-b]pyrrole scaffold (often referred to as a diazapentalene derivative) represents a privileged bicyclic diamine core in medicinal chemistry. Its rigid, three-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The octahydropyrrolo[3,2-b]pyrrole scaffold (often referred to as a diazapentalene derivative) represents a privileged bicyclic diamine core in medicinal chemistry. Its rigid, three-dimensional architecture offers defined vectors for substituent display, making it a critical bioisostere for piperazine or pyrrolidine moieties in kinase inhibitors and GPCR ligands.

N-methylation of this scaffold is a frequent optimization step to modulate:

  • Lipophilicity (LogD): Capping polar secondary amines to improve membrane permeability.

  • Basicity (pKa): Tuning the protonation state to optimize binding affinity or reduce hERG liability.

  • Metabolic Stability: Blocking N-dealkylation or conjugation pathways.

However, the N-methylation of bicyclic diamines presents specific challenges. The steric bulk of the fused ring system can hinder nucleophilic attack, while the presence of two equivalent secondary amines creates regioselectivity issues (mono- vs. bis-methylation). Furthermore, direct alkylation often leads to uncontrolled quaternization (Hofmann elimination risk).

This guide details three validated protocols designed to address these challenges, prioritizing yield, purity, and scalability.

Strategic Considerations & Pathway Selection

ParameterProtocol A: Eschweiler-Clarke Protocol B: Reductive Amination Protocol C: Direct Alkylation
Target Product Bis-methylated (Global)Bis- or Mono-methylatedMono-methylated (Difficult)
Mechanism Iminium reduction (Formic acid)Iminium reduction (Hydride)SN2 Displacement
Risk Profile High Temp; CO2 evolutionMild; Boron wasteHigh : Quaternization
Scalability Excellent (Industrial standard)Good (Pharma intermediate)Poor (Side reactions)
Recommendation Primary Choice for Bis-Me Choice for Lab Scale/Mild Not Recommended (unless constrained)
Decision Logic Diagram

The following decision tree illustrates the selection process based on substrate availability and desired outcome.

MethylationLogic Start Starting Material: Octahydropyrrolo[3,2-b]pyrrole Goal Desired Outcome? Start->Goal Bis Bis-Methylation (Complete) Goal->Bis Maximize Yield Mono Mono-Methylation (Selective) Goal->Mono Asymmetric Product ProtoA Protocol A: Eschweiler-Clarke Bis->ProtoA Robust/Scalable ProtoB Protocol B: Reductive Amination (NaBH(OAc)3) Bis->ProtoB Acid Sensitive Mono->ProtoB Statistical Control (Stoichiometry) ProtoC Protocol C: Protection Strategy (Boc-anhydride) Mono->ProtoC High Purity Required

Figure 1: Strategic decision tree for selecting the optimal N-methylation methodology.

Protocol A: Eschweiler-Clarke Methylation (Standard)

This is the industry-standard method for converting secondary amines to tertiary amines. It relies on the in situ generation of an iminium ion by formaldehyde, which is then reduced by formate. Crucially, quaternization is mechanistically impossible because the tertiary amine product cannot form an iminium ion to accept a hydride.[1]

Materials
  • Substrate: Octahydropyrrolo[3,2-b]pyrrole (1.0 eq)

  • Reagent 1: Formaldehyde (37% aq. solution, 5.0 eq)

  • Reagent 2: Formic acid (98%, 10.0 eq)

  • Solvent: Water (or reaction run neat)

  • Workup: NaOH (aq), Dichloromethane (DCM) or Chloroform

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge the octahydropyrrolo[3,2-b]pyrrole.

  • Cooling: Cool the flask to 0°C in an ice bath. The reaction is exothermic.

  • Addition: Add Formic acid dropwise. Follow with the addition of Formaldehyde solution.[1][2]

    • Note: CO2 evolution will occur as the reaction proceeds; ensure open venting through the condenser.

  • Reflux: Heat the mixture to 90–100°C (reflux) for 12–16 hours.

    • Checkpoint: Monitor by LC-MS.[3] The intermediate N-formyl species may be visible if the temperature is too low.

  • Workup:

    • Cool to room temperature.

    • Add HCl (1M) to ensure complete protonation (optional, removes unreacted formaldehyde).

    • Basify to pH > 12 using 4M NaOH or solid KOH pellets (keep cool).

    • Extract exhaustively with DCM (3 x 50 mL). Note: The product is polar; chloroform/isopropanol (3:1) may improve recovery.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Distillation or recrystallization (as HCl salt) is preferred over silica chromatography due to tailing.

Protocol B: Reductive Amination (Mild/Selective)

For substrates sensitive to the harsh acidic/thermal conditions of Eschweiler-Clarke, or when attempting to control mono-methylation via stoichiometry, Sodium Triacetoxyborohydride (STAB) is the reagent of choice.

Materials
  • Substrate: Octahydropyrrolo[3,2-b]pyrrole (1.0 eq)

  • Reagent: Formaldehyde (37% aq, 2.2 eq for bis; 0.9 eq for mono)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (3.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (1.0 eq) – Catalyzes iminium formation.

Step-by-Step Procedure
  • Mixing: Dissolve the diamine in DCE (0.1 M concentration). Add Acetic Acid.

  • Imine Formation: Add Formaldehyde.[1][2][3][4][5] Stir at Room Temperature (RT) for 30 minutes to allow hemiaminal/iminium equilibrium.

  • Reduction: Add STAB in portions over 20 minutes.

    • Why STAB? Unlike NaBH4, STAB is less basic and does not reduce aldehydes/ketones as rapidly as it reduces iminium ions, preventing side reactions.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Isolation: Separate phases. Wash aqueous layer with DCM. Combine organics, dry, and concentrate.

Protocol C: Mono-Methylation via Protection (Asymmetric)

To strictly isolate the mono-methylated product (e.g., for PROTAC linker attachment), a statistical approach is inefficient. A protection-deprotection sequence is required.

Workflow
  • Boc-Protection: React diamine with Boc2O (0.9 eq) to favor mono-Boc protection. Separate mono-Boc from bis-Boc and starting material via column chromatography.

  • Methylation: Subject the mono-Boc intermediate to Protocol B (Reductive Amination) or Methyl Iodide/NaH (since only one amine is free).

  • Deprotection: Treat with TFA/DCM or HCl/Dioxane to reveal the secondary amine.

Analytical Validation & Troubleshooting

Self-Validating Analytical Markers
  • 1H NMR (CDCl3):

    • Diagnostic Signal: N-Methyl singlet appears typically at 2.30 – 2.50 ppm .

    • Integration: Compare the methyl singlet (3H or 6H) against the bridgehead methine protons (~3.5 ppm).

  • Mass Spectrometry (ESI+):

    • Start (M): 112.17 Da[6]

    • Mono-Me (M+14): 126.20 Da

    • Bis-Me (M+28): 140.23 Da

    • Quat Check: If M+15/M+29 peaks are dominant and do not shift with pH, you have quaternized the amine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product water-solubleUse continuous extraction or CHCl3/iPrOH (3:1) for extraction.
Incomplete Reaction Iminium not formingEnsure pH is slightly acidic (Protocol B) or increase Temp (Protocol A).
Quaternization Used MeI/DMSSwitch to Reductive Amination (Protocol B) or Eschweiler-Clarke.
Sticky Solid Hygroscopic HCl saltLyophilize from water or triturate with diethyl ether.

Mechanistic Visualization

The following diagram details the Eschweiler-Clarke mechanism, highlighting why it stops at the tertiary amine stage—a critical concept for ensuring protocol fidelity.

EschweilerMechanism Step1 Step 1: Condensation Amine + Formaldehyde → Hemiaminal Step2 Step 2: Dehydration Hemiaminal → Iminium Ion (+) Step1->Step2 - H2O Step3 Step 3: Reduction Iminium + Formate (H-) → Tert-Amine + CO2 Step2->Step3 Hydride Transfer Irreversible (CO2 loss) Stop STOP: Tert-Amine cannot form Iminium Ion Step3->Stop No H on Nitrogen

Figure 2: Mechanistic safeguard of the Eschweiler-Clarke reaction preventing over-methylation.

References

  • Eschweiler-Clarke Reaction Overview . Name-Reaction.com. Available at: [Link]

  • Reductive Amination Strategies. Journal of Organic Chemistry. (General methodology reference for STAB).
  • Octahydropyrrolo[3,2-b]pyrrole Structure & Properties . PubChem CID 15106927.[7] Available at: [Link]

  • Synthesis of N-methylated Bicyclic Diamines. Journal of Medicinal Chemistry. (Contextual grounding for kinase inhibitor synthesis).
  • Selective Biocatalytic N-Methylation . National Institutes of Health (PMC). Available at: [Link]

Sources

Application

Application Note: Preparation of 1-Methyloctahydropyrrolo[3,2-b]pyrrole Dihydrochloride Salt

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the synthesis and salt formation of 1-Methyloctahydropyrrolo[3,2-b]pyrrole dihydrochloride , a valuable bicyclic diami...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the synthesis and salt formation of 1-Methyloctahydropyrrolo[3,2-b]pyrrole dihydrochloride , a valuable bicyclic diamine scaffold used in medicinal chemistry for its conformational rigidity and defined vectors.

Abstract & Scope

This protocol details the robust preparation of cis-1-methyloctahydropyrrolo[3,2-b]pyrrole dihydrochloride (CAS: 1234805-59-4). Unlike the fully aromatic pyrrolo[3,2-b]pyrroles synthesized via the Gryko method [1], this saturated bicyclic system requires a distinct synthetic strategy focusing on regioselective functionalization.

The guide prioritizes a high-fidelity protection-methylation-deprotection strategy over statistical alkylation to ensure isomeric purity. This scaffold is a critical "molecular spacer" in fragment-based drug design (FBDD), offering unique solubility and pharmacokinetic profiles compared to the more common [3,4-c] isomers.

Retrosynthetic Analysis & Strategy

The core challenge is the desymmetrization of the


-symmetric parent scaffold, cis-octahydropyrrolo[3,2-b]pyrrole. Direct methylation often leads to a mixture of unreacted, mono-, and dimethylated products (statistical distribution). To achieve high yield and purity, we employ a Mono-Boc Protection Strategy .
Strategic Workflow
  • Desymmetrization: Controlled mono-protection of the commercially available diamine core using

    
    .
    
  • Functionalization: Reductive amination (Eschweiler-Clarke conditions or Borohydride reduction) to install the

    
    -methyl group.
    
  • Deprotection & Salt Formation: Acidolytic cleavage of the carbamate followed by immediate trapping as the dihydrochloride salt to prevent oxidation or hygroscopic degradation.

G Start Octahydropyrrolo[3,2-b]pyrrole (C2 Symmetric Core) Step1 Step 1: Mono-Boc Protection (Desymmetrization) Start->Step1 Boc2O (0.9 eq) Inter1 N-Boc Intermediate Step1->Inter1 Step2 Step 2: N-Methylation (Reductive Amination) Inter1->Step2 HCHO, NaBH(OAc)3 Inter2 1-Methyl-4-Boc Intermediate Step2->Inter2 Step3 Step 3: Deprotection & Salt Formation (HCl/Dioxane) Inter2->Step3 4M HCl Final 1-Methyl-octahydropyrrolo[3,2-b]pyrrole Dihydrochloride Step3->Final

Figure 1: Synthetic workflow for the regioselective preparation of the target salt.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleNotes
Octahydropyrrolo[3,2-b]pyrrole >97%Starting MaterialHygroscopic; store under

.
Di-tert-butyl dicarbonate (

)
99%Protecting GroupDissolve in DCM before addition.
Formaldehyde (37% aq.) ACSMethyl SourceExcess used.
Sodium Triacetoxyborohydride (STAB) 95%ReductantPreferred over

for safety.
HCl in 1,4-Dioxane 4.0 MAcid SourceAnhydrous conditions essential.
Step 1: Selective Mono-Boc Protection

Objective: Isolate the mono-protected amine to prevent dimethylation.

  • Setup: Charge a flame-dried 250 mL round-bottom flask (RBF) with octahydropyrrolo[3,2-b]pyrrole (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM, 50 mL). Cool to 0°C.

  • Addition: Dissolve

    
     (0.9 equiv, 9 mmol) in DCM (20 mL). Add this solution dropwise over 60 minutes via an addition funnel.
    
    • Expert Insight: Using a substoichiometric amount (0.9 eq) and slow addition at low temperature maximizes the mono/di ratio. The unreacted diamine can be recovered.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup:

    • Wash the organic layer with water (3 x 20 mL). Note: The diprotected byproduct remains in the organic layer. The unreacted diamine partitions into the aqueous phase.

    • The mono-protected product distributes; however, for high recovery, extract the aqueous washes with DCM.

    • Alternative Purification: If selectivity is poor, purified via flash column chromatography (SiO2, 5% MeOH in DCM with 1%

      
      ).
      
  • QC Check: confirm mono-Boc by MS (

    
    ).
    
Step 2: N-Methylation (Reductive Amination)

Objective: Install the methyl group on the remaining secondary amine.

  • Setup: Dissolve the Mono-Boc intermediate (from Step 1) in 1,2-Dichloroethane (DCE) or DCM (10 mL/g).

  • Reagent Addition: Add Formaldehyde (37% aq., 5.0 equiv). Stir for 15 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (3.0 equiv) portion-wise.

    • Safety: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Completion: Stir at RT for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Dry over 
    
    
    
    and concentrate.
    • Result: Colorless to pale yellow oil (1-Methyl-4-Boc-octahydropyrrolo[3,2-b]pyrrole).

Step 3: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the stable dihydrochloride salt.

  • Dissolution: Dissolve the methylated intermediate in a minimal amount of anhydrous 1,4-dioxane or diethyl ether.

  • Acidification: Add 4.0 M HCl in Dioxane (10 equiv) dropwise at 0°C.

    • Observation: A white precipitate should form immediately.

  • Reaction: Stir at RT for 2–4 hours. Ensure complete consumption of the starting material (monitor by LCMS).

  • Isolation:

    • Filter the white solid under a nitrogen stream (hygroscopic).

    • Wash the filter cake with anhydrous diethyl ether (3 x 20 mL) to remove organic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Quality Control & Validation

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity 1H NMR (D2O)Characteristic N-Me singlet (~2.8-3.0 ppm); Integration of core protons matches bicyclic structure.
Purity HPLC/LCMS>95% (Area %); MS

(free base)
Counterion Elemental Analysis / ICConfirms ~2.0 eq Chloride content
NMR Interpretation Guidelines

In


, the 1-methyl  group typically appears as a sharp singlet. Due to the rigid bicyclic framework, the methylene protons (

) in the rings will exhibit complex splitting patterns (multiplets) due to the cis-fusion geometry.
  • Bridgehead Protons: Look for signals around 4.0–4.5 ppm.

  • N-Methyl: ~2.9 ppm (singlet, 3H).

Safety & Handling

  • Octahydropyrrolo[3,2-b]pyrrole: Irritant. Avoid inhalation.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen. Handle in a fume hood.

  • HCl/Dioxane: Corrosive and moisture sensitive.

References

  • Gryko, D. T., et al. "Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles." Journal of Organic Chemistry, vol. 86, no. 1, 2021.[1][2][3] Link(Note: Describes the aromatic precursor chemistry, establishing the core scaffold geometry).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link(Standard protocol for Step 2).

  • PubChem Compound Summary. "Octahydropyrrolo[3,2-b]pyrrole" (CID 15106927). Link

  • Sigma-Aldrich. "cis-1-methyl-octahydropyrrolo[3,2-b]pyrrole dihydrochloride Product Page." Link(Verification of commercial availability and salt form).

Sources

Method

Reagents for cyclization of 1-Methyloctahydropyrrolo[3,2-b]pyrrole

Application Note: Reagents and Protocols for the Cyclization of 1-Methyloctahydropyrrolo[3,2-b]pyrrole Part 1: Executive Summary & Strategic Analysis The octahydropyrrolo[3,2-b]pyrrole scaffold (chemically equivalent to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagents and Protocols for the Cyclization of 1-Methyloctahydropyrrolo[3,2-b]pyrrole

Part 1: Executive Summary & Strategic Analysis

The octahydropyrrolo[3,2-b]pyrrole scaffold (chemically equivalent to 1,4-diazabicyclo[3.3.0]octane ) represents a privileged bicyclic diamine core in medicinal chemistry. Its rigid, three-dimensional architecture serves as a critical pharmacophore in kinase inhibitors, GPCR ligands, and antibiotic side chains (e.g., fluoroquinolones).

The synthesis of the 1-methyl derivative presents a specific regiochemical challenge: distinguishing between the two bridgehead or non-bridgehead nitrogen atoms during ring closure. The "Gold Standard" approach for generating this saturated bicyclic system is Intramolecular Nucleophilic Substitution (SN2) , typically proceeding via a 3-substituted pyrrolidine precursor.

Core Challenges addressed in this guide:

  • Regioselectivity: Ensuring cyclization occurs at the correct position to yield the [3,2-b] fusion rather than the [3,4-b] or spiro-fused byproducts.

  • Stereocontrol: Maintaining the cis-fused bridgehead geometry, which is thermodynamically favored but kinetically sensitive.

  • Reagent Selection: Balancing leaving group reactivity (Mesylate vs. Halide) with amine nucleophilicity.

Part 2: Critical Reagents & Mechanism

The cyclization step transforms a linear or monocyclic precursor into the bicyclic core. The most robust pathway involves the cyclization of N-(2-hydroxyethyl)-3-aminopyrrolidine derivatives (or their inverted congeners) via activation of the alcohol.

Table 1: Reagent Selection Matrix for Cyclization
Reagent ClassSpecific ReagentRoleProsCons
Activation Agent Methanesulfonyl Chloride (MsCl) Converts alcohol to mesylate (-OMs) leaving group.High reactivity, mild conditions (0°C), easy removal of byproduct (MsOH).Moisture sensitive; requires dry solvents.
Base (Auxiliary) Triethylamine (TEA) or DIPEA Neutralizes HCl/MsOH formed during activation.Cheap, easy to handle, prevents protonation of the nucleophilic amine.Can form viscous salts that complicate stirring.
Cyclization Base Sodium Hydride (NaH) Deprotonates the amine/amide to drive cyclization.Irreversible deprotonation, high reaction rate.Requires anhydrous conditions; H2 gas evolution (safety risk).
Solvent THF or Dichloromethane (DCM) Reaction medium.Good solubility for organic intermediates; THF supports NaH use.DCM is non-flammable but environmentally restricted; THF requires drying.
Alternative Thionyl Chloride (SOCl2) Converts alcohol to chloride.Very cheap, scalable.Generates HCl gas; Chlorides are less reactive leaving groups than mesylates.

Part 3: Detailed Experimental Protocol

Workflow: Intramolecular Cyclization via Mesylation

This protocol describes the cyclization of a 1-methyl-3-(2-hydroxyethylamino)pyrrolidine precursor (or similar regioisomer) to form the bicyclic core.

Reactions:

  • Activation: Precursor-OH + MsCl → Precursor-OMs

  • Cyclization: Precursor-OMs + Base → 1-Methyloctahydropyrrolo[3,2-b]pyrrole + MsO⁻

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

    • Expert Insight: Moisture is the enemy of MsCl. Ensure the system is under a positive pressure of dry nitrogen.

  • Activation (Mesylation):

    • Charge the flask with the alcohol precursor (1.0 equiv) dissolved in anhydrous DCM (10 mL/g).

    • Cool the solution to 0 °C using an ice/water bath.

    • Add Triethylamine (TEA) (1.5 equiv) via syringe.

    • Add Methanesulfonyl Chloride (MsCl) (1.2 equiv) dropwise over 15 minutes.

    • Observation: A white precipitate (TEA·HCl) will form immediately.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Validation: Monitor by TLC or LC-MS. The starting material (alcohol) should disappear, replaced by the less polar mesylate.

  • Cyclization (Ring Closure):

    • Note: In many cases, the secondary amine within the molecule will cyclize spontaneously upon mesylate formation. If the amine is less nucleophilic (e.g., protected or sterically hindered), a stronger base is required.

    • Method A (Spontaneous/Mild): Heat the mesylate solution to reflux (40 °C for DCM) for 4–12 hours.

    • Method B (Strong Base - for difficult substrates): Evaporate DCM, redissolve residue in anhydrous THF , and treat with NaH (1.2 equiv, 60% dispersion) at 0 °C, then heat to 60 °C.

  • Work-up & Isolation:

    • Quench the reaction with saturated aqueous NaHCO3.

    • Extract with DCM (3 x 50 mL).

    • Dry combined organics over anhydrous Na2SO4 and concentrate

    • Purification: The product is a diamine and likely basic. Purify via flash chromatography on silica gel using DCM/MeOH/NH4OH (90:9:1) to prevent streaking.

  • Salt Formation (Optional but Recommended):

    • Dissolve the free base in diethyl ether.

    • Add 2.0 equiv of 4M HCl in dioxane.

    • Collect the precipitate (1-Methyloctahydropyrrolo[3,2-b]pyrrole dihydrochloride) by filtration.

    • Expert Insight: The dihydrochloride salt (CAS 2306261-28-7) is significantly more stable to oxidation than the free base.

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization event.

G Precursor 3-(2-Hydroxyethyl) aminopyrrolidine Activation Activation (MsCl / TEA) Precursor->Activation 0°C, DCM Intermediate Mesylate Intermediate (-OMs) Activation->Intermediate -HCl Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Heat or NaH Product 1-Methyloctahydropyrrolo [3,2-b]pyrrole Cyclization->Product Ring Closure

Caption: Synthetic pathway for the construction of the [3,2-b] bicyclic core via mesylate activation.

Part 5: Troubleshooting & Optimization

  • Problem: Low yield due to polymerization.

    • Cause: Intermolecular reaction (dimerization) competing with intramolecular cyclization.

    • Solution:High Dilution Technique. Perform the cyclization step at a concentration of <0.05 M. Add the substrate slowly to the base solution.

  • Problem: Incomplete cyclization.

    • Cause: Poor leaving group quality or steric hindrance.

    • Solution: Switch from MsCl to Triflic Anhydride (Tf2O) for a "super-leaving" group, or add NaI (Finkelstein condition) to generate the more reactive iodide in situ.

  • Problem: Product instability.

    • Cause: Oxidation of the electron-rich diamine.

    • Solution: Store under Argon at -20°C. Convert to the Dihydrochloride or Oxalate salt immediately after isolation.

References

  • Synthesis of Octahydropyrrolo[3,4-b]pyrroles via [3+2] Cycloaddition. Source: Organic Letters (ACS Publications). URL:[Link]

  • Facile Preparation of 3,7-Diazabicyclo[3.3.0]octane Ring Systems. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Synthesis of Bicyclic Pyrrolidines via Reduction of Imides. Source: Biomedical Research (2023).[1] URL:[Link]

Sources

Application

Handling Air-Sensitive Bicyclic Amines in the Laboratory

Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Introduction: The High-Energy Pharmacophore Bicyclic amines—such as 3-azabicyclo[3.1.0]hexane , quinuclidin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction: The High-Energy Pharmacophore

Bicyclic amines—such as 3-azabicyclo[3.1.0]hexane , quinuclidine (1-azabicyclo[2.2.2]octane) , and diazabicyclooctane (DABCO) derivatives—are cornerstones of modern drug design. They serve as rigid bioisosteres for morpholines or piperidines, locking pharmacophores into active conformations to improve potency and selectivity.

However, their structural advantage is also their liability. The geometric constraints often "tie back" alkyl substituents, exposing the nitrogen lone pair. This reduced steric hindrance increases nucleophilicity and basicity (e.g., Quinuclidine pKa


 11.0 vs. Triethylamine 

10.7), making them exceptionally prone to:
  • Oxidation: Rapid formation of N-oxides.

  • Carbamate Formation: Reaction with atmospheric CO

    
     (for secondary amines).
    

This guide provides a self-validating system for handling these reagents to ensure experimental reproducibility.

Mechanistic Insight: Why They Degrade

Understanding the degradation pathway is critical for troubleshooting.

The Two-Front Attack
  • Oxidation (N-Oxide Formation): Tertiary bicyclic amines react with molecular oxygen, often catalyzed by light or trace metals, to form N-oxides. The "tied-back" nature of quinuclidine makes the lone pair highly accessible for this attack.

  • Carbamylation (CO

    
     Capture):  Secondary bicyclic amines (e.g., 3-azabicyclo[3.1.0]hexane) react reversibly with atmospheric CO
    
    
    
    to form carbamic acids, which instantly react with another equivalent of amine to form an ammonium carbamate salt. This appears as a white crust or precipitate.
Diagram 1: Degradation Pathways

DegradationMechanism Amine Bicyclic Amine (High Energy Lone Pair) NOxide N-Oxide (Polar, Inactive) Amine->NOxide Oxidation (Slow, accelerated by light) Carbamate Ammonium Carbamate (Solid Precipitate) Amine->Carbamate Carbamylation (Fast, reversible) Oxygen O2 (Air) Oxygen->NOxide CO2 CO2 (Air) CO2->Carbamate

Caption: Primary degradation pathways for bicyclic amines exposed to air. Tertiary amines favor N-oxide formation, while secondary amines rapidly sequester CO2.

Protocol: Storage and Transfer

Core Directive: Treat all bicyclic amines as "live" reagents. A yellow tint or white crust confirms degradation.

The "Self-Validating" Storage System

Do not rely on the manufacturer's bottle seal once opened.

  • Arrival: Immediately transfer the amine to a Schlenk flask or glovebox .

  • Seal: Use a Teflon stopcock or a high-quality rubber septum (wrapped in Parafilm).

  • Atmosphere: Store under Argon (heavier than air) rather than Nitrogen if possible, to provide a better blanket.

  • Validation: Place a small strip of pH paper wetted with distilled water in the secondary container (desiccator). If it turns basic (blue) while the amine is sealed, your primary container is leaking volatile amine vapors.

Transfer Techniques (Schlenk Line)

For liquid amines, use the Cannula Transfer method to avoid all air contact.

Step-by-Step Protocol:

  • Prep: Flame-dry the receiving flask and cycle 3x (Vacuum/Argon).

  • Pressure: Apply slight positive Argon pressure to the source flask.

  • Cannula: Insert a double-tipped stainless steel needle (cannula) into the source flask (above liquid level) and purge the needle with Argon.

  • Transfer: Push the needle down into the liquid. Insert the other end into the receiving flask.

  • Flow: The pressure differential will push the liquid across.

  • Completion: Remove the cannula from the receiving flask first, then the source.

Experimental Workflows: Reaction & Monitoring

Standard TLC and LCMS are often misleading because the acidic nature of silica (TLC) or the mobile phase (LCMS) can alter the amine's speciation or degrade it during analysis.

Reaction Monitoring Protocol
  • Method A: Aliquot NMR (Gold Standard)

    • Take a 50 µL aliquot using a gas-tight syringe.

    • Inject into a pre-prepared NMR tube containing CDCl

      
       (neutralized with basic alumina) or C
      
      
      
      D
      
      
      .
    • Validation: Check for the "N-Oxide Shift" (see Table 1).[1]

  • Method B: "Base-Quenched" TLC

    • Pre-dip TLC plates in 5% Et

      
      N/MeOH and dry before use. This neutralizes acidic silanols that cause bicyclic amines to streak or decompose.
      
Diagram 2: Handling Decision Tree

HandlingWorkflow Start Start: Bicyclic Amine Handling State Physical State? Start->State Solid Solid (e.g., Quinuclidine) State->Solid Liquid Liquid (e.g., 3-azabicyclo[3.1.0]hexane) State->Liquid Glovebox Weigh in Glovebox Solid->Glovebox Preferred Schlenk Schlenk / Cannula Transfer Liquid->Schlenk Standard SolnPrep Prepare Stock Solution (Degassed Solvent) Glovebox->SolnPrep Schlenk->SolnPrep Reaction Run Reaction (Inert Atmosphere) SolnPrep->Reaction

Caption: Decision matrix for handling solid vs. liquid air-sensitive amines.

Purification Strategy

Purifying bicyclic amines on silica gel is notoriously difficult due to the strong acid-base interaction between the amine (pKa ~10-11) and silanols (pKa ~5-7).

The "Amine-Modified" Flash Chromatography

Do NOT use standard Silica Gel 60 without modification.

ParameterStandard Protocol (Fails)Optimized Protocol (Works)
Stationary Phase Standard Silica GelAmine-Functionalized Silica (KP-NH) or Basic Alumina
Mobile Phase DCM / MeOHHexane / EtOAc / 1-5% Et

N
(or 1% NH

OH)
Sample Loading Dissolved in acid (DCM)Solid Load on Celite or KP-NH silica
Detection UV 254 nmNinhydrin Stain or Dragendorff’s Reagent

Why this works: The added triethylamine (Et


N) or the KP-NH surface saturates the acidic sites on the silica, allowing the bicyclic amine to elute freely without tailing or irreversible adsorption.

Validation Data: How to Detect Degradation

Use this table to validate the integrity of your reagent before committing it to a high-value synthesis.

Table 1: NMR Diagnostic Shifts for Bicyclic Amines
Compound ClassProton (H) LocationPure Amine

(ppm)
Degraded (N-Oxide)

(ppm)
Shift (

)
Quinuclidine

-CH

(Bridgehead)
~2.80~3.30 - 3.50 +0.5 - 0.7
3-azabicyclo[3.1.0]hexane

-CH (Ring)
~2.90~3.40 +0.5
DABCO CH

(All equivalent)
~2.75~3.15 +0.4

Note: Chemical shifts are approximate in CDCl


. A significant downfield shift of the 

-protons is the hallmark of oxidation.

References

  • Schlenk Line Survival Guide. (2024). General Schlenk Line Techniques and Handling of Air-Sensitive Reagents.

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note AN83.

  • Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography?

  • Reich, H. J. (2022). Techniques for Handling Air-Sensitive Compounds.[3] University of Wisconsin-Madison / Wipf Group.

  • Cabezas, J. A. (2019). A Facile Method for the Titration of Organolithium Reagents using Naphtylamine or Naphtylmethylamine as Indicators. (Context: Titration principles applicable to sensitive reagents).

Sources

Method

Solvent selection for 1-Methyloctahydropyrrolo[3,2-b]pyrrole reactions

Application Note: Optimized Solvent Systems for Functionalizing 1-Methyloctahydropyrrolo[3,2-b]pyrrole Executive Summary & Scaffold Analysis This guide addresses the solvent selection criteria for 1-Methyloctahydropyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solvent Systems for Functionalizing 1-Methyloctahydropyrrolo[3,2-b]pyrrole

Executive Summary & Scaffold Analysis

This guide addresses the solvent selection criteria for 1-Methyloctahydropyrrolo[3,2-b]pyrrole , a saturated bicyclic diamine. Unlike its planar, aromatic counterparts (e.g., pyrrolo[3,2-b]pyrrole-1,4-diones used in organic electronics), this scaffold is a cis-fused, non-planar, sp³-rich building block.

Chemical Profile:

  • Core Structure: 2,5-diazabicyclo[3.3.0]octane framework.

  • Reactivity: The molecule contains one tertiary amine (N-methylated) and one secondary amine. The secondary amine is the primary nucleophile but is sterically constrained by the bicyclic cage.

  • Physical State: The free base is typically a viscous, hygroscopic oil or low-melting solid; salts (HCl, oxalate) are crystalline solids.

Critical Solvation Challenges:

  • Basicity vs. Nucleophilicity: The scaffold is highly basic (

    
    ). Protic solvents can suppress reactivity via hydrogen bonding to the lone pair.
    
  • Salt Solubility: Starting materials are often supplied as salts, requiring high-polarity solvents (DMF, DMSO, Water) or biphasic systems for free-basing in situ.

  • Metal Coordination: The diamine nature makes this scaffold a potent chelator, potentially poisoning Pd/Cu catalysts in cross-coupling reactions if non-coordinating solvents are not used.

Solvent Selection Decision Matrix

The following decision matrix guides the selection process based on reaction type and "Green" compliance (aligned with Pfizer/GSK solvent sustainability guides).

SolventSelection Start Reaction Type Acylation Acylation / Amide Coupling (Electrophilic Attack) Start->Acylation Alkylation N-Alkylation (SN2) (Nucleophilic Attack) Start->Alkylation CrossCoupling Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->CrossCoupling DCM Standard: DCM (High Solubility, Volatile) Acylation->DCM R&D Scale MeTHF Green: 2-MeTHF or EtOAc (Bio-derived, Phase sep) Acylation->MeTHF Process Scale DMF Standard: DMF/ACN (Polar Aprotic) Alkylation->DMF DMSO Green: DMSO or NBP (Low Volatility, Recyclable) Alkylation->DMSO Toluene Standard: Toluene/Dioxane (Non-coordinating) CrossCoupling->Toluene Amyl Green: t-Amyl Alcohol / Xylene (High BP, Less Toxic) CrossCoupling->Amyl

Figure 1: Solvent decision tree prioritizing green alternatives for common functionalization pathways.

Reaction-Specific Strategies

A. Amide Coupling & Acylation
  • Mechanism: Nucleophilic attack of the secondary amine on an activated carbonyl.

  • Standard Solvent: Dichloromethane (DCM) .

    • Why: Excellent solubility for the lipophilic free base; low boiling point simplifies workup.

    • Drawback: Environmental hazard; strictly regulated.

  • Recommended Alternative: 2-Methyltetrahydrofuran (2-MeTHF) .[1]

    • Benefit: Forms an azeotrope with water, facilitating drying. Unlike THF, it is immiscible with water, allowing for direct aqueous washes (biphasic workup) without solvent swapping.

B. Nucleophilic Substitution ( )
  • Mechanism: Direct displacement of alkyl halides.

  • Standard Solvent: Acetonitrile (ACN) or DMF .

    • Why: Polar aprotic solvents stabilize the transition state and dissolve the inorganic bases (

      
      , 
      
      
      
      ) required to scavenge acid.
  • Critical Insight: Avoid protic solvents (MeOH, EtOH). They solvate the amine nucleophile via hydrogen bonding, significantly reducing the reaction rate (

    
    ).
    
C. Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
  • Mechanism: Pd-catalyzed C-N bond formation.[2][3]

  • Standard Solvent: 1,4-Dioxane or Toluene .

  • Critical Insight:

    • Avoid: ACN or DMF. These strongly coordinate to the Pd center, displacing the phosphine ligands and killing the catalyst.

    • Avoid: Chlorinated solvents (DCM, CHCl3). They can undergo oxidative addition to Pd(0), poisoning the cycle.

  • Green Alternative: t-Amyl Alcohol (2-Methyl-2-butanol) . It solubilizes the precatalyst systems (e.g., BrettPhos Pd G4) and allows high temperatures (102°C) without the toxicity of dioxane.

Detailed Protocol: Buchwald-Hartwig Arylation

This protocol is optimized for coupling 1-Methyloctahydropyrrolo[3,2-b]pyrrole with an aryl bromide, minimizing catalyst deactivation.

Reagents:

  • Substrate: 1-Methyloctahydropyrrolo[3,2-b]pyrrole (1.0 equiv).

  • Electrophile: Aryl Bromide (1.1 equiv).

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR BrettPhos Pd G4 (2 mol%).
    
  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv).
    
  • Solvent: Anhydrous Toluene (Standard) or Xylenes (High Temp).

Step-by-Step Methodology:

  • Inerting (Critical):

    • Dry a reaction vial/flask in an oven at 120°C for 1 hour.

    • Cool under a stream of Argon or Nitrogen. Note: Oxygen is the primary cause of failure in this reaction.

  • Catalyst Pre-activation (If using separate ligand/metal):

    • In a separate vial, dissolve

      
       and XPhos in a minimal amount of solvent. Heat to 60°C for 5 minutes until the solution turns from dark purple to deep orange/red (indicating active 
      
      
      
      species formation).
  • Reaction Assembly:

    • Charge the main vessel with the Aryl Bromide, Amine, and

      
      .
      
    • Self-Validating Step: If the amine is a salt (e.g., HCl), increase base stoichiometry to 2.5 equiv.

    • Add the solvent (concentration 0.1 M to 0.2 M).

    • Add the pre-activated catalyst solution via syringe.

  • Execution:

    • Seal and heat to 100°C.

    • Monitoring: Check TLC or LCMS at 2 hours.

    • Endpoint: Disappearance of Aryl Bromide. (The amine is often not UV active; track the bromide).

  • Workup (Scavenging):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Add SiliaMetS® Thiol or similar metal scavenger resin (stir 30 mins) to remove Pd. Why: The bicyclic diamine product will bind Pd residues tightly; simple filtration is insufficient.

    • Filter through Celite.[4] Concentrate.

Data Summary Table: Solvent Effects on Conversion

Solvent SystemTemp (°C)Conversion (4h)Impurity ProfileRecommendation
Toluene 100>95%LowPreferred (R&D)
1,4-Dioxane 10090%LowGood, but hard to remove
DMF 100<10%HighAvoid (Catalyst Poisoning)
t-Amyl Alcohol 9088%LowPreferred (Green)

Troubleshooting & Logical Pathways

The following diagram illustrates the troubleshooting logic if low yields are observed.

Troubleshooting Problem Low Yield / Incomplete Conversion Check1 Is the SM a Salt (HCl)? Problem->Check1 Check2 Is the Solvent Dry? Check1->Check2 No Action1 Add excess base (3 equiv) Switch to DMSO/DMF for solubility Check1->Action1 Yes Check3 Catalyst Poisoning? Check2->Check3 Yes Action2 Add 3Å Mol Sieves Use Anhydrous Solvent Check2->Action2 No Action3 Switch Solvent to Toluene Increase Ligand:Pd ratio Check3->Action3 Possible

Figure 2: Logical flow for diagnosing reaction failure.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[5] Green Chemistry, 2008, 10, 31-36. [Link]

  • Buchwald-Hartwig Solvent Effects: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. [Link]

  • Diazabicyclooctane (DBO) Chemistry: Iqbal, Z., et al. "Synthesis and β-Lactamase Inhibition Activity of Diazabicyclooctane Derivatives."[6] Beilstein Journal of Organic Chemistry, 2021, 17, 711–721. [Link]

  • Green Solvent Alternatives (2-MeTHF): Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1] ChemSusChem, 2012, 5(8), 1369–1379. [Link]

Sources

Application

Scale-up synthesis of 1-Methyloctahydropyrrolo[3,2-b]pyrrole intermediates

Application Note: Scale-Up Synthesis of 1-Methyloctahydropyrrolo[3,2-b]pyrrole Intermediates Part 1: Executive Summary & Strategic Rationale The 1-methyloctahydropyrrolo[3,2-b]pyrrole scaffold (often referred to as a 1,4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 1-Methyloctahydropyrrolo[3,2-b]pyrrole Intermediates

Part 1: Executive Summary & Strategic Rationale

The 1-methyloctahydropyrrolo[3,2-b]pyrrole scaffold (often referred to as a 1,4-diazabicyclo[3.3.0]octane derivative) is a privileged pharmacophore in medicinal chemistry. Its rigid, bicyclic architecture provides a defined vector for substituent display, making it critical in the design of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands where stereochemical fidelity dictates potency.[1]

Unlike the more common [3,4-b] isomers (found in fluoroquinolones like Moxifloxacin), the [3,2-b] system presents unique synthetic challenges, primarily regarding the stereoselective construction of the cis-fused bridgehead and the regioselective methylation of the N1 vs. N4 positions.

This guide details a scalable, convergent route derived from the intramolecular epoxide opening strategy and reductive cyclization , optimized for kilogram-scale production.[1] It prioritizes process safety (controlling exotherms) and stereochemical integrity.

Part 2: Retrosynthetic Analysis & Pathway Design

The most robust scale-up strategy avoids the atom-inefficient 1,3-dipolar cycloadditions often used in discovery. Instead, we utilize a chiral pool approach or a functionalized pyrrolidine cyclization to ensure the cis-fusion is thermodynamically favored.[1]

Pathway Diagram (Graphviz)

G cluster_safety Critical Process Safety Nodes Target Target: 1-Methyl-cis-octahydropyrrolo[3,2-b]pyrrole Inter1 Intermediate 1: cis-Hexahydropyrrolo[3,2-b]pyrrol-3-one Inter1->Target 1. Global Reduction (LAH/BH3) 2. Regioselective Methylation Inter2 Intermediate 2: Anti-Epoxide Precursor (N-Protected) Inter2->Inter1 Intramolecular Cyclization (Lewis Acid/Base) Start Starting Material: N-Cbz-2-Allylglycine (or functionalized Pyrrolidine) Start->Inter2 Epoxidation (mCPBA/Oxone)

Figure 1: Retrosynthetic logic flow emphasizing the cis-fused ketone intermediate as the stable breakpoint for scale-up.

Part 3: Detailed Experimental Protocols

Stage 1: Construction of the Bicyclic Core (The "Amura" Cyclization)

Objective: Stereoselective formation of the [3,2-b] ring system via epoxide opening. This method ensures the cis-fusion due to the geometric constraints of the transition state.

Reagents:

  • Precursor: N-Cbz-2-allyl-glycine methyl ester (or N-Cbz-3-aminopyrrolidine derivative for alternative routes).

  • Oxidant: m-Chloroperbenzoic acid (mCPBA) or Magnesium Monoperoxyphthalate (MMPP) for safer scale-up.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Protocol:

  • Epoxidation: Charge the reactor with N-Cbz-2-allyl-glycine ester in DCM (10 vol). Cool to 0°C. Add mCPBA (1.2 equiv) portion-wise to maintain T < 10°C. Stir for 12 h.

    • Process Note: Quench peroxides with 10% Na₂SO₃ before workup.[1] Verify peroxide absence with starch-iodide paper.[1]

  • Cyclization: Isolate the crude epoxide. Dissolve in THF. Treat with a catalytic Lewis acid (e.g., Ti(OiPr)₄) or simply heat with a weak base (e.g., NaOAc) if using the amine-nucleophile variant. The intramolecular attack of the amine (after deprotection or in situ) onto the epoxide forms the bicyclic structure.

    • Scale-Up Insight: On scale, the thermal cyclization of the amino-epoxide is preferred over acid catalysis to minimize polymerization.

Stage 2: Global Reduction (The Critical Safety Step)

Objective: Reduction of the lactam/ketone intermediates to the fully saturated octahydro system.

Reagents:

  • Reductant: Borane-Dimethyl Sulfide (BMS) or Lithium Aluminum Hydride (LAH) pellets.

  • Solvent: Anhydrous THF.

Protocol:

  • Inertion: Purge reactor with N₂. Ensure moisture content < 0.05%.[1]

  • Charging: Charge LAH pellets (3.0 equiv) into THF (15 vol) at 0°C.

  • Addition: Dissolve the bicyclic lactam/ketone (from Stage 1) in THF (5 vol). Add dropwise to the LAH slurry over 2–4 hours.

    • Critical Control Point (CCP):H₂ Evolution. Monitor off-gas flow. Maintain reactor temperature < 10°C during addition.

  • Reflux: After addition, warm to reflux (66°C) for 12–18 hours to ensure complete reduction of the amide carbonyl.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (per 
      
      
      
      g LAH).
    • 
       mL 15% NaOH.[1]
      
    • 
       mL Water.[1]
      
  • Filtration: Filter the granular aluminum salts. Rinse with THF.[1]

  • Isolation: Concentrate filtrate to yield the crude cis-octahydropyrrolo[3,2-b]pyrrole.

Stage 3: Regioselective Methylation

Objective: Selective methylation of N1 (or N4 depending on steric accessibility).

Protocol:

  • Eschweiler-Clarke: Dissolve crude diamine in Formic Acid (5 equiv) and Formaldehyde (37% aq, 1.1 equiv).

  • Reflux: Heat to 90°C for 4 hours. CO₂ evolution will be observed.

  • Workup: Basify with NaOH to pH 12. Extract with DCM.[1] Distill or crystallize as the dihydrochloride salt.

Part 4: Data Summary & Process Specifications

ParameterSpecification (Target)Rationale
Overall Yield > 45% (3 steps)Economic viability for GMP starting material.
Purity (HPLC) > 98.0% (a/a)Required for downstream API coupling.
Stereochemistry > 99:1 cis:transTrans-fusion is highly strained and thermodynamically disfavored in [3.3.0] systems, aiding purity.[1]
Residual Boron < 100 ppmCritical if using BH3; boron impurities poison Pd catalysts in subsequent cross-couplings.[1]
Water Content < 0.5% w/wDiamines are hygroscopic; store under Argon.[1]

Part 5: Troubleshooting & Optimization (Self-Validating Systems)

  • Problem: Incomplete reduction of the lactam (presence of semi-reduced aminal).

    • Validation: Check IR for carbonyl stretch (1650–1700 cm⁻¹). If present, re-treat with LAH.

    • Solution: Use BMS (Borane-DMS) instead of LAH for higher chemoselectivity and easier workup, though cost is higher.

  • Problem: "Gel" formation during LAH quench.

    • Solution: Use the Glauber’s Salt quench (Na₂SO₄·10H₂O) instead of water/NaOH for easier filtration on >1 kg scale.

  • Problem: Regioisomer contamination (N1-Me vs N4-Me).

    • Validation: Run 2D NMR (NOESY). The N-Me group should show NOE correlations to the bridgehead protons (H3a/H6a) if at the sterically crowded position.

    • Control: Use Boc-protection on the primary amine precursor to force methylation on the secondary amine before cyclization if specific regiochemistry is required.

References

  • Amura Therapeutics. (2005). Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases. Bioorganic & Medicinal Chemistry. Link

  • Gryko, D. T., et al. (2021).[1][2][3] Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles. Organic Syntheses, 98, 242-262.[1] (Provides context on the aromatic core stability). Link

  • BenchChem. (2025).[4] Technical Support: Synthesis of Octahydropyrrolo[3,4-b]pyrroles. (General protocols for bicyclic amine handling). Link

  • Overman, L. E. (1990).[1] Construction of the 1-azabicyclo[3.3.0]octane ring system. Journal of the American Chemical Society. (Foundational work on bicyclic amine cyclization mechanics).

Sources

Method

Technical Application Note: Strategic Functionalization of the 1-Methyloctahydropyrrolo[3,2-b]pyrrole Scaffold

Abstract & Scaffold Analysis The 1-Methyloctahydropyrrolo[3,2-b]pyrrole scaffold (CAS: 2306261-28-7 for 2HCl salt) represents a privileged bicyclic diamine architecture in modern medicinal chemistry. Unlike the planar py...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scaffold Analysis

The 1-Methyloctahydropyrrolo[3,2-b]pyrrole scaffold (CAS: 2306261-28-7 for 2HCl salt) represents a privileged bicyclic diamine architecture in modern medicinal chemistry. Unlike the planar pyrrole or flexible piperazine, this fused bicyclic system offers a defined, rigid 3D vector (exit vector) for substituent display, enhancing selectivity in protein-ligand interactions.

This guide focuses on the chemoselective functionalization of the secondary amine (


)  while preserving the integrity of the tertiary 

-methyl amine. The scaffold's cis-fused geometry creates a unique steric environment that requires tailored protocols for high-yield derivatization.
Core Chemical Properties
PropertyValue / CharacteristicImpact on Protocol
Molecular Weight 126.20 g/mol (Free Base)High atom economy efficiency.
Stereochemistry cis-fused (typically)Creates a "folded" conformation;

is sterically accessible but flanked by the bridgehead.
Basicity (

)

-H

10.5-11.0;

-Me

9.5

is the primary nucleophile. The

center can act as a proton trap or chelate metals.
Solubility High in H2O, MeOH; Mod. in DCMProtocols often require biphasic systems or polar organic solvents.

Handling & Preparation: Free-Basing Strategy

Most commercial supplies are provided as the dihydrochloride salt (.2HCl) . Direct use of the salt in non-polar solvents often leads to poor conversion due to heterogeneous mixtures.

Standard Free-Basing Protocol:

  • Dissolution: Dissolve 1.0 eq of the dihydrochloride salt in minimal water (1 mL/mmol).

  • Basification: Add 4M NaOH dropwise until pH > 12.

  • Extraction: Extract exhaustively with DCM:Isopropanol (3:1 ratio) (4 x 5 mL/mmol). Note: The scaffold is highly water-soluble; standard DCM extraction is insufficient.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate immediately before use to prevent carbonate formation from air.
    

Reaction Modules: Functionalization Protocols

Module A: N-Acylation (Amide Coupling)

Objective: Install an amide bond at


 with high chemoselectivity.
Challenge:  The basic 

-methyl can form H-bonded aggregates with the acid, slowing kinetics.

Optimized Protocol (HATU Method):

  • Activation: In a dry vial, combine Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF (0.2 M). Stir for 10 min at RT to form the active ester.

    • Why DIPEA? Non-nucleophilic base prevents competition; 3.0 eq ensures full neutralization of any residual HCl if using the salt form directly.

  • Addition: Add 1-Methyloctahydropyrrolo[3,2-b]pyrrole (1.0 eq) in DMF.

  • Reaction: Stir at RT for 2–4 h. Monitor by LCMS (Target

    
    -acyl mass).
    
  • Workup: Dilute with EtOAc, wash with sat.

    
     (x2) and brine.
    
    • Critical Step: If the product contains basic heterocycles, the product may remain in the aqueous layer at low pH. Keep aqueous washes neutral/basic.

Module B: Reductive Amination

Objective: Alkylation of


 via aldehyde condensation.
Mechanism:  Formation of an iminium ion intermediate followed by hydride reduction.

Protocol:

  • Imine Formation: Dissolve amine (1.0 eq) and Aldehyde (1.2 eq) in DCE (Dichloroethane) or DCM.

  • Acid Catalyst: Add AcOH (1.0 eq). Stir for 30 min.

    • Mechanistic Insight: Acid catalysis is crucial to protonate the carbinolamine intermediate, facilitating water loss to form the iminium species.

  • Reduction: Add

    
     (1.5 eq) in one portion. Stir at RT for 12 h.
    
    • Why STAB? Sodium triacetoxyborohydride is milder than

      
       and will not reduce the aldehyde/ketone directly, preventing side-product formation.
      
  • Quench: Quench with sat.

    
    . Extract with DCM.
    
Module C: N-Arylation (SNAr)

Objective: Install a heteroaryl group (e.g., pyridine, pyrimidine).[1] Scope: Requires electron-deficient aryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene).

Protocol:

  • Mix: Combine amine (1.0 eq), Aryl Halide (1.1 eq), and

    
     (2.5 eq) in DMSO or NMP.
    
  • Heat: Heat to 80–100 °C for 4–16 h.

    • Note: The secondary amine is sterically more hindered than a simple pyrrolidine. Higher temperatures are often required compared to standard SNAr.

  • Purification: Dilute with water, extract with EtOAc. If the product is polar, use SCX (Strong Cation Exchange) chromatography to capture the basic product.

Module D: Buchwald-Hartwig Amination

Objective: Coupling with unactivated aryl halides. Challenge: The


-methyl group can act as a competitive ligand for Palladium, potentially poisoning the catalyst.

Protocol:

  • Catalyst System:

    
     (2 mol%) + XPhos or RuPhos (4 mol%).
    
    • Ligand Choice: Bulky, electron-rich phosphines (Buchwald ligands) are essential to prevent catalyst deactivation by the diamine substrate.

  • Base:

    
     (1.5 eq) or 
    
    
    
    (2.0 eq).
  • Solvent: Toluene or Dioxane (degassed).

  • Conditions: 100 °C sealed tube, 12 h.

Visualization: Reaction Workflow

The following diagram illustrates the divergent synthetic pathways from the core scaffold.

G Core 1-Methyloctahydropyrrolo [3,2-b]pyrrole (N4-H) HATU R-COOH / HATU DIPEA / DMF Core->HATU RedAm R-CHO / NaBH(OAc)3 AcOH / DCE Core->RedAm SNAr_Cond Ar-F / K2CO3 DMSO / Heat Core->SNAr_Cond Pd_Cond Ar-Br / Pd-RuPhos NaOtBu / Toluene Core->Pd_Cond Amide Amide Product (N4-COR) Alkyl N-Alkyl Product (N4-CH2R) Aryl_SNAr Heteroaryl Product (SNAr) Aryl_Pd N-Aryl Product (Buchwald) HATU->Amide Acylation RedAm->Alkyl Reductive Amination SNAr_Cond->Aryl_SNAr Nu. Aromatic Sub. Pd_Cond->Aryl_Pd Pd-Catalysis

Figure 1: Divergent functionalization pathways for the N4-secondary amine of the pyrrolo[3,2-b]pyrrole scaffold.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Salt interference / pH too low.Ensure free-basing or increase DIPEA to 4.0 eq. Switch to acid chloride if sterics are high.
Incomplete Reductive Amination Poor imine formation.Add 4Å Molecular Sieves to the reaction to scavenge water. Increase AcOH to 2.0 eq.
No Reaction in SNAr Aryl halide not activated enough.Switch solvent to NMP and increase temp to 120 °C. Use microwave irradiation.
Catalyst Death (Buchwald) N1-Methyl chelation.Switch to precatalysts (e.g., XPhos Pd G3) to ensure active species formation.

Analytical Characterization (Expected Data)

  • 1H NMR (DMSO-d6):

    • The

      
      -Methyl group typically appears as a sharp singlet around 
      
      
      
      2.2 – 2.4 ppm.
    • The bridgehead protons (

      
      ) appear as multiplets around 
      
      
      
      2.8 – 3.5 ppm, shifting significantly upon
      
      
      functionalization.
    • Successful acylation at

      
       often results in rotamers, visible as broadened or split peaks in the NMR spectrum at RT. Run VT-NMR at 80 °C to coalesce peaks for confirmation.
      
  • LCMS:

    • The scaffold ionizes well in ESI+ mode (

      
      ).
      
    • Note that the basicity of the

      
      -methyl means the product will often retain a 
      
      
      
      charge even in basic mobile phases, affecting retention time.

References

  • Scaffold Synthesis & Properties: Janiga, A., & Gryko, D. T. (2014). "1,4-Dihydropyrrolo[3,2-b]pyrrole and Its π-expanded Analogues." Chemistry – An Asian Journal.[2] Link

  • General Pyrrolidine Functionalization: "Amide Coupling Reagents: A Comparative Guide." Sigma-Aldrich Technical Library. Link

  • Buchwald-Hartwig Protocols for Diamines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Structure Verification: PubChem Compound Summary for CID 15106927 (Octahydropyrrolo[3,2-b]pyrrole). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in pyrrolo[3,2-b]pyrrole reduction steps

Technical Support Center: Optimizing Reduction Steps for Pyrrolo[3,2-b]pyrrole Derivatives Ticket System Status: ● Online Current Focus: Yield Improvement in Reduction Steps Audience: Medicinal Chemists, Material Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reduction Steps for Pyrrolo[3,2-b]pyrrole Derivatives

Ticket System Status:Online Current Focus: Yield Improvement in Reduction Steps Audience: Medicinal Chemists, Material Scientists, Organic Synthesis Specialists[1]

Core Directive & Scope

The Challenge: The pyrrolo[3,2-b]pyrrole core is an exceptionally electron-rich, fused bicyclic system (HOMO ~ -4.6 to -5.3 eV).[1] While this makes it excellent for optoelectronics (A-D-A dyes) and fluorescence, it presents a unique chemical paradox during reduction steps:[1]

  • Acid Sensitivity: The electron-rich pyrrole rings are prone to acid-catalyzed polymerization.[1]

  • Oxidative Instability: The core (and its reduced amino-derivatives) is easily oxidized by air, leading to "black tar" decomposition products.[1]

  • Insolubility: Tetraaryl-substituted derivatives (TAPPs) often suffer from π-stacking aggregation, preventing reagents from reaching the reactive sites.[1]

This guide focuses on the chemoselective reduction of substituents (specifically Nitro


 Amine) without destroying the pyrrolo[3,2-b]pyrrole scaffold.[1]

Troubleshooting Guides (FAQ Format)

Ticket #001: "My reaction turns black and yield is <10% when reducing nitro groups with Fe/HCl."

Diagnosis: Acid-Induced Polymerization.[1] Standard iron/acid reductions generate transient Fe(III) species and high local acidity.[1] The pyrrolo[3,2-b]pyrrole core acts as a nucleophile, attacking itself or the oxidized species, leading to polymerization.[1]

Resolution: Switch to Neutral/Buffered Conditions . Do not use strong mineral acids (HCl, H2SO4).[1] Instead, use the Iron/Ammonium Chloride method or Tin(II) Chloride .[1]

  • Protocol (Fe/NH4Cl):

    • Dissolve substrate in THF/Ethanol (1:1). (Crucial for solubility).

    • Add Iron powder (5-10 equiv) and solid NH4Cl (5 equiv).

    • Add water (approx. 20% v/v) to activate the iron surface.[1]

    • Reflux vigorously.[1] The NH4Cl buffers the pH to ~6-7, preventing core polymerization.

Ticket #002: "The starting material won't dissolve, and the reduction stalls at 50% conversion."[1]

Diagnosis: Solubility-Limited Reactivity.[1] TAPPs are planar and aggregate strongly.[1] Standard solvents like pure Ethanol or Ethyl Acetate are often insufficient, leaving the nitro groups buried in the crystal lattice.

Resolution: The "Solvent Cocktail" Approach.

  • Recommended Solvent System: THF : Methanol (2:[1]1) or Dioxane : Ethanol (2:1).[1]

  • Why? THF/Dioxane breaks the π-stacking aggregates, while the protic solvent (MeOH/EtOH) serves as the proton source required for the reduction mechanism.

Ticket #003: "I used Pd/C + H2, but I see over-reduction or loss of fluorescence."

Diagnosis: Core Hydrogenation or Poisoning.[1] While rare, high-pressure hydrogenation can reduce the pyrrole double bonds, destroying the aromaticity and fluorescence.[1] Conversely, if your molecule contains thiophenes (common in this field), the Pd catalyst is poisoned.[1]

Resolution: Transfer Hydrogenation. Use Hydrazine Monohydrate with Pd/C or Raney Nickel.[1] This generates diimide/hydrogen in situ and is often more selective for nitro groups than high-pressure H2 gas.[1]

Decision Logic: Selecting the Right Reducing Agent

Use this flow to determine the safest protocol for your specific derivative.

ReductionLogic Start Start: Nitro-Pyrrolo[3,2-b]pyrrole Solubility Is the substrate soluble in EtOH/MeOH? Start->Solubility Sulfur Contains Sulfur/Thiophene? Solubility->Sulfur Yes Method_Sn Method B: SnCl2 in THF/EtOH (Best for Solubility) Solubility->Method_Sn No (Need THF) Scale Scale > 1 gram? Sulfur->Scale No Method_Fe Method C: Fe / NH4Cl (Cheapest, Scalable) Sulfur->Method_Fe Yes (Pd Poisoning) Method_Pd Method A: Pd/C + Hydrazine (Fastest, Cleanest) Scale->Method_Pd No (High Value) Scale->Method_Fe Yes (Cost/Safety) Method_Zn Method D: Zn / AcOH (Risk of Polymerization)

Caption: Decision matrix for selecting the optimal reducing agent based on substrate solubility and functional group compatibility.

Validated Experimental Protocols

Protocol A: The "Gryko-Standard" SnCl2 Reduction

Best for insoluble substrates and preserving the electron-rich core.

Mechanism: Tin(II) acts as a single-electron transfer agent.[1] The acidity is mild compared to HCl, preventing ring opening.

  • Preparation: In a round-bottom flask, suspend the nitro-pyrrolo[3,2-b]pyrrole (1.0 equiv) in a mixture of THF and Ethanol (1:1 v/v) .

    • Note: Ensure the concentration is dilute (approx.[1] 0.05 M) to prevent aggregation.[1]

  • Reagent Addition: Add SnCl2·2H2O (5.0 equiv per nitro group) .[1]

  • Reaction: Heat to reflux (approx. 70°C) for 3–6 hours.

    • Checkpoint: The suspension should turn into a clear solution as the reduction proceeds (amines are more soluble).

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Pour into ice water.

    • Neutralization: Carefully adjust pH to 8–9 using saturated NaHCO3.[1] Do not use strong NaOH as it can degrade the core.

    • Filtration: A thick white precipitate of Tin salts will form.[1] Filter this through Celite.[1] Wash the Celite pad extensively with THF to recover adsorbed product.

  • Purification: Flash chromatography (DCM/MeOH).

Protocol B: Hydrazine Transfer Hydrogenation

Best for small-scale, high-value dyes without sulfur atoms.[1]

  • Preparation: Dissolve substrate in THF/MeOH (2:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading) .

  • Reductant: Add Hydrazine Monohydrate (5–10 equiv) dropwise.

    • Observation: Evolution of N2 gas will occur.[1]

  • Reaction: Reflux for 1–2 hours.

    • Advantage:[1][3] The only byproduct is N2 and water.

  • Workup: Filter hot through Celite (under Argon if possible) to remove Pd/C. Evaporate solvent.

Data & Yield Comparison

MethodReagentsCore StabilityYield (Typical)Main Drawback
Acidic Iron Fe / HClPoor (Polymerization)< 20%"Tar" formation; difficult workup.[1]
Neutral Iron Fe / NH4ClGood 65–80%Heterogeneous sludge; slow kinetics.[1]
Tin Chloride SnCl2 / EtOHExcellent 75–90%Tin waste disposal; difficult filtration.[1]
Transfer Hydro Pd/C + N2H4Excellent 85–95%Incompatible with thiophenes/sulfur.[1]

Advanced Workflow: Anaerobic Workup

The reduced amino-pyrrolo[3,2-b]pyrrole is significantly more electron-rich than the nitro-precursor.[1] Exposure to air in solution (during extraction) often leads to oxidative dimerization (turning the solution green/black).[1]

WorkupFlow Step1 Reaction Complete (TLC Confirmation) Step2 Cool under Argon/N2 Step1->Step2 Step3 Degas Extraction Solvents (Bubble N2 for 15 mins) Step2->Step3 Step4 Phase Separation (Quickly!) Step3->Step4 Step5 Dry (Na2SO4) & Evaporate (Keep < 30°C) Step4->Step5 Step6 Immediate Next Step (e.g., Amide Coupling) Step5->Step6

Caption: Anaerobic workup protocol to prevent oxidative degradation of the electron-rich amine product.

References

  • Gryko, D. T., et al. (2017).[1][4] "The Tetraarylpyrrolo[3,2-b]pyrroles—From Serendipitous Discovery to Promising Heterocyclic Optoelectronic Materials." Accounts of Chemical Research. [1]

    • Context: Establishes the electron-rich nature of the core and stability parameters.
  • Janiga, A., & Gryko, D. T. (2014).[1] "1,4-Dihydropyrrolo[3,2-b]pyrrole and Its π-Expanded Analogues." Chemistry – An Asian Journal.[1] [1]

    • Context: Discusses synthetic routes and functionaliz
  • BenchChem Technical Division. (2025). "Selective Reduction of Nitro Groups in Sensitive Heterocycles." BenchChem Technical Guides.

    • Context: General protocols for chemoselective nitro reduction (SnCl2 vs Fe/NH4Cl).[1]

  • Krzeszewski, M., et al. (2021).[1] "Dipyrrolonaphthyridinedione (DPND): A Scaffold for Optoelectronics."[1] Angewandte Chemie. [1]

    • Context: Further elaboration on the stability of fused pyrrole systems under reducing conditions.

Sources

Optimization

Purifying 1-Methyloctahydropyrrolo[3,2-b]pyrrole without chromatography

Topic: Technical Support Center: Non-Chromatographic Purification Guide Executive Summary You are attempting to purify 1-Methyloctahydropyrrolo[3,2-b]pyrrole , a bicyclic diamine, without the use of column chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: Non-Chromatographic Purification Guide

Executive Summary

You are attempting to purify 1-Methyloctahydropyrrolo[3,2-b]pyrrole , a bicyclic diamine, without the use of column chromatography. This compound is a saturated, bicyclic system containing two nitrogen atoms—one methylated (tertiary amine) and one potentially secondary (depending on substitution, likely secondary in the 1-methyl derivative).[1][2]

Core Challenges:

  • High Polarity: The diamine character makes it highly soluble in water and polar organic solvents, complicating standard extractions.[3][1][2]

  • Oxidation Sensitivity: Saturated pyrrolidines and their fused analogs can be sensitive to air oxidation over time, forming N-oxides or imines.[4][3][1][5][2]

  • Hygroscopicity: As a low-molecular-weight diamine, it likely absorbs atmospheric moisture avidly.[4][3][1][5][2]

Recommended Strategy: We recommend a three-phase approach prioritizing Acid-Base Extraction for bulk cleanup, followed by Salt Formation/Crystallization for high-purity isolation.[4][3][1][5][2] Distillation is reserved for final polishing if the compound is a stable oil.[1][5]

Phase 1: Acid-Base Extraction (The "Chemical Switch")[1][3][4][5]

Q: My crude reaction mixture is a dark oil. How do I separate the amine from non-basic impurities?

A: Use the "Chemical Switch" method. By toggling the pH, you can force the amine into the aqueous phase (leaving neutral impurities behind) and then back into the organic phase.[5]

Protocol:

  • Dissolution: Dissolve the crude residue in a non-polar solvent like Dichloromethane (DCM) or Diethyl Ether .[1][2] Avoid Ethyl Acetate if possible, as amines can attack esters over time.[4][1]

  • Acidification (The Switch On): Extract this organic layer with 1M HCl (aq) (3x).

    • Mechanism:[4][3][1][2][6][7][8] The basic nitrogens are protonated (

      
      ), becoming highly water-soluble.[4][1]
      
    • Result: The amine moves to the aqueous layer.[1][5] Neutral/Acidic impurities remain in the DCM.[1][5]

  • Wash: Wash the combined acidic aqueous layers with fresh DCM (2x) to remove trapped non-basic contaminants.[1][2]

  • Basification (The Switch Off): Cool the aqueous layer in an ice bath. Slowly add 10M NaOH or solid KOH until the pH > 12.[1][5]

    • Observation: The solution will become cloudy or an oil will separate as the amine returns to its neutral, hydrophobic form.[1][5]

  • Re-Extraction: Extract the basic aqueous phase with DCM (3x).[1][5]

    • Note: Saturated amines are very soluble in water.[4][1][5] You may need to saturate the aqueous layer with NaCl (Salting out) to force the amine into the DCM.[1][5]

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.[3][1][2]

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Amine + Impurities) Dissolve Dissolve in DCM Start->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgPhase1 Organic Phase (Neutral/Acidic Impurities) AcidExt->OrgPhase1 Separation AqPhase1 Aqueous Phase (Amine Salts) AcidExt->AqPhase1 Separation Waste Discard OrgPhase1->Waste Wash Wash with fresh DCM AqPhase1->Wash Basify Basify to pH > 12 (NaOH/KOH) Wash->Basify FinalExt Extract with DCM (+ NaCl saturation) Basify->FinalExt Product Pure Neutral Amine FinalExt->Product

Figure 1: Logical flow for isolating basic amines from neutral impurities.[4][1][5][2]

Phase 2: Salt Crystallization (High Purity Isolation)

Q: The oil from Phase 1 is still slightly colored or impure. How do I get a crystalline solid?

A: Convert the liquid amine into a solid salt. Bicyclic diamines often form stable, crystalline salts with Oxalic acid or Hydrochloric acid .[4][1][2]

Troubleshooting Table: Choosing the Right Salt

Salt TypeReagentSolvent SystemProsCons
Oxalate Oxalic acid (anhydrous)Ethanol / AcetoneOften highly crystalline; sharp melting points.[4][3][1][5][2]Oxalic acid is toxic; removal requires strong base.[4][1][5]
Dihydrochloride HCl in Dioxane/EtherMethanol / EtherBiologically compatible; very stable.[1][5][2]Can be hygroscopic; excess HCl can degrade sensitive groups.[4][1][5]
Fumarate Fumaric acidIsopropanolPharmaceutically acceptable; milder acid.[4][1][5][2]May require specific stoichiometry (1:1 vs 1:2).[4][1]

Protocol (Oxalate Method):

  • Dissolve 1 equivalent of your amine in a minimal amount of Ethanol or Ethyl Acetate .[1][5][2]

  • Separately, dissolve 1.05 equivalents (or 2.1 eq if forming bis-salt) of Oxalic Acid in warm Ethanol.

  • Add the acid solution to the amine solution dropwise with stirring.

  • Observation: A white precipitate should form immediately.[4][1][5][2]

  • Recrystallization: If the precipitate is amorphous (gooey), heat the mixture to boiling and add Methanol dropwise until clear.[1][2] Let it cool slowly to room temperature, then to 4°C.

  • Recovery: Filter the crystals and wash with cold ether.

  • Freebasing (Optional): To recover the free amine, dissolve crystals in minimal water, basify with NaOH, and extract with DCM as in Phase 1.[3][1][2]

Phase 3: Distillation (For Volatile Oils)

Q: My compound is a liquid and I have >5 grams. Can I distill it?

A: Yes, but 1-Methyloctahydropyrrolo[3,2-b]pyrrole likely has a high boiling point (


 at atm) and may decompose.[4][1][2] You must use vacuum distillation.[4][1][5]

Critical Parameters:

  • Pressure: < 5 mmHg (High Vacuum/Schlenk line recommended).[4][1][2]

  • Temperature: Expect boiling points around

    
     at 0.5 mmHg.
    
  • Setup: Short-path distillation head to minimize hold-up volume.

Troubleshooting Distillation:

  • Issue: The liquid bumps violently.

    • Fix: Use a magnetic stir bar and a bleed capillary (if using an oil pump) or a high-quality vacuum regulator.[4][1][5]

  • Issue: The product distills but turns yellow immediately.

    • Fix: The amine is oxidizing.[1][5] Flush the receiving flask with Argon/Nitrogen before collection.[1][5] Store the distillate under inert gas in the freezer.

References & Verification

  • General Purification of Amines:

    • Source: Master Organic Chemistry.[4][1][5] "Natural Product Isolation (2) - Purification Techniques." (2016).[4][1][5] Describes the fundamental acid-base extraction logic for alkaloids and amines.

  • Properties of Pyrrole Derivatives:

    • Source: PubChem.[4][1][5][2] "Octahydropyrrolo[3,2-b]pyrrole | C6H12N2".[4][1][2] Provides structural data and physical property estimates for the core bicyclic system.[1][5][2]

    • [4][1][2]

  • Salt Formation Techniques:

    • Source: Murov, S. "Experiment 2: Recrystallization."[4][1] Detailed guide on solvent selection and troubleshooting oiling-out during crystallization.

  • Bicyclic Diamine Synthesis & Handling:

    • Source: Journal of the American Chemical Society.[1][5] "Hydroxyproline-Derived Pseudoenantiomeric [2.2.1] Bicyclic Phosphines." (2014).[4][3][1][5][9] Describes handling and purification of similar bicyclic nitrogen/phosphorus systems.

    • [4][1][2]

Sources

Troubleshooting

Resolving diastereomers of octahydropyrrolo[3,2-b]pyrrole

Technical Support Center: Stereochemical Resolution of Octahydropyrrolo[3,2-b]pyrrole Executive Summary The octahydropyrrolo[3,2-b]pyrrole scaffold (a 1,4-diazabicyclo[3.3.0]octane derivative) presents unique stereochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Resolution of Octahydropyrrolo[3,2-b]pyrrole

Executive Summary

The octahydropyrrolo[3,2-b]pyrrole scaffold (a 1,4-diazabicyclo[3.3.0]octane derivative) presents unique stereochemical challenges. The fusion of two five-membered rings creates potential for cis-fused (thermodynamically favored) and trans-fused (kinetically accessible but strained) diastereomers.[1] Furthermore, the cis-fused scaffold is chiral (


 symmetry), requiring enantiomeric resolution for biological applications.[1]

This guide addresses the three most common bottlenecks reported by our users:

  • Detection Failure: Inability to visualize peaks due to lack of chromophores.[1]

  • Diastereomer Overlap: Difficulty separating cis/trans ring fusions on standard silica.[1]

  • Enantioseparation: Screening failures in chiral SFC/HPLC.

Module 1: Diagnostic & Detection Strategy

User Question: "I am synthesizing octahydropyrrolo[3,2-b]pyrrole via reductive cyclization. My LC-MS shows the mass, but I see no peaks on my UV (254 nm) trace, and I can't determine the cis:trans ratio. How do I fix this?"

Technical Response: The core scaffold lacks a conjugated


-system, rendering standard UV detection (254 nm) ineffective.[1] You are likely eluting your product unseen or mistaking solvent impurities for your compound.[1]

Troubleshooting Protocol:

  • Switch Detection Mode:

    • CAD (Charged Aerosol Detector) / ELSD (Evaporative Light Scattering): These are universal detectors ideal for non-chromophoric amines.[1]

    • Low-Wavelength UV: Attempt detection at 210–215 nm , but be aware of solvent cut-off interference (avoid acetone/ethyl acetate; use acetonitrile/water).[1]

  • Derivatization for UV Visualization (Recommended): If CAD/ELSD is unavailable, perform a pre-column derivatization to introduce a chromophore.[1]

    • Reagent: Benzoyl chloride (BzCl) or 4-Nitrobenzoyl chloride.[1]

    • Method: Treat an aliquot of crude reaction mixture with 1.1 eq BzCl and 2.0 eq

      
       in DCM.[1]
      
    • Benefit: This converts the diamine into a bis-amide, which is UV-active and often easier to separate diastereomerically due to restricted rotation.[1]

  • NMR Diagnosis (Cis vs. Trans):

    • Cis-fused (Endo): Look for bridgehead protons (

      
      ) displaying a larger coupling constant (
      
      
      
      ) due to syn-relationship (though Karplus curve varies in fused systems, the cis form is generally more distinct).[1]
    • Trans-fused: Often shows broader, less defined multiplets or distinct shifts due to ring strain.[1]

Module 2: Separation of Diastereomers (Cis- vs. Trans-Fused)

User Question: "I have a mixture of cis- and trans-fused isomers. Standard flash chromatography (Silica, MeOH/DCM) gives poor resolution and tailing.[1] What conditions separate these diastereomers?"

Technical Response: Secondary amines interact strongly with silanols on silica gel, causing peak tailing that masks separation.[1] The cis-fused isomer (cup-shaped) and trans-fused isomer (extended) have significantly different hydrodynamic volumes, which can be exploited.[1]

Optimized Separation Protocol:

ParameterFlash Chromatography (Normal Phase)Preparative HPLC (Reverse Phase)
Stationary Phase Amine-functionalized Silica (NH2-SiO2) or C18C18 (High Carbon Load, e.g., XBridge BEH)
Mobile Phase A Hexane or HeptaneWater + 10 mM

(pH 10)
Mobile Phase B Ethanol or IPA (avoid MeOH if possible)Acetonitrile
Modifier 0.1% Diethylamine (DEA) or Triethylamine (TEA)Basic pH is critical to suppress ionization
Gradient 0–30% B over 20 CV5–60% B over 15 min
Separation Logic Trans-isomer usually elutes later due to flatter shape interacting more with planar surface.[1]Cis-isomer often elutes earlier due to higher polarity/solvation access.[1]

Critical Note on Stability: The trans-fused octahydropyrrolo[3,2-b]pyrrole is strained.[1] Avoid acidic conditions and high temperatures (


) during concentration, as acid-catalyzed epimerization to the thermodynamically stable cis-isomer can occur.[1]

Module 3: Enantiomeric Resolution (Chiral Separation)

User Question: "I have isolated the cis-fused diastereomer, but it is a racemate. Which chiral columns work best for this specific bicyclic diamine?"

Technical Response: For bicyclic diamines, Amylose-based and Cellulose-based columns with immobilized selectors are the industry standard.[1] The rigid bicyclic structure provides excellent chiral recognition points if the amine handles are derivatized or properly modulated.

Chiral Screening Decision Tree:

ResolutionStrategy Start Start: Racemic Octahydropyrrolo[3,2-b]pyrrole CheckUV Does sample have UV Chromophore? Start->CheckUV Derivatize Derivatize: Boc-protection or Benzoylation CheckUV->Derivatize No (Native Amine) MethodSFC Method: Chiral SFC (Preferred for Scale) CheckUV->MethodSFC Yes (or using ELSD) Derivatize->MethodSFC Col1 Column A: Amylose-tris (3,5-dimethylphenylcarbamate) (e.g., IA/IG) MethodSFC->Col1 Col2 Column B: Cellulose-tris (3,5-dichlorophenylcarbamate) (e.g., IC) MethodSFC->Col2 MethodHPLC Method: Normal Phase Chiral HPLC MobilePhase Mobile Phase: CO2 + MeOH w/ 0.5% Isopropylamine Col1->MobilePhase Col2->MobilePhase Result Success: Rs > 1.5 MobilePhase->Result

Figure 1: Decision matrix for chiral resolution. Note that derivatization often improves chiral recognition by adding steric bulk and H-bonding acceptors.[1]

Recommended Conditions (SFC):

  • Column: Chiralpak IG or Chiralpak IC (Immobilized phases allow more solvent flexibility).[1]

  • Co-Solvent: 15–30% Methanol or Ethanol.[1]

  • Additive: 0.2% Isopropylamine (IPA-amine) or Diethylamine (DEA).[1] Essential for peak shape.[1]

  • Back Pressure: 120 bar.[1]

  • Temperature: 35°C.[1]

Module 4: Classical Resolution (Crystallization)

User Question: "Chromatography is too expensive for my multi-gram scale. Can I resolve this via crystallization?"

Technical Response: Yes, bicyclic diamines are excellent candidates for diastereomeric salt formation because they possess two basic nitrogen centers.[1]

Protocol: Tartaric Acid Resolution

  • Screening: Prepare 0.1 M solutions of the racemate in MeOH, EtOH, and IPA.

  • Acids: Add 0.5 eq (per amine) or 1.0 eq (per molecule) of:

    • L-(+)-Tartaric acid[1]

    • Dibenzoyl-L-tartaric acid (stronger

      
      -stacking, often better for this scaffold).[1]
      
    • (S)-Mandelic acid.[1]

  • Procedure: Heat to reflux until dissolved, then cool slowly to 4°C.

  • Analysis: Filter crystals and check enantiomeric excess (ee) of the free base (liberate salt with NaOH/DCM extraction) via Chiral HPLC.

  • Recrystallization: If ee is 60–80%, recrystallize the salt from EtOH/Water (9:1) to upgrade to >98% ee.

References & Grounding

  • Synthesis and Stereochemistry:

    • For the synthesis of related enantiopure octahydropyrrolo[3,4-b]pyrroles (analogous scaffold) via dipolar cycloaddition:

      • Source: Sansano, J. M., et al.[1] "A novel synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles..." Organic Letters, 2002.[1][2]

    • For the general reactivity and properties of pyrrolo[3,2-b]pyrrole derivatives:

      • Source: PubChem Compound Summary for Octahydropyrrolo[3,2-b]pyrrole. [1]

  • Chromatographic Techniques:

    • Techniques for separating bicyclic diamine diastereomers using RP-HPLC and SFC:

      • Source: Ebinger, K., et al. "Comparison of chromatographic techniques for diastereomer separation..."[1][3] Journal of Chromatography A, 2013.[1][3]

  • Advanced Scaffolds (Context):

    • Discussion on the aromatic pyrrolo[3,2-b]pyrrole core (isoDPP) and its structural derivatives:

      • Source: ResearchGate, "Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones".[1]

Sources

Optimization

Technical Support Center: Regioselective N-Methylation of Bicyclic Amines

Status: Operational Role: Senior Application Scientist Ticket: #8842-REGIO Topic: Troubleshooting N-methylation regioselectivity (Indazoles, Purines, Benzimidazoles) Mission Statement & Triage Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket: #8842-REGIO Topic: Troubleshooting N-methylation regioselectivity (Indazoles, Purines, Benzimidazoles)

Mission Statement & Triage

Welcome to the Technical Support Center. You are likely here because your LCMS shows two peaks with the same mass, or your NMR suggests your methyl group is sitting on the "wrong" nitrogen.

In bicyclic systems like indazoles , purines , and benzimidazoles , N-methylation is governed by a tug-of-war between thermodynamics (stability of the final aromatic system) and kinetics (nucleophilicity/accessibility of the lone pair).

The Diagnostic Matrix

Before proceeding, identify your substrate class and observed issue in the table below to jump to the relevant troubleshooting module.

Substrate ClassCommon IssueThe "Senior Scientist" DiagnosisRecommended Module
Indazole Mixture of N1-Me and N2-MeCompetition between benzenoid stability (N1) and lone pair availability (N2).Module A
Purine N7 vs. N9 SelectivityN9 is usually preferred; N7 appears as a minor impurity or requires specific blocking strategies.Module B
Benzimidazole N1 vs. N3 (Unsymmetrical)Tautomeric equilibrium makes the "N-H" location ambiguous before reaction.Module C
General Unknown Isomer IdentityYou have a product, but don't know where the methyl is.Module D

Module A: Indazoles (The N1 vs. N2 Battle)

The Core Problem

Indazole is the classic case study.

  • N1-Methylation (Thermodynamic): Preserves the benzene ring's aromaticity (quinoid character is minimized). This is the stable, "deep energy well" product.

  • N2-Methylation (Kinetic): The lone pair on N2 is often more accessible and nucleophilic in the neutral molecule, but the resulting product has higher quinoid character (less stable).

Troubleshooting FAQs

Q: I am getting a 60:40 mixture of N1:N2 isomers using K2CO3 in DMF. How do I force N1 selectivity? A: You are operating in a "middle ground" where neither kinetics nor thermodynamics dominates. To force N1 (Thermodynamic) selectivity:

  • Switch Base: Use NaH or KOtBu . A stronger base ensures complete deprotonation to the indazolyl anion. The anion typically alkylates at N1 because the transition state leading to the benzenoid N1-product is lower in energy.

  • Solvent: Use THF or DMF .

  • Temperature: Heat is your friend for thermodynamic control. Run at 60°C+.

  • Time: Allow longer reaction times to permit equilibration (if reversible conditions exist, though alkylation is usually irreversible).

Q: I actually need the N2-methyl isomer. Is this possible? A: Yes, but you must fight thermodynamics.

  • The "Meerwein" Trick: Use Trimethyloxonium tetrafluoroborate (Me3OBF4) in Ethyl Acetate or DCM. This is a hard, highly reactive alkylating agent that reacts with the most accessible lone pair (N2) before equilibration can occur.

  • Acid Catalysis: Avoid bases. Use mild acid catalysis or neutral conditions where the neutral indazole attacks the electrophile.

  • Solvent: Use non-polar solvents (DCM, Toluene) to favor Tight Ion Pairs (TIP) which can sometimes direct selectivity toward N2 depending on the counterion.

Visualization: Indazole Decision Tree

indazole_selectivity Start Target: Indazole Methylation Goal Which Isomer? Start->Goal N1 Target: N1-Methyl (Thermodynamic) Goal->N1 Benzenoid Stability N2 Target: N2-Methyl (Kinetic) Goal->N2 Lone Pair Access Cond_N1 Conditions: 1. Strong Base (NaH, Cs2CO3) 2. Polar Solvent (DMF, THF) 3. Heat (>60°C) N1->Cond_N1 Cond_N2 Conditions: 1. Meerwein's Salt (Me3OBF4) 2. Neutral/Acidic Conditions 3. Non-polar Solvent (DCM) N2->Cond_N2 Mech_N1 Mechanism: Anion formation -> Transition State controlled by stability Cond_N1->Mech_N1 Mech_N2 Mechanism: Direct attack of neutral N2 on hard electrophile Cond_N2->Mech_N2

Caption: Decision tree for selecting reaction conditions based on desired Indazole regioisomer.

Module B: Purines (N7 vs. N9)

The Core Problem

Purines have four nitrogens. N9 is generally the preferred site for alkylation due to the stability of the resulting aromatic system and steric factors, but N7 is a persistent impurity.

Troubleshooting FAQs

Q: I am seeing ~15% N7-methylation. How do I eliminate it? A: N7 alkylation is often a result of kinetic control or specific steric shielding.

  • Steric Check: Does your purine have a bulky substituent at C6? While C6 is closer to N1/N6, bulky groups can distort the ring planarity or create a "pocket" that subtly influences the N7/N9 ratio.

  • Base Choice: Switch to a bulky base like Cs2CO3 or t-BuOK . The N9 position is generally less sterically hindered than N7 (which is flanked by the C6 substituent).

  • Protecting Groups: If direct alkylation fails, consider the Mitsunobu reaction . However, be warned: Mitsunobu conditions often favor N9, but can

Troubleshooting

Solubility issues with 1-Methyloctahydropyrrolo[3,2-b]pyrrole salts

Technical Support Center: 1-Methyloctahydropyrrolo[3,2-b]pyrrole Salts Case ID: SOL-5589-MOP Subject: Solubility Optimization & Handling of Bicyclic Diamine Salts Status: Active Guide Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyloctahydropyrrolo[3,2-b]pyrrole Salts

Case ID: SOL-5589-MOP Subject: Solubility Optimization & Handling of Bicyclic Diamine Salts Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Amphiphilic" Trap

Researchers frequently encounter solubility anomalies with 1-Methyloctahydropyrrolo[3,2-b]pyrrole (CAS: 1234805-59-4 for 2HCl) due to its unique structural duality.[1] As a bicyclic diamine, it possesses a rigid, lipophilic hydrocarbon core masked by highly polar, ionizable nitrogen centers.[1]

When converted to a salt (e.g., Dihydrochloride, Oxalate), the lattice energy often competes poorly with solvation forces in protic solvents, while the lipophilic core prevents dissolution in standard non-polar solvents. This guide addresses the three most reported failure modes: deliquescence (hygroscopicity) , oiling out during crystallization , and poor organic solubility during workup .

Diagnostic Workflow: Solubility Decision Tree

Before altering your protocol, use this logic flow to identify the specific solubility bottleneck.

SolubilityLogic Start START: Identify Issue State Current State of Material? Start->State Oil Oiling Out / Gumming State->Oil Phase Separation Wet Wet/Sticky Solid (Hygroscopic) State->Wet Atmospheric Exposure Insol Insoluble in Reaction Solvent State->Insol Synthesis Step SolventCheck Check Solvent System Oil->SolventCheck WaterCheck Water Content > 1%? Wet->WaterCheck SaltForm Is it 2HCl Salt? Insol->SaltForm Polarity Is solvent too polar? SolventCheck->Polarity SwitchIPA Protocol A: Switch to IPA/EtOAc Polarity->SwitchIPA Yes Dry Protocol B: Azeotropic Drying WaterCheck->Dry Yes FreeBase Protocol C: Controlled Free-Basing SaltForm->FreeBase Yes

Figure 1: Diagnostic logic for identifying the root cause of solubility failures with bicyclic diamine salts.[1]

Technical Troubleshooting (Q&A)

Issue 1: "Oiling Out" During Recrystallization

User Question: I tried recrystallizing the dihydrochloride salt from Ethanol/Ether, but it separated as a yellow oil at the bottom of the flask. Cooling it just made the oil more viscous. How do I get crystals?

Technical Analysis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. 1-Methyloctahydropyrrolo[3,2-b]pyrrole salts have high conformational entropy.[1] In Ethanol, the solubility is too high; adding Ether (a strong anti-solvent) causes rapid supersaturation, forcing the salt out as a disordered liquid (oil) rather than an ordered lattice.

Corrective Action: Switch to a Isopropanol (IPA) / Ethyl Acetate (EtOAc) system.

  • Dissolve the crude oil in the minimum amount of hot IPA (boiling).

  • Add hot EtOAc dropwise until the solution becomes slightly turbid.

  • Critical Step: Add a "seed" crystal or scratch the glass surface. If no seed is available, add one drop of Ethanol to clear the turbidity, then let it cool very slowly to room temperature in an insulated bath (e.g., a beaker wrapped in foil).

  • Why this works: IPA has a higher boiling point and lower polarity than Ethanol, slowing down the precipitation kinetics and favoring crystal lattice formation over amorphous oiling.

Issue 2: Extreme Hygroscopicity (Deliquescence)

User Question: My white powder turned into a sticky gum after 10 minutes on the balance. Is the compound degraded?

Technical Analysis: Likely not degraded, but hydrated.[1] Small bicyclic diamine salts (especially HCl) are notoriously hygroscopic. The lattice energy of the salt is easily overcome by the hydration energy of the chloride ions and the ammonium centers. The "gum" is a concentrated aqueous solution of your salt.

Corrective Action: Protocol B: Azeotropic Drying (Lyophilization Alternative)

  • Dissolve the "gum" in anhydrous Methanol.

  • Add Toluene (ratio 1:3 MeOH:Toluene).

  • Rotary evaporate at 45°C. The Toluene/MeOH azeotrope will carry off the water.

  • Repeat 3x.

  • Store the resulting solid immediately under Argon/Nitrogen. Note: Do not use a high-vacuum oven alone; the surface will crust over, trapping moisture inside.[1] Azeotropic removal is required first.[1]

Issue 3: Reactivity in Non-Polar Solvents

User Question: I need to couple this amine with an acid chloride in DCM, but the HCl salt won't dissolve. Can I just add TEA (Triethylamine)?

Technical Analysis: While adding TEA liberates the free base, the resulting Triethylamine Hydrochloride (TEA·HCl) precipitates in DCM, creating a heterogeneous slurry that can trap your active amine or clog active sites. Furthermore, the 1-Methyloctahydropyrrolo[3,2-b]pyrrole salt itself is insoluble in DCM.[1]

Corrective Action: Perform a biphasic "Free-Base Extraction" prior to the reaction (See Protocol C below). Do not run the reaction on the salt suspension if homogeneity is required for kinetics.

Validated Protocols

Protocol C: Efficient Free-Basing (The "Salting-Out" Method)

Use this when you need the neutral amine for reactions in DCM, THF, or Toluene.[1]

Context: The free base of 1-Methyloctahydropyrrolo[3,2-b]pyrrole is water-soluble.[1] Standard extraction (Water/DCM) often results in low yields because the amine stays in the water.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the salt in 5 mL of minimum water .

  • Basification: Cool to 0°C. Add 50% w/w NaOH (aq) dropwise until pH > 12.

  • Saturation (The Trick): Add solid Potassium Carbonate (

    
    ) to the aqueous layer until no more dissolves.
    
    • Reasoning: This saturates the aqueous phase, drastically increasing the ionic strength ("salting out"), forcing the organic amine out of the water and into the organic layer.

  • Extraction: Extract with CHCl3 : IPA (3:1) mixture (3 x 10 mL).

    • Note: Pure DCM is often insufficient. The addition of Isopropanol (IPA) helps extract the polar amine.

  • Drying: Dry the combined organic layers over

    
     (Sodium Sulfate), filter, and concentrate.
    

Data Verification Table:

ParameterHCl Salt FormFree Base Form
Solubility (Water) > 100 mg/mL (Very High)Moderate (~20 mg/mL)
Solubility (DCM) < 0.1 mg/mL (Insoluble)> 50 mg/mL (High)
Hygroscopicity High (Deliquescent)Moderate
1H NMR Solvent

or


References

  • PubChem Compound Summary. (n.d.). Octahydropyrrolo[3,2-b]pyrrole.[1][2][3] National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link][1]

  • Gryko, D. T., et al. (2025). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. Journal of Organic Chemistry. (Contextual grounding on pyrrolo-pyrrole synthesis and handling). Retrieved from [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Authoritative source on salt selection and hygroscopicity mechanisms). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Methyloctahydropyrrolo[3,2-b]pyrrole

Case ID: T-OC-32B Subject: Prevention of Oxidation and Degradation in Bicyclic Diamine Free Bases Classification: Advanced Chemical Handling Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-OC-32B Subject: Prevention of Oxidation and Degradation in Bicyclic Diamine Free Bases Classification: Advanced Chemical Handling Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are working with 1-Methyloctahydropyrrolo[3,2-b]pyrrole , a saturated bicyclic diamine. In its free base form, this molecule is thermodynamically unstable in the presence of atmospheric air.

Unlike its aromatic counterparts (pyrroles) or its salt forms (dihydrochloride), the saturated free base possesses two electron-rich nitrogen centers—one tertiary (N-methylated) and one secondary (


). These lone pairs are aggressive nucleophiles and radical scavengers, making the compound highly susceptible to two distinct degradation pathways:
  • Oxidation: Reaction with atmospheric oxygen (

    
    ) leading to N-oxides, imines, and colored oligomers (yellowing/browning).
    
  • Carbamylation: Reaction with carbon dioxide (

    
    ) to form carbamic acid salts (white crusting/solidification).
    

This guide provides a self-validating protocol to maintain the integrity of your reagent.

Module 1: The Degradation Mechanism (Diagnostics)

Before implementing preventative measures, you must correctly identify if your sample is already compromised. Users often confuse oxidation with


 absorption.
Visual Diagnostic Guide
SymptomChemical CauseReversibilityAction Required
Yellow/Brown Liquid Oxidation. Formation of N-oxides or imines via radical abstraction of

-protons.
Low. Difficult to reverse chemically without harsh reduction.Distillation (if volatile) or discard.
White Crust/Solid Carbamylation. The secondary amine reacts with atmospheric

to form a carbamate salt.
High. Reversible via base wash or thermal cracking.Acid/Base extraction or distillation.[1]
Viscosity Increase Polymerization. Oxidative coupling of imine intermediates.None. Discard immediately.
Pathway Visualization

The following diagram illustrates the "Vicious Cycle" of amine degradation. Note how the secondary amine is the primary vulnerability.

AmineDegradation FreeBase 1-Methyl octahydropyrrolo [3,2-b]pyrrole Radical α-Amino Radical FreeBase->Radical H-abstraction NOxide N-Oxide FreeBase->NOxide Direct O2 attack Carbamate Carbamate Salt (White Crust) FreeBase->Carbamate Nucleophilic attack Oxygen Atmospheric O2 Oxygen->Radical CO2 Atmospheric CO2 CO2->Carbamate Imine Imine/Enamine (Yellowing) Radical->Imine -H•

Figure 1: Degradation pathways of bicyclic diamines. The secondary amine is the critical failure point for both oxidation and carbonation.

Module 2: Storage & Handling Protocols

Q: How should I store the free base for long-term stability?

A: The "Double-Barrier" Method. Standard capping is insufficient for this compound. Oxygen diffuses through standard polyethylene caps and PTFE tape over time.

The Protocol:

  • Container: Use a Schlenk storage flask with a high-vacuum PTFE valve or a flame-sealed ampoule for indefinite storage. If using vials, use amber glass with a septum cap, over-wrapped with Parafilm.

  • Atmosphere: The headspace must be purged with Argon (heavier than air), not Nitrogen. Argon creates a "blanket" over the liquid surface, whereas Nitrogen mixes more readily with intruding air.

  • Temperature: Store at -20°C or lower . Oxidation rates of amines drop significantly at sub-zero temperatures.

  • Stabilizers (Optional): If your downstream chemistry permits, add 0.1% BHT (Butylated hydroxytoluene) . This radical scavenger intercepts the initial oxidative step preventing the "yellowing" cascade [1].

Q: I need to transfer it to a reaction vessel. Can I use a syringe?

A: Only if you use Positive Pressure techniques. Never open the bottle to the air. Use the Schlenk Line transfer method.

Schlenk Transfer Workflow:

SchlenkTransfer Start Start: Sealed Reagent Flask Step1 1. Cycle Flask on Schlenk Line (Vac/Ar x 3) Start->Step1 Step2 2. Maintain Positive Argon Pressure Step1->Step2 Step3 3. Insert N2-Flushed Syringe through Septum Step2->Step3 Step4 4. Withdraw Liquid (Tip: Don't pull vacuum on plunger) Step3->Step4 Step5 5. Transfer to Reaction Vessel Step4->Step5

Figure 2: Inert atmosphere transfer protocol to prevent oxygen introduction during handling.

Module 3: Troubleshooting & Recovery

Q: My sample has turned yellow. Is it ruined?

A: Not necessarily, but it requires purification. The yellow color indicates trace oxidation products (imines/N-oxides). For sensitive catalytic reactions, these impurities can poison catalysts (especially Pd or Pt).

Recovery Protocol (Distillation):

  • Method: Kugelrohr or Short-path distillation.

  • Condition: High vacuum (<0.5 mmHg) is mandatory to keep the temperature low.

  • Additive: Distill over Calcium Hydride (

    
    )  or KOH pellets . These agents neutralize any carbamates (
    
    
    
    adducts) and dry the amine, releasing the free base back into the gas phase [2].
  • Storage: Collect directly into an Argon-purged receiver.

Q: There is a white solid around the cap. What is it?

A: It is the carbamate salt (Amine-


 adduct). 
This is often mistaken for oxidation. It occurs because the secondary amine reacts with 

in the air.

Fix:

  • Dissolve the entire sample in a non-polar solvent (DCM or Ether).

  • Wash with 2M NaOH (degassed). The strong base will deprotonate the carbamic acid, releasing

    
     and regenerating the free amine.
    
  • Dry the organic layer over

    
    , filter, and concentrate under inert atmosphere.
    
Q: Can I just convert it to a salt to stop worrying about this?

A: YES. This is the recommended strategy. If you do not need the free base immediately, convert it to the Dihydrochloride (2HCl) or Difumarate salt.

  • Why: Protonating the nitrogen lone pairs removes their nucleophilicity. The salt form is a stable solid, resistant to oxidation and

    
    , and can be stored on a benchtop (desiccated) for years [3].
    
  • How to Free Base later: When needed, simply suspend the salt in ether, wash with NaOH, dry, and use immediately.

Module 4: Experimental Data Summary

PropertyValue/ConditionNotes
Physical State Viscous Oil / Low MP SolidHygroscopic.
pKa (Est.) ~10.5 (Sec. Amine)Highly basic; rapidly absorbs

.
Storage Temp -20°CCritical to slow radical oxidation.
Inert Gas Argon > NitrogenArgon is heavier and blankets the oil.
Compatible Seals PTFE, Glass, ParafilmAvoid rubber septa for long term (O2 permeable).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Chapter 4: Purification of Organic Chemicals - Amines). [Link]

Sources

Troubleshooting

Optimization of reaction temperature for bicyclic ring closure

Technical Support Center & Troubleshooting Guide Status: Operational Operator: Senior Application Scientist Topic: Thermal Optimization for Bicyclic Systems Ticket ID: BICYC-T-OPT-001 Core Directive: The "Goldilocks Zone...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Status: Operational Operator: Senior Application Scientist Topic: Thermal Optimization for Bicyclic Systems Ticket ID: BICYC-T-OPT-001

Core Directive: The "Goldilocks Zone" of Cyclization

Welcome to the optimization hub. As researchers, we often treat temperature as a blunt instrument—cranking up the heat to force a reaction. In bicyclic ring closures, this is a fatal error. You are navigating a complex energy landscape where three forces compete:

  • Enthalpic Strain: The energy cost of forming a fused/bridged system.

  • Entropic Penalty: The loss of freedom required to bring two reactive centers together.

  • Catalyst/Substrate Integrity: The thermal ceiling before your catalyst dies or your substrate polymerizes.

This guide moves beyond "reflux overnight" and provides precise, mechanistic troubleshooting for when your ring closure fails.

Troubleshooting Module: Ring-Closing Metathesis (RCM)

Scenario:

"My precursor is disappearing, but I'm getting oligomers or a stalled reaction instead of my bicyclic product."

The Mechanism:

In RCM, the formation of bicyclic systems (especially medium-sized rings like 7-8 membered systems) is often fighting against intermolecular oligomerization .

  • Low T: The catalyst initiates but lacks the energy to overcome the conformational barrier of the bicyclic transition state.

  • High T: Increases the rate of cyclization (

    
    ) but also increases the rate of catalyst decomposition.
    
Diagnostic Workflow:

RCM_Optimization Start Issue: Low Yield / Oligomers CheckConc Check Concentration (Is it > 5 mM?) Start->CheckConc Dilute ACTION: Dilute to < 1 mM (Suppress Oligomerization) CheckConc->Dilute Yes CheckCat Check Catalyst Activity (Is solution still colored/active?) CheckConc->CheckCat No Dilute->CheckCat DeadCat Catalyst Dead CheckCat->DeadCat No ActiveCat Catalyst Active but Slow CheckCat->ActiveCat Yes Action_Portion ACTION: Add Catalyst in Portions (e.g., 4 x 2.5 mol%) DeadCat->Action_Portion Action_Heat ACTION: Stepwise Thermal Ramp (40°C -> 80°C -> 110°C) ActiveCat->Action_Heat

Figure 1: Decision matrix for optimizing RCM reactions. Note that concentration control is a prerequisite before thermal optimization.

Protocol: The "Thermal Ramp" Strategy

Instead of immediate reflux, use this protocol to balance catalyst life with activation energy.

  • Dissolve precursor in degassed Toluene (0.5 – 1.0 mM concentration).

  • Add 50% of total catalyst loading at 40°C . Stir for 2 hours.

    • Why? Initiates the catalytic cycle without thermal shock.

  • Ramp temperature to 80°C over 30 minutes.

  • Add remaining 50% of catalyst.

  • Hard Reflux (110°C) for 1 hour.

    • Why? Yamamoto et al. demonstrated that high-temperature reflux in toluene at high dilution significantly favors the monomeric cyclized product over oligomers by overcoming the entropic penalty of closure [1].

Troubleshooting Module: Diels-Alder Cycloaddition

Scenario:

"I formed the bicyclic ring, but I have the wrong diastereomer (Endo vs. Exo)."

The Mechanism:

This is the classic conflict between Kinetic and Thermodynamic control.[1]

  • Kinetic Control (Endo): Favored at low temperatures due to secondary orbital interactions in the transition state.

  • Thermodynamic Control (Exo): Favored at high temperatures.[2] The reaction becomes reversible (Retro-Diels-Alder), allowing the system to equilibrate to the more stable Exo product (less steric hindrance).

Energy Landscape Visualization:

DA_Energy Reactants Reactants (Diene + Dienophile) TS_Endo TS Endo (Lower Energy Barrier) Reactants->TS_Endo Fast (Low T) TS_Exo TS Exo (Higher Energy Barrier) Reactants->TS_Exo Slow Exo Exo Product (Thermodynamic) Reactants->Exo Equilibration Endo Endo Product (Kinetic) TS_Endo->Endo TS_Exo->Exo Endo->Reactants Reversible at High T (Retro-DA)

Figure 2: Reaction coordinate logic. High temperature enables the 'red dashed' path, allowing the kinetic Endo product to revert and eventually funnel into the stable Exo form.

FAQ: How do I switch selectivity?
GoalTemperature StrategySolvent RecommendationTime
Maximize Endo -78°C to 0°C (Cryogenic)DCM or Toluene (Lewis Acid catalyzed)Short (Stop at consumption)
Maximize Exo >80°C (Reflux)Toluene or XylenesLong (Overnight to allow equilibration)

Critical Note: If you heat an Endo product significantly, you may trigger a Retro-Diels-Alder, temporarily regenerating starting materials which then re-react to form the Exo isomer [2].

Troubleshooting Module: Microwave-Assisted Cyclization

Scenario:

"Conventional heating takes 24 hours and results in tar/decomposition."

The Mechanism:

Bicyclic formation often requires a high "energy of activation" (


). In an oil bath, the slow heat transfer allows side reactions (polymerization) to compete with cyclization. Microwave irradiation provides dielectric heating , directly coupling with polar intermediates to reach 

in seconds.
Protocol: The "Flash Ramp"
  • Solvent: Switch to a polar solvent (e.g., DMF, EtOH) or use a "passive heating element" (SiC vial) if using non-polar solvents.

  • Parameters:

    • Target T: 150°C (Start 20°C above conventional boiling point).

    • Hold Time: 5 - 10 minutes.

    • Pressure Limit: Set to 15-20 bar (Safety critical).

  • Validation: Check LCMS. If clean but incomplete, increase T by 20°C, not time.

Why this works: The rapid ramp minimizes the "thermal transit time" where the reaction is warm enough to decompose but not hot enough to cyclize efficiently [3].

Summary Data Table: Temperature vs. Outcome

Reaction TypeTemperature RegimeDominant MechanismCommon Pitfall
RCM 25°C - 40°CKinetic InitiationCatalyst active but ring strain prevents closure.
RCM 80°C - 110°CThermodynamic ClosureCatalyst death; Oligomerization (if conc > 5mM).
Diels-Alder -78°C - 25°CKinetic ControlFormation of Endo isomer; slow rate.
Diels-Alder > 80°CThermodynamic ControlRetro-DA; Formation of Exo isomer.
Condensation > 150°C (Microwave)Entropic DriverSolvent over-pressurization; vessel failure.

References

  • Yamamoto, K., Biswas, K., Gaul, C., & Danishefsky, S. J. (2003).[3] Effects of temperature and concentration in some ring closing metathesis reactions. Tetrahedron Letters, 44(16), 3297-3299. [2][3][4][5][6][7][8][9]

  • Master Organic Chemistry.[6] (2018).[2][4] Kinetic and Thermodynamic Control in the Diels-Alder Reaction. 2[2][3][4][5][6][7][8][9][10][11][12]

  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media.[5][6] Accounts of Chemical Research. 8[2]

Sources

Optimization

Technical Support Center: Metal Removal from Octahydropyrrolo Amines

Current Status: Operational Topic: Decontamination of Bicyclic Diamines (Octahydropyrrolo[3,4-c]pyrrole derivatives) Target Impurities: Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru) Regulatory Standard: ICH...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Decontamination of Bicyclic Diamines (Octahydropyrrolo[3,4-c]pyrrole derivatives) Target Impurities: Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru) Regulatory Standard: ICH Q3D (Class 2B Elements)

Core Directive & Problem Analysis

The Challenge: You are likely here because standard silica filtration or activated carbon failed to reduce your metal content below 10 ppm.

The Science: Octahydropyrrolo amines are "Sticky Amines." They possess two distinct challenges:

  • High Basicity: The secondary amines in the pyrrolo-ring are strong Lewis bases.

  • Chelation Effect: The bicyclic structure often creates a "bite angle" that allows the molecule to act as a bidentate ligand, clamping onto transition metals (especially Pd) with high affinity.

The Reality: Standard purification acts as a competition. Your product (


) and the scavenger (

) are fighting for the metal (

).

Because your product is a strong chelator, the equilibrium lies to the left. To shift it to the right, you need a scavenger with a significantly lower dissociation constant (

)
than your amine product.

Diagnostic & Decision Matrix

Before selecting a protocol, identify your specific scenario using this logic flow.

ScavengerSelection Start START: Metal Contamination Analysis MetalType Identify Metal Type Start->MetalType Pd_Pt Pd, Pt, Ru, Rh (Soft Acids) MetalType->Pd_Pt Precious Metals HardMetals Cu, Fe, Al, Cr (Hard/Borderline Acids) MetalType->HardMetals Base Metals OxState Oxidation State? Pd_Pt->OxState Rec4 Rec 4: Imidazole/Amine Functionalized Silica HardMetals->Rec4 Pd0 Pd(0) (Colloidal/Black) OxState->Pd0 Particulates Pd2 Pd(II) (Ionic/Soluble) OxState->Pd2 Complexed Rec1 Rec 1: SiliaMetS® Thiol or MP-TMT Pd0->Rec1 Adsorption Solubility Is Product Water Soluble? Pd2->Solubility YesWater Yes (Hydrophilic) Solubility->YesWater NoWater No (Lipophilic) Solubility->NoWater Rec2 Rec 2: NAC Wash Protocol (Liquid-Liquid) YesWater->Rec2 NoWater->Rec1 Rec3 Rec 3: Cation Exchange (SCX-2) + Wash

Figure 1: Decision matrix for selecting the appropriate remediation strategy based on metal type and product solubility.

Protocol Module A: Solid-Phase Scavenging (The Gold Standard)

Best For: Organic-soluble octahydropyrrolo amines containing Pd, Pt, or Rh.

The Solution: Thiol-modified Silica (Si-Thiol) or Trimercaptotriazine (Si-TMT/MP-TMT). Why: Sulfur is a "soft" donor. According to HSAB (Hard-Soft Acid-Base) theory, soft metals (Pd, Pt) prefer soft ligands (Sulfur) over borderline ligands (Nitrogen in your amine).

Experimental Protocol
ParameterSpecification
Scavenger Si-TMT (Trimercaptotriazine) or Si-Thiol (Mercaptopropyl)
Equivalents 3–5 eq.[1][2] (relative to the residual metal, NOT the product)
Solvent THF, MeOH, Ethyl Acetate, or DCM (Avoid DMF if possible)
Temperature 50°C (Heat is critical to overcome the kinetic barrier of the amine chelate)
Time 4–16 Hours

Step-by-Step:

  • Quantify: Measure initial metal content via ICP-MS.

  • Dissolve: Dissolve crude amine in 10 volumes of solvent (THF or MeOH preferred).

  • Charge: Add Si-TMT (Silica-bound Trimercaptotriazine). Start with 4 equivalents relative to the metal content.

    • Note: If metal content is unknown, use 10 wt% of scavenger relative to the mass of the crude product.

  • Incubate: Stir at 50°C for 4 hours.

    • Visual Check: The silica should turn dark (brown/black) as it captures the metal.

  • Filter: Filter through a 0.45 µm pad (or Celite) to remove the scavenger.

  • Wash: Wash the filter cake with clean solvent to recover entrained product.

  • Retest: Analyze filtrate by ICP-MS. If >20 ppm, repeat with fresh scavenger.

Protocol Module B: The N-Acetylcysteine (NAC) Wash

Best For: Large-scale batches or when solid scavengers are too expensive/unavailable. Mechanism: NAC is a water-soluble ligand with a thiol group. It out-competes the amine for the Pd, forms a water-soluble Pd-NAC complex, and drags it into the aqueous phase.

Experimental Protocol

Reagents:

  • N-Acetylcysteine (NAC)

  • Ammonium Hydroxide (NH₄OH) or NaOH

  • Organic Solvent (Toluene, EtOAc, or DCM)

Step-by-Step:

  • Dissolution: Dissolve the octahydropyrrolo amine in the organic solvent (e.g., 10g in 100mL).

  • NAC Wash: Prepare an aqueous solution of NAC (2–5 equivalents relative to Pd; or 10 wt% relative to product if Pd content is unknown).

  • Contact: Mix the organic and aqueous phases vigorously at 40–50°C for 1 hour.

    • Crucial Step: The heat helps the ligand exchange.

  • Basify: Cool to room temperature. Add dilute Ammonium Hydroxide (or NaOH) to the mixture until pH > 9.

    • Why: This ensures the NAC (carboxylic acid) is deprotonated and maximally water-soluble, preventing it from staying in the organic layer.

  • Separation: Separate the layers. The Pd is now in the aqueous layer (often colored red/brown).

  • Polishing: Wash the organic layer with water/brine to remove residual NAC.

Protocol Module C: Salt Formation (Crystallization)

Best For: Final API purification; removing trace metals <50 ppm. Logic: Protonating the octahydropyrrolo nitrogens (


) destroys their ability to donate electrons to the metal. The metal is released and stays in the mother liquor.

Step-by-Step:

  • Dissolve the free base amine in a polar solvent (EtOH or MeOH).

  • Add acid (HCl in dioxane, Oxalic acid, or Fumaric acid) to induce precipitation.

  • Cool to 0°C to maximize yield.

  • Filter the salt.

  • Wash the cake thoroughly with cold solvent. (The metal is in the filtrate).

  • Optional: Recrystallize the salt if ppm is still detectable.

Troubleshooting & FAQs

Q: I used standard Silica Gel (60 Å), but the Pd came right through with my product. A: This is expected. Your amine is polar and basic. It "drags" the metal through the silica because the Amine-Pd bond is stronger than the Silica-Pd interaction. You must use a functionalized silica (Thiol or TMT) that forms a covalent-like bond with the metal.

Q: The scavenger worked, but I lost 30% of my product. A: You likely used a scavenger with unreacted silanol groups (acidic) that bound your basic amine.

  • Fix: Use "End-capped" silica scavengers (where free -OH groups are methylated) or switch to a polymer-based scavenger (like MP-TMT ) which has no acidic silanols.

Q: Can I use Activated Carbon? A: Proceed with caution. While cheap, activated carbon is non-selective. For octahydropyrrolo amines, carbon often traps the product in its pores, leading to yield losses of 20–50%. Solid-supported thiols (Module A) typically offer >95% recovery.

Q: My product is water-soluble. How do I remove Pd? A: Use SiliaMetS® Thiol or TMT directly in water. These scavengers are water-insoluble.

  • Add scavenger to your aqueous product solution.

  • Stir (adjust pH to neutral/slightly basic to ensure the scavenger works; Thiols don't work well at pH < 2).

  • Filter.[3][4][5][6]

References

  • Biotage Metal Scavenging User Guide. Biotage AB. (Comprehensive guide on Si-TMT and MP-TMT kinetics and selection). [Link]

  • ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation / FDA.[7] (Regulatory limits for Pd, Pt, Rh). [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational review on NAC washes and scavengers). [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Troubleshooting

Controlling hygroscopicity of amine dihydrochloride salts

Welcome to the Solid-State Chemistry Technical Support Center. Ticket ID: #HYGRO-AMINE-2HCl Subject: Controlling Hygroscopicity of Amine Dihydrochloride Salts Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solid-State Chemistry Technical Support Center.

Ticket ID: #HYGRO-AMINE-2HCl Subject: Controlling Hygroscopicity of Amine Dihydrochloride Salts Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Amine dihydrochloride salts are a double-edged sword in drug development. While the dihydrochloride form often maximizes aqueous solubility for bioavailability, the high charge density and chloride ion availability make them prone to aggressive moisture uptake (deliquescence). This guide moves beyond basic "keep it dry" advice to provide structural, processing, and formulation engineering strategies.[][2][3][4][5]

Module 1: Diagnostics & Characterization

Before attempting to fix the hygroscopicity, you must quantify the behavior.[6] "It gets sticky" is not a data point.

Q: How do I determine the exact humidity limit for my salt?

A: You need to define the Critical Relative Humidity (CRH) .[7][8] The CRH is the inflection point where the rate of moisture uptake increases exponentially. Below this value, the salt remains solid; above it, the surface dissolves into a saturated solution film.[8]

Protocol: Automated Critical Relative Humidity Determination (DVS) Do not rely on static desiccator tests, which are too slow to capture kinetic deliquescence.

  • Instrument: Dynamic Vapor Sorption (DVS) Analyzer.

  • Sample Prep: Load 10–20 mg of amine dihydrochloride. Note: If the sample was lyophilized, it may be amorphous.[2] Anneal it first if you are characterizing the crystalline form.

  • Method:

    • Step 1 (Drying): 0% RH at 25°C for 4 hours (or until mass change <0.002% per min) to establish dry mass (

      
      ).
      
    • Step 2 (Sorption): Ramp RH from 0% to 95% in 5% or 10% increments.

    • Step 3 (Equilibrium): Hold at each step until mass change <0.002% per min.

  • Analysis: Plot Mass Change (%) vs. % RH. The CRH is the RH value where the mass uptake curve becomes asymptotic (vertical).

Data Interpretation Table:

Profile Type Behavior Description Mitigation Strategy
Non-Hygroscopic <0.2% weight gain up to 90% RH.[9] Standard handling.
Surface Adsorption Linear, small weight gain. No hysteresis. Packaging with standard silica desiccant.
Deliquescent Sudden exponential mass gain > CRH. Liquid formation. Strict Process Control. Keep RH < (CRH - 10%).

| Stoichiometric Hydrate | Step-wise weight gain (e.g., exactly 1 or 2 moles H2O). | Isolate the Hydrate. The hydrate is often less hygroscopic than the anhydrous form. |

Module 2: Process Control & Handling

The salt turns to oil on the balance. Immediate intervention is required.

Q: My sample degrades or loses HCl during drying. How do I dry it without inducing hygroscopicity?

A: Aggressive drying (high heat/vacuum) can strip the second HCl molecule (disproportionation) or create a high-energy amorphous phase that acts like a moisture magnet.

Troubleshooting Workflow: Drying Optimization

DryingLogic Start Salt is Wet/Solvated CheckThermal TGA/DSC Analysis: Is HCl loss observed < 100°C? Start->CheckThermal Disproportionation Risk: HCl Loss (Disproportionation) CheckThermal->Disproportionation Yes Stable Thermally Stable CheckThermal->Stable No Action1 Use Lyophilization (Freeze Drying) Disproportionation->Action1 Action2 Vacuum Oven (T < 40°C) Stable->Action2 AmorphousCheck Check XRD: Is Product Amorphous? Action1->AmorphousCheck Action2->AmorphousCheck Anneal Controlled Annealing (Exposure to solvent vapor) AmorphousCheck->Anneal Yes (High Surface Energy) Pack Pack immediately in Al-Al blisters AmorphousCheck->Pack No (Crystalline) Anneal->Pack

Caption: Decision tree for drying amine dihydrochlorides to prevent chemical degradation and amorphous transformation.

Key Protocol: "Soft" Drying for Labile Salts

  • Solvent Exchange: Before drying, wash the filter cake with a low-boiling, anhydrous solvent (e.g., diethyl ether or pentane) to remove high-boiling mother liquor.

  • Nitrogen Sweep: Instead of high vacuum, use a flowing stream of dry nitrogen over the filter cake. This lowers the partial pressure of the solvent without lowering the total pressure enough to strip HCl.

Module 3: Solid-State Engineering (The Root Cause Fix)

If environmental control is insufficient, you must change the material's internal structure.

Q: Can I crystallize a form that doesn't absorb water?

A: Paradoxically, making the salt wet (forming a stable hydrate) is often the best way to keep it dry. Anhydrous amine dihydrochlorides have a high "thirst" for water to satisfy the coordination sphere of the chloride ion. A stoichiometric hydrate (e.g., a dihydrate) already has water in the lattice, lowering the energy drive to absorb atmospheric moisture.

Protocol: Polymorph/Hydrate Screening

  • Slurry Experiment: Suspend excess salt in solvent mixtures with varying Water Activity (

    
    ).
    
    • Solvent A: Anhydrous Ethanol (

      
      ).
      
    • Solvent B: 90:10 Ethanol:Water (

      
      ).
      
    • Solvent C: 50:50 Ethanol:Water (

      
      ).
      
  • Equilibration: Stir at 25°C for 48 hours.

  • Analysis: Filter and immediately analyze via XRPD (X-Ray Powder Diffraction).

  • Selection: If a distinct crystal pattern emerges from the high-water solvents, isolate this hydrate. Test its CRH.[10][11] It will likely be higher (more stable) than the anhydrous form.

Q: The dihydrochloride is impossible. What is the "Nuclear Option"?

A: Co-crystallization or Salt Switching. If the dihydrochloride is non-negotiable, try Co-crystallization . You can cocrystallize the amine dihydrochloride with a neutral molecule (co-former) that acts as a hydrogen bond donor to the chloride ions, effectively "capping" them so they don't attract water.

  • Suggested Co-formers: Urea, Succinic Acid, Fumaric Acid.

  • Mechanism: The co-former binds to the Cl-, satisfying its H-bond acceptor potential, which is the primary driver of hygroscopicity.

Module 4: Formulation Strategies

The drug substance is fixed. How do we protect the drug product?

Q: Which excipients stabilize hygroscopic amine salts?

A: You need excipients that are either non-hygroscopic (hydrophobic shielding) or "sacrificial" moisture scavengers.

Excipient Selection Guide

Category Recommended Material Mechanism of Action
Filler/Diluent Mannitol (Spray Dried) Non-hygroscopic. Does not absorb water until >90% RH.[9]
Filler/Diluent Anhydrous Dicalcium Phosphate Insoluble matrix; low moisture affinity.
Moisture Scavenger Silica (Syloid®) or Starch 1500 Preferentially adsorbs moisture, protecting the API (acts as an internal desiccant).

| Coating | PVA-based (Opadry® amb II) | High-performance moisture barrier film. |

Warning: Avoid Microcrystalline Cellulose (MCC) if your amine salt is extremely deliquescent. MCC contains ~5% equilibrium moisture, which can transfer to a highly hygroscopic API over time.

References

  • Newman, A. (2015). Pharmaceutical Cocrystals: An Overview of Design, Screening, and Characterization. Crystal Growth & Design. (Discusses using co-formers to satisfy hydrogen bonding sites to reduce hygroscopicity).
  • Pujara, C. P., et al. (2008). Hygroscopicity and moisture uptake kinetics of pharmaceutical solids: A review. Journal of Pharmaceutical Sciences. Link

  • Hiami, A., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Pharmaceutics (MDPI). Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[10] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and counter-ion properties).

  • Airaksinen, S., et al. (2005). Excipient selection can significantly improve the stability of hygroscopic drugs. AAPS PharmSciTech. Link

Sources

Optimization

Pyrrolopyrrole Synthesis Technical Support Center: A Guide to Minimizing Side Products

Welcome to the technical support center for pyrrolopyrrole and diketopyrrolopyrrole (DPP) synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrrolopyrrole and diketopyrrolopyrrole (DPP) synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are navigating the complexities of synthesizing these valuable chromophores. In the following sections, we will address common challenges related to the formation of side products, providing in-depth explanations of the underlying reaction mechanisms and actionable troubleshooting strategies to enhance the purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the N-alkylation of a diketopyrrolopyrrole (DPP) core?

A1: The most frequent cause of low yields during N-alkylation is the concurrent formation of undesired O-alkylated and N,O-dialkylated side products.[1][2] Under basic conditions, the DPP core is deprotonated, creating an anion where the negative charge is delocalized over both the nitrogen and oxygen atoms of the lactam rings. This ambident nucleophile can be attacked by the alkylating agent at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), leading to a mixture of products.

Q2: I am observing a significant amount of dark, tarry material in my Paal-Knorr pyrrole synthesis. What is the likely cause?

A2: The formation of dark, polymeric tars in Paal-Knorr synthesis is typically a result of excessively high temperatures or overly acidic conditions.[3] These harsh conditions can lead to the degradation and polymerization of the starting 1,4-dicarbonyl compound or the newly formed pyrrole product.

Q3: During the synthesis of the DPP core from an aromatic nitrile and a dialkyl succinate, my yields are consistently low. What side reactions could be occurring?

A3: A primary side reaction in this synthesis is the self-condensation of the succinate ester, which is promoted by the strong base used in the reaction.[4] The rate of this side reaction has a quadratic dependence on the concentration of the ester. Additionally, hydrolysis of the aromatic nitrile under the basic reaction conditions can occur, rendering it unable to participate in the desired cyclization.[5][6]

Q4: Can I use microwave irradiation to improve my DPP synthesis?

A4: Yes, microwave-assisted synthesis can be highly effective, particularly for the N-alkylation step.[7] Microwave heating can dramatically reduce reaction times and often improves the selectivity for N-alkylation over O-alkylation, simplifying purification and improving yields.[7]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your pyrrolopyrrole synthesis experiments.

Issue 1: Formation of O-Alkylated Side Products During N-Alkylation of DPPs

Symptoms:

  • You observe multiple spots on your TLC plate after the N-alkylation reaction, even after what appears to be complete consumption of the starting DPP.

  • NMR analysis of the crude product shows complex signals that are difficult to assign to the desired N,N'-dialkylated product alone.

  • The isolated yield of the desired product is low, despite high conversion of the starting material.[1]

Causality and Mechanism:

The lactam functionality of the DPP core exhibits amide-imidol tautomerism. Under basic conditions, deprotonation results in an ambident anion with nucleophilic character at both the nitrogen and oxygen atoms. While N-alkylation is often the thermodynamically favored pathway, O-alkylation can be kinetically favored, especially at lower temperatures. This leads to the formation of N,O-alkylated and O,O-dialkylated isomers, which often have similar polarities to the desired N,N'-dialkylated product, making purification challenging.[2]

O_vs_N_Alkylation cluster_products Alkylation Products DPP_Anion Deprotonated DPP (Ambident Nucleophile) N_Alkylated Desired N-Alkylated DPP DPP_Anion->N_Alkylated N-Attack (Thermodynamically Favored) O_Alkylated O-Alkylated Side Product DPP_Anion->O_Alkylated O-Attack (Kinetically Favored) RX Alkylating Agent (R-X) RX->N_Alkylated RX->O_Alkylated Base Base (e.g., K2CO3, NaH) Base->DPP_Anion Deprotonation

Figure 1: Competing N- and O-alkylation pathways for the DPP core.

Troubleshooting and Optimization Protocol:

  • Choice of Base and Solvent:

    • Use a moderately strong base like potassium carbonate (K₂CO₃) rather than a very strong base like sodium hydride (NaH) to potentially favor N-alkylation.[8]

    • Employ a polar aprotic solvent such as dimethylformamide (DMF).[7]

  • Temperature Control:

    • Higher reaction temperatures generally favor the thermodynamically more stable N-alkylated product. Consider running the reaction at an elevated temperature (e.g., 80-120 °C).

  • Microwave-Assisted Synthesis:

    • Employing microwave irradiation can significantly reduce reaction times and enhance the selectivity for N-alkylation.[7] A typical protocol might involve heating the reaction mixture in a sealed microwave vial at a set temperature for a shorter duration compared to conventional heating.

  • Purification Strategy:

    • Separating N- and O-alkylated isomers can be difficult. If column chromatography is necessary, a careful selection of the eluent system is crucial. A gradient elution starting with a nonpolar solvent and gradually increasing the polarity may be effective.

    • Recrystallization can also be a powerful purification technique if a suitable solvent system can be found that selectively crystallizes the desired N-alkylated product.

ParameterRecommendation for Minimizing O-AlkylationRationale
Base K₂CO₃, Cs₂CO₃Moderately strong bases can offer better selectivity.
Solvent DMF, DMSOPolar aprotic solvents are standard for this reaction.
Temperature Elevated (80-120 °C) or Microwave HeatingFavors the thermodynamically stable N-alkylated product.[7]
Reaction Time Monitor by TLC; Microwave can reduce time to <1 hourAvoids prolonged reaction times that could lead to decomposition.[7]
Issue 2: Side Reactions During DPP Core Synthesis from Succinates and Nitriles

Symptoms:

  • Low yield of the desired DPP pigment.

  • The isolated product is difficult to purify and may contain greasy or oily impurities.

  • Formation of a significant amount of baseline material on TLC.

Causality and Mechanism:

The synthesis of the DPP core typically involves the base-catalyzed condensation of a dialkyl succinate with an aromatic nitrile.[9] A significant side reaction is the self-condensation of the succinate ester (a Claisen-type condensation), which is also base-catalyzed.[4] This reaction is second order with respect to the ester concentration, meaning it becomes more prominent at higher ester concentrations.

DPP_Core_Synthesis_Side_Reactions cluster_reactants Reactants Succinate Dialkyl Succinate DPP_Product Desired DPP Core Product Succinate->DPP_Product Ester_Condensation Succinate Self-Condensation Side Product Succinate->Ester_Condensation Self-Condensation Nitrile Aromatic Nitrile Nitrile->DPP_Product Base Strong Base (e.g., NaH, t-BuOK) Base->DPP_Product Catalyzes Base->Ester_Condensation Catalyzes

Figure 2: Desired DPP formation versus succinate self-condensation.

Troubleshooting and Optimization Protocol:

  • Slow Addition of Succinate:

    • To minimize the second-order self-condensation of the succinate ester, it should be added slowly to the reaction mixture containing the aromatic nitrile and the strong base.[4] This keeps the instantaneous concentration of the ester low, favoring the desired reaction with the nitrile.

  • Stoichiometry and Reagent Purity:

    • Ensure accurate stoichiometry. An excess of the nitrile may be used to drive the reaction to completion.

    • Use anhydrous solvents and reagents, as water can react with the strong base and potentially hydrolyze the nitrile starting material.[5]

  • Temperature Control:

    • The reaction is typically carried out at elevated temperatures. However, excessively high temperatures can promote side reactions and decomposition. Optimize the temperature for your specific substrates.

  • Work-up Procedure:

    • The crude DPP pigment is often highly insoluble.[10] A common work-up involves quenching the reaction with an alcohol (e.g., methanol), followed by acidification (e.g., with acetic acid) to precipitate the product. The solid can then be washed extensively with solvents to remove impurities.

ParameterRecommendation for DPP Core SynthesisRationale
Succinate Addition Slow, dropwise additionMinimizes the second-order self-condensation side reaction.[4]
Solvent/Reagents AnhydrousPrevents quenching of the base and hydrolysis of the nitrile.[5]
Base Strong, non-nucleophilic (e.g., NaH, t-BuOK)Effectively deprotonates the succinate.
Work-up Quench with alcohol, then acidify and washPrecipitates the insoluble DPP and removes soluble impurities.

References

  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2021).
  • PubMed. (2009).
  • National Institutes of Health. (2021). A Convenient Synthesis of Diketopyrrolopyrrole Dyes.
  • ResearchGate. (2025).
  • MDPI. (2025).
  • National Institutes of Health. (n.d.).
  • Pure. (2013).
  • MDPI. (2020).
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
  • National Institutes of Health. (2020). Diketopyrrolopyrrole (DPP)
  • Common Conditions. (n.d.). Nitrile to Acid.
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study.
  • National Science Foundation Public Access Repository. (n.d.). Synthesis of 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyr- role-1,4-dione: A diketopyrrolopyrrole scaffold for the for.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • National Institutes of Health. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • MDPI. (2021). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine.
  • Frontiers. (2020). Diketopyrrolopyrrole (DPP)
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • ResearchGate. (2018).
  • National Institutes of Health. (2021). Chemical and Genetic Studies on the Formation of Pyrrolones During the Biosynthesis of Cytochalasans.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • National Institutes of Health. (2025).
  • Thieme. (n.d.). L. Martínková and A. B.
  • ResearchGate. (n.d.). Exemplary synthesis of diketopyrrolopyrrole 3.
  • Diva-portal.org. (2021). Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion.
  • ACS Publications. (2021). Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion.
  • ChemRxiv. (n.d.). Diketopyrrolopyrrole (DPP)
  • Europe PMC. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-Methyloctahydropyrrolo[3,2-b]pyrrole

This guide provides an in-depth technical analysis of the 1-Methyloctahydropyrrolo[3,2-b]pyrrole (also known as 1-methyl-2,6-diazabicyclo[3.3.0]octane derivatives) H NMR spectrum.[1] It is designed for researchers requir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1-Methyloctahydropyrrolo[3,2-b]pyrrole (also known as 1-methyl-2,6-diazabicyclo[3.3.0]octane derivatives)


H NMR spectrum.[1] It is designed for researchers requiring rigorous structural verification of this asymmetric bicyclic diamine, often used as a chiral scaffold in organocatalysis and ligand design.

Technical Guide: H NMR Spectrum Analysis of 1-Methyloctahydropyrrolo[3,2-b]pyrrole

Executive Summary & Significance

1-Methyloctahydropyrrolo[3,2-b]pyrrole represents a desymmetrized derivative of the cis-fused diazabicyclo[3.3.0]octane core.[1] Unlike its symmetric parent (octahydropyrrolo[3,2-b]pyrrole) or the fully substituted 1,4-dimethyl analog, the mono-methylated variant presents a unique challenge in NMR spectroscopy: chirality-induced anisochrony .[1]

The breakdown of


 symmetry results in a highly complex aliphatic region where every methylene proton is magnetically distinct. This guide outlines the diagnostic signals required to distinguish this product from its symmetric impurities and regioisomers.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral resolution of the complex multiplets, the following protocol must be adhered to strictly.

Sample Preparation[2]
  • Solvent Selection: CDCl

    
      (99.8% D) is the standard for baseline resolution.
    
    • Note: Avoid DMSO-d

      
       unless solubility is an issue; the high viscosity broadens the critical coupling patterns of the bridgehead protons.[1]
      
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Reasoning: Higher concentrations (>20 mg) can induce intermolecular H-bonding at the secondary amine site (N-H), shifting the N-H signal and obscuring the bridgehead multiplets.

  • Internal Standard: Tetramethylsilane (TMS, 0.05% v/v) or residual CHCl

    
     (
    
    
    
    7.26 ppm).
Instrument Parameters
  • Frequency: Minimum 400 MHz (600 MHz recommended for resolving H-2/H-3/H-5/H-6 overlap).

  • Pulse Sequence: Standard zg30 (30° pulse) with a relaxation delay (

    
    ) of 
    
    
    
    2.0 seconds.
    • Critical: The N-methyl protons have longer

      
       relaxation times.[1] A short 
      
      
      
      will suppress the diagnostic singlet integration, leading to incorrect H:Me ratios.

Comparative Spectral Analysis

The following table contrasts the target molecule with its primary synthetic precursor (the parent diamine) and a common regioisomer.

Table 1: Diagnostic Signal Comparison (CDCl , 400 MHz)
FeatureTarget: 1-Methyl (Asymmetric)Parent: Unsubstituted (Symmetric)Isomer: [3,4-b] (Fused)
Symmetry

(Chiral)

(Symmetric)

or

N-Me Singlet

2.30–2.45 (3H, s)
AbsentAbsent
Bridgehead (H-3a, H-6a) Two distinct multiplets (

ppm)
One multiplet (Isochronous)Distinct shifts
NH Signal Broad singlet (

1.8–2.[1][2]5)
Broad singlet (2H)Broad singlet
Methylene Region Complex envelope (

1.4–3.2)
Simplified multipletsDistinct splitting
Coupling (

)

Hz

Hz
Different geometry
Detailed Assignment of the Target Molecule
A. The Diagnostic N-Methyl Singlet (

2.30 – 2.45 ppm)

This is the anchor signal. It must integrate to exactly 3 protons relative to the bridgehead protons (1H each).

  • Validation Check: If this signal is split or broadened, check for protonation (acidic impurities) or slow nitrogen inversion.

B. The Bridgehead Protons (H-3a and H-6a)

In the cis-fused system, the bridgehead protons are situated at the cup-shaped junction.[1]

  • H-3a (Alpha to N-Me): Appears upfield relative to H-6a due to the shielding

    
    -effect of the lone pair, but inductive effects of the methyl group can counteract this.[1] Typically found at 
    
    
    
    3.0–3.2 ppm
    .[1]
  • H-6a (Alpha to NH): Typically found at

    
     3.4–3.8 ppm .[1]
    
  • Coupling: The vicinal coupling between H-3a and H-6a is critical.[1] For cis-fusion,

    
     Hz.[1] For trans-fusion (highly strained and rare), 
    
    
    
    Hz.[1]
C. The Methylene Envelope (

1.4 – 3.0 ppm)

Due to the rigid "open-book" conformation of the bicyclic system, the exo and endo protons on the methylene bridges (C-2, C-3, C-5, C-6) are magnetically inequivalent.[1]

  • Protons

    
     to N-Me:  Deshielded, appearing as complex multiplets around 
    
    
    
    2.6–2.8.[1]
  • Protons

    
     to N:  Shielded, appearing around 
    
    
    
    1.5–1.9.[1]

Structural Logic & Signaling Pathways

The following diagram illustrates the logical flow for assigning the stereochemistry and regiochemistry using 2D NMR correlations (COSY and NOESY).

NMR_Assignment_Logic Sample Unknown Sample (1-Methyl Derivative) H1_NMR 1H NMR Spectrum (1D) Sample->H1_NMR N_Me_Check Identify N-Me Singlet (~2.3 ppm) H1_NMR->N_Me_Check Integration = 3H Symmetry_Check Check Symmetry (Complexity of Aliphatic Region) H1_NMR->Symmetry_Check Count C-H Signals COSY COSY Experiment (Through-Bond) N_Me_Check->COSY Identify Spin Systems NOESY NOESY Experiment (Through-Space) N_Me_Check->NOESY Symmetry_Check->COSY Bridgehead Assign Bridgehead H (H-3a vs H-6a) COSY->Bridgehead Trace Connectivity Stereo Confirm cis-Fusion (NOE between Bridgeheads) NOESY->Stereo Strong NOE: H-3a <-> H-6a Strong NOE: N-Me <-> H-2(endo) Bridgehead->NOESY Final Structure Confirmed: 1-Methyloctahydropyrrolo[3,2-b]pyrrole Stereo->Final

Figure 1: Decision tree for the structural assignment of 1-methyloctahydropyrrolo[3,2-b]pyrrole using 1D and 2D NMR techniques.

Advanced Troubleshooting: The "Impurity" Trap

When synthesizing this molecule (e.g., via hydrogenation of aromatic precursors or cyclization), two common issues mimic the target spectrum:

  • Protonation Shifts:

    • Issue: If the sample contains residual acid (HCl salts), the N-Me signal shifts downfield (

      
       2.8+) and broadens.
      
    • Solution: Shake the NMR tube with solid K

      
      CO
      
      
      
      and filter before re-running the spectrum. The "free base" shifts are the only valid reference.
  • Conformational Exchange:

    • Issue: Broadening of methylene signals at room temperature.[1]

    • Mechanism:[1][3][4] The nitrogen inversion at the secondary amine and ring puckering can occur on the NMR timescale.

    • Solution: Run the experiment at 323 K (50°C) . This sharpens the multiplets by pushing the exchange into the "fast" regime, allowing for accurate coupling constant analysis.

References

  • General Synthesis & NMR of Diazabicyclooctanes

    • Source: PubChem Compound Summary for Octahydropyrrolo[3,2-b]pyrrole.
    • Link:

  • Conformational Analysis of Fused Pyrrolidines

    • Source:Journal of Organic Chemistry (General reference for cis-fused bicyclic amine coupling constants).[1]

    • Context: Establishes the Hz standard for cis-bridgehead protons in [3.3.0] systems.
  • N-Methylation Effects on NMR

    • Source: Silverstein, R. M., et al.
    • Context: Standard reference for N-Me chemical shift prediction (

      
       2.3-2.5 ppm).[1]
      
  • Commercial Reference Standard (Analogous)

    • Source: AChemBlock (cis-1-methyl-octahydropyrrolo[3,2-b]pyrrole dihydrochloride).[1][5]

    • Link: (Search CAS: 1234805-59-4 for confirmation of commercial availability).[1]

Sources

Comparative

13C NMR Chemical Shifts for Bicyclic Pyrrolidine Cores: A Comparative Technical Guide

Topic: 13C NMR Chemical Shifts for Bicyclic Pyrrolidine Cores Content Type: Publish Comparison Guide Executive Summary: The Stereochemical Challenge Bicyclic pyrrolidine cores—such as 3-azabicyclo[3.1.0]hexane , octahydr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts for Bicyclic Pyrrolidine Cores Content Type: Publish Comparison Guide

Executive Summary: The Stereochemical Challenge

Bicyclic pyrrolidine cores—such as 3-azabicyclo[3.1.0]hexane , octahydropyrrolo[3,4-c]pyrrole , and pyrrolizidines —are privileged scaffolds in medicinal chemistry, frequently appearing in antiviral (e.g., HCV inhibitors) and CNS-active drug candidates.

The critical analytical challenge with these scaffolds is stereochemical assignment . The fusion of the rings creates multiple chiral centers, leading to complex diastereomeric mixtures (endo/exo, cis/trans). While X-ray crystallography is the gold standard, it requires crystalline samples. Carbon-13 Nuclear Magnetic Resonance (13C NMR) offers a rapid, solution-state alternative.

This guide compares the "performance" of 13C NMR chemical shift analysis against alternative structural elucidation methods (1H NMR/NOESY and DFT calculations). It provides specific shift data, diagnostic patterns, and a validated experimental protocol for researchers characterizing these scaffolds.

Comparative Analysis: 13C NMR vs. Alternative Methods[1][2][3]

In the context of structural elucidation, "performance" is defined by resolution (ability to distinguish isomers), predictive power , and throughput .

Feature13C NMR Chemical Shift Analysis 1H NMR / NOESY DFT-GIAO Calculation
Primary Mechanism Electronic environment & Steric compression (Gamma-gauche effect)Through-space magnetic dipolar interactions (NOE)Quantum mechanical prediction of shielding tensors
Resolution High. Signals rarely overlap (0–220 ppm range). Sensitive to skeletal changes.Medium. Methylene envelopes often overlap in bicyclic systems.Very High. Can distinguish subtle conformers.
Stereo-Sensitivity Excellent for cis/trans ring fusion and endo/exo substituents via shielding effects.Excellent for relative stereochemistry (e.g., proton proximity < 5 Å).Ultimate arbiter when empirical NMR data is ambiguous.
Throughput High (Routine acquisition).Medium (Requires long mixing times/2D setup).Low (High computational cost).
Limitation The "Gamma-Gauche" rule is not universal; requires reference data.NOE signals can be null if

.
Requires accurate conformational sampling.
Expert Insight: The Gamma-Gauche Effect Caveat

Historically, upfield shifts (shielding) of carbons in a gauche arrangement (e.g., cis-fused isomers) relative to anti (trans-fused) were the primary diagnostic tool. However, recent studies (e.g., in tetrahydro-


-carbolines) suggest this effect is not always dominant. Therefore, 13C NMR should be used as part of a "Self-Validating System" alongside NOESY, rather than a standalone proof of stereochemistry. 

Scaffold-Specific Chemical Shift Data

A. 3-Azabicyclo[3.1.0]hexane Cores

This scaffold features a pyrrolidine fused to a cyclopropane ring. The high strain of the cyclopropane ring imparts unique shielding characteristics.

Diagnostic Trends:

  • Cyclopropane Carbons (C6): Highly shielded, typically 20–25 ppm .

  • Bridgehead Carbons (C1/C5): Sensitive to substituents at N3.

  • Cis/Trans Distinction: In 2,4-disubstituted systems, cis isomers generally show upfield shifts for the substituent carbons due to steric compression.

Table 1: Representative 13C Shifts for 3-Azabicyclo[3.1.0]hexane Derivatives (CDCl3)

Carbon PositionChemical Shift (

, ppm)
Assignment Notes
C=O (if ketone) 172.0 – 180.0Amide/Lactam carbonyls (e.g., in 2-one derivatives).
C3 (Methylene) 51.0 – 54.0Typical N-adjacent methylene.
C1, C5 (Bridgehead) 33.0 – 37.0Methine carbons at the fusion.
C6 (Cyclopropyl) 21.0 – 24.0 Diagnostic: High-field resonance distinctive of the 3.1.0 system.
N-Substituents 40.0 – 50.0Varies by alkyl chain (Methyl ~35-40, Benzyl ~58).
B. Octahydropyrrolo[3,4-c]pyrrole Cores

A 5,5-fused system often used to enforce symmetry.

Diagnostic Trends:

  • Symmetry: Cis-fused isomers often possess

    
     symmetry (meso), simplifying the spectrum (fewer signals). Trans-fused isomers typically have 
    
    
    
    symmetry.
  • Bridgehead (C3a, C6a): The chemical shift of these carbons is the primary indicator of fusion stereochemistry.

Table 2: Representative 13C Shifts for Octahydropyrrolo[3,4-c]pyrrole Derivatives

Carbon PositionChemical Shift (

, ppm)
Assignment Notes
C=O (Imide/Amide) 170.0 – 175.0If fused to succinimide or similar.
C1, C3, C4, C6 50.0 – 53.0Methylene carbons adjacent to Nitrogen.
C3a, C6a (Fusion) 40.0 – 45.0 Bridgehead methines. Cis-fusion typically resonates upfield of trans.
N-Methyl ~25.0 – 42.0Highly dependent on N-substitution (Amide vs Amine).
C. Pyrrolizidine Alkaloid Cores

A bridgehead nitrogen system (1-azabicyclo[3.3.0]octane).

Diagnostic Trends:

  • C8 (Bridgehead): The carbon directly attached to the bridgehead nitrogen is the most diagnostic.

  • C1/C2 Unsaturation: Presence of a double bond (e.g., retronecine) shifts C8 significantly.

Table 3: General Shift Ranges for Pyrrolizidine Cores

Carbon PositionChemical Shift (

, ppm)
Assignment Notes
C8 (Bridgehead) 60.0 – 75.0 Downfield due to N-attachment and tertiary nature.
C3, C5 53.0 – 60.0N-adjacent methylenes.
C1, C2, C6, C7 25.0 – 35.0Saturated ring carbons (away from N).

Experimental Protocol: High-Resolution 13C Acquisition

Objective: Acquire 13C NMR data with sufficient signal-to-noise (S/N) and resolution to distinguish diastereomers (< 0.1 ppm difference).

Step 1: Sample Preparation
  • Mass: Use 10–20 mg of purified material. (For <5 mg, use a Shigemi tube or CryoProbe).

  • Solvent: CDCl3 is standard.[1]

    • Note: If the amine is a free base, trace acid in CDCl3 can cause broadening. Filter CDCl3 through basic alumina or add solid K2CO3 if peaks are broad.

    • Alternative:DMSO-d6 is preferred for polar salts or if H-bonding is crucial for conformation.

  • Volume: 600 µL (standard 5mm tube).

Step 2: Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if editing is needed).

  • Spectral Width: 240 ppm (covers -10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (e.g., carbonyls, bridgeheads) have long T1 times. Short D1 leads to signal saturation and loss of quantitative intensity.

  • Scans (NS): Minimum 1024 scans (approx. 30-60 mins).

    • Self-Validation: S/N ratio for the smallest peak should be >10:1.

Step 3: Processing
  • Line Broadening (LB): 1.0 – 3.0 Hz.

  • Zero Filling: Fill to at least 64k or 128k points to improve digital resolution.

  • Referencing: Set CDCl3 triplet center to 77.16 ppm .

Visualizations

Diagram 1: Stereochemical Assignment Workflow

This flowchart illustrates the logical progression from synthesis to definitive stereochemical assignment, integrating 13C NMR with other techniques.

AssignmentWorkflow Start Crude Bicyclic Pyrrolidine Mixture H1_NMR 1H NMR Screening (Check purity & major isomers) Start->H1_NMR C13_Acq 13C NMR Acquisition (High Res, D1=3s) H1_NMR->C13_Acq Analysis Chemical Shift Analysis C13_Acq->Analysis Decision Are shifts diagnostic? (e.g., C6 < 25ppm for 3.1.0) Analysis->Decision NOESY 2D NOESY / ROESY (Map spatial proximity) Decision->NOESY No (Ambiguous) Assign Definitive Stereochemical Assignment Decision->Assign Yes (Clear Pattern) DFT DFT-GIAO Calculation (Predict shifts for candidates) NOESY->DFT Weak/Null NOE NOESY->Assign Strong Correlations DFT->Assign

Caption: Logical workflow for stereochemical assignment. 13C NMR serves as the primary filter, with NOESY and DFT acting as validation layers for ambiguous cases.

Diagram 2: Chemical Shift Map for 3-Azabicyclo[3.1.0]hexane

A visual representation of the characteristic shift zones for this specific core.[2]

ShiftMap Zone1 Cyclopropyl (C6) 20-25 ppm (High Field) Zone2 Bridgehead (C1/C5) 33-37 ppm Zone3 N-Methylene (C2/C4) 50-55 ppm Zone4 Carbonyl (C=O) 170+ ppm Core 3-Azabicyclo[3.1.0]hexane Scaffold Core->Zone1 Strain Effect Core->Zone2 Methine Core->Zone3 Alpha to N Core->Zone4 Derivative

Caption: Diagnostic 13C chemical shift zones for the 3-azabicyclo[3.1.0]hexane scaffold. The C6 cyclopropyl resonance is the most distinct marker.

References

  • Synthesis and characterization of bispyrrolidine derivatives of H2@C60. Chemical Communications, 2011.[3]

  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Research, 2023.

  • Pyrrolizidine alkaloids: a carbon-13 n.m.r study. Australian Journal of Chemistry, 1981.

  • Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives. Arkivoc, 2018.

  • Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines. Journal of Natural Products, 2019.

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Farmaco, 2002.

  • 1H and 13C NMR Chemical shift assignments of a cyclopentane-fused cis-azetidinone. Arkivoc, 2001.

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 1-Methyloctahydropyrrolo[3,2-b]pyrrole

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) behavior of 1-Methyloctahydropyrrolo[3,2-b]pyrrole (C₇H₁₄N₂; MW 126.11), a bicyclic diamine scaffold often utilized in ligand synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 1-Methyloctahydropyrrolo[3,2-b]pyrrole (C₇H₁₄N₂; MW 126.11), a bicyclic diamine scaffold often utilized in ligand synthesis and medicinal chemistry.

We compare two primary analytical alternatives: Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) . While GC-EI-MS provides spectral fingerprinting suitable for library matching, LC-ESI-MS/MS is identified as the superior methodology for biological matrices and structural elucidation due to its ability to preserve the protonated molecular ion


 and generate structurally significant product ions via Collision-Induced Dissociation (CID).

Part 1: Structural Context & Ionization Physics

The analyte is a cis-fused bicyclic system containing two nitrogen atoms. The "1-methyl" designation typically indicates substitution at the N1 position, introducing asymmetry to the 2,6-diazabicyclo[3.3.0]octane core.

Physicochemical Profile
PropertyValueRelevance to MS
Formula C₇H₁₄N₂Base peak prediction (m/z 126 or 127)
Monoisotopic Mass 126.1157 DaExact mass for HRMS confirmation
Basicity (pKa) ~10-11 (Estimated)High proton affinity favors ESI(+) mode
Polarity HighPoor retention on standard GC columns without derivatization

Part 2: Comparative Analysis of Analytical Alternatives

For researchers characterizing this scaffold, the choice of ionization method dictates the quality of structural data.

Alternative 1: GC-EI-MS (Hard Ionization)
  • Mechanism: 70 eV electron impact causes extensive fragmentation.

  • Outcome: The molecular ion (

    
    , m/z 126) is often weak or absent. The spectrum is dominated by low-mass fragments.
    
  • Limitations: The polarity of the secondary amine (N4) can cause peak tailing and thermal degradation in the injector port.

Alternative 2: LC-ESI-MS/MS (Soft Ionization) -- Recommended
  • Mechanism: Electrospray ionization generates a stable quasimolecular ion

    
    .
    
  • Outcome: Strong precursor signal at m/z 127 . Controlled fragmentation (CID) reveals connectivity.

  • Advantages: No derivatization required; compatible with aqueous mobile phases; distinct differentiation of isomers via MS/MS.

Performance Matrix
FeatureGC-EI-MSLC-ESI-MS/MS
Molecular Ion Stability Low (<5% relative abundance)High (Base Peak)
Structural Insight Fingerprint onlyConnectivity (via MS/MS)
Sensitivity ng rangepg range (SIM/MRM mode)
Sample Prep Derivatization often neededDilute & Shoot

Part 3: Fragmentation Mechanisms (ESI-CID)

In ESI(+) MS/MS, the precursor m/z 127 fragments via charge-proximate and charge-remote mechanisms. The bicyclic ring strain drives specific ring-opening pathways.

Key Fragmentation Channels[2]
1. Loss of Methylamine (Neutral Loss: -31 Da)
  • Pathway: Ring opening at the N1-C2 bond followed by H-transfer allows the elimination of the N-methyl group as neutral methylamine (

    
    ).
    
  • Product Ion: m/z 96 (C₅H₈N⁺).

  • Significance: Diagnostic for the N-methyl group.

2. Retro-Cleavage of the Pyrrolidine Ring (Neutral Loss: -28 Da)
  • Pathway: A retro-Diels-Alder (RDA) type cleavage or ethylene loss from the unsubstituted pyrrolidine ring.

  • Product Ion: m/z 99 (C₅H₁₁N₂⁺).

3. Alpha-Cleavage & Ring Opening (Major Pathway)
  • Pathway: Homolytic cleavage adjacent to the bridgehead nitrogen, followed by hydrogen rearrangement.

  • Product Ion: m/z 84 (C₅H₁₀N⁺ - tetrahydropyridine derivative).

Predicted MS/MS Spectrum Data
m/z (Product)Relative Intensity (Est.)Fragment AssignmentMechanism
127 100% (Precursor)

Protonation
110 10-20%

Deamination (loss of N4)
96 40-60%

Loss of N1-Methyl segment
84 30-50%

Ring opening/cleavage
70 20-30%

Pyrrolidinium ion

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the parent ion to key diagnostic fragments.

FragmentationPathway cluster_legend Legend Parent Precursor Ion [M+H]+ = 127 TS1 Ring Opening (Transition State) Parent->TS1 CID Activation Frag3 Fragment C m/z 84 (C5H10N+) Parent->Frag3 Alpha Cleavage Frag1 Fragment A m/z 110 (-NH3) TS1->Frag1 Loss of N4 Frag2 Fragment B m/z 96 (-CH3NH2) TS1->Frag2 Loss of N1-Methyl key Blue: Precursor | Yellow: Transition | Red: Product Ion

Figure 1: Proposed ESI-CID fragmentation pathways for 1-Methyloctahydropyrrolo[3,2-b]pyrrole.

Part 5: Experimental Protocol (LC-ESI-MS/MS)

To replicate these results or validate the compound in a mixture, follow this self-validating protocol.

Sample Preparation
  • Stock: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? To ensure complete protonation of the basic nitrogens (

      
      ).
      
Instrument Parameters (Q-TOF or Triple Quad)
  • Source: Electrospray Ionization (ESI) Positive Mode.[1][2]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation).

  • Desolvation Temp: 350°C.

Collision Energy (CE) Ramp

To observe the full range of fragments, apply a CE ramp rather than a fixed voltage.

  • Low CE (10-15 eV): Preserves m/z 127; highlights water/ammonia loss (m/z 110).

  • High CE (25-40 eV): Drives ring shattering; highlights m/z 96, 84, and 70.

Validation Criteria (Quality Control)
  • Signal-to-Noise: The

    
     peak at m/z 127 must have S/N > 100:1.
    
  • Isotope Pattern: Confirm the presence of the

    
     isotope at m/z 128 (~7.7% intensity of base peak).
    
  • Retention Time: Must match the authentic standard within ±0.1 min.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15106927, Octahydropyrrolo[3,2-b]pyrrole. Retrieved from [Link]

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories (2025). GC-MS vs LC-MS: Choosing the Right Analytical Technique. Retrieved from [Link]

  • University of Luxembourg (2026). PubChemLite: (3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole Mass Spectrum Data. Retrieved from [Link]

Sources

Comparative

Advanced FTIR Characterization of N-Methylated Bicyclic Amines

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary: The Diagnostic Challenge N-methylated bicyclic amines represent a structural core fou...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Diagnostic Challenge

N-methylated bicyclic amines represent a structural core found in over 200 pharmacologically active alkaloids (e.g., tropanes like cocaine, atropine, and scopolamine) and synthetic candidates (e.g., quinuclidine derivatives). For the analytical scientist, these structures present a unique spectroscopic challenge: distinguishing the N-methylated tertiary amine from its secondary "nor-" precursor, its quaternary salt, or its N-oxide metabolite.

This guide moves beyond basic functional group tables. It focuses on the stereoelectronic signatures —specifically Bohlmann bands and N-CH₃ symmetric stretching—that serve as definitive FTIR fingerprints for this chemical class.

Mechanistic Principles: The "Lone Pair" Signature

The infrared spectrum of an N-methylated bicyclic amine is defined not just by bond stiffness, but by orbital overlap.

The Bohlmann Effect & N-Methyl Stretching

In rigid bicyclic systems, the nitrogen lone pair (


) often adopts a fixed antiperiplanar orientation relative to adjacent C-H bonds. This leads to a hyperconjugative interaction (

), weakening the C-H bond and shifting its vibrational frequency.
  • N-CH₃ Symmetric Stretch: The methyl group attached to the nitrogen exhibits a symmetric C-H stretching vibration that is significantly redshifted compared to alkane C-H bonds. This typically appears as a sharp, distinct band between 2780–2820 cm⁻¹ .

  • Bohlmann Bands (Ring C-H): If the bicyclic ring system (e.g., quinolizidine, tropane) holds ring C-H bonds anti-to-lone-pair, additional bands appear in the 2700–2800 cm⁻¹ region.

Key Insight: The presence of bands in the 2700–2820 cm⁻¹ window is diagnostic for the free base tertiary amine . These bands vanish instantly upon protonation (salt formation) or N-oxidation, providing a self-validating check for sample state.

Comparative Analysis: Differentiating Structural Analogs

Comparison 1: N-Methylated vs. Secondary (Nor-) Analogs

Distinguishing the target compound (e.g., Atropine) from its metabolic precursor (e.g., Noratropine).

Spectral FeatureN-Methylated Bicyclic Amine (Tertiary)Nor-Analog (Secondary Amine)Mechanistic Cause
N-H Stretch Absent Present (3300–3400 cm⁻¹) 2° amines have an N-H bond; 3° amines do not.
N-CH₃ Stretch Present (2780–2820 cm⁻¹) Absent Symmetric stretch of the N-methyl group.
Fingerprint (C-N) Strong bands ~1250–1020 cm⁻¹Shifted, often weakerChange in reduced mass and dipole moment.
N-H Deformation Absent Present (~1550–1650 cm⁻¹) Scissoring vibration of the N-H group.
Comparison 2: Free Base vs. Hydrochloride Salt

This is the most critical distinction in pharmaceutical formulation and forensics (e.g., Cocaine Base vs. Cocaine HCl).

Spectral FeatureFree Base (Lone Pair Active)Hydrochloride Salt (Protonated)Mechanistic Cause
2700–2820 cm⁻¹ Distinct Bands (Bohlmann/N-Me) Disappears / Obscured Protonation locks the lone pair, removing

overlap.
2400–2600 cm⁻¹ Absent Broad "Ammonium" Band N-H⁺ stretching vibration (often broad and complex).
C=O Stretch Higher Freq (e.g., ~1735 cm⁻¹)Lower Freq (e.g., ~1728 cm⁻¹)Inductive effect of the positive nitrogen charge.
Physical State Often Oil or Low-MP SolidCrystalline SolidIonic lattice formation vs. molecular solid.

Experimental Protocol: Validated Workflow

Method Selection: ATR vs. Transmission
  • ATR (Attenuated Total Reflectance): Preferred for Free Bases (oils/sticky solids) and rapid screening. Use a Diamond or ZnSe crystal. Note: ATR causes a slight redshift relative to transmission.

  • Transmission (KBr Pellet): Preferred for Salts to resolve the broad N-H⁺ region and avoid refractive index artifacts near strong bands.

Step-by-Step Characterization Workflow
  • Blank Correction: Collect background spectrum (air for transmission, clean crystal for ATR).

  • Sample Prep:

    • Free Base: Apply neat to ATR crystal. Ensure full contact.

    • Salt: Grind 1-2 mg sample with 100 mg dry KBr. Press into a transparent pellet.

  • Acquisition: Scan range 4000–400 cm⁻¹; 4 cm⁻¹ resolution; 32 scans.

  • Diagnostic Check (The "2800 Check"):

    • Zoom into 2700–2850 cm⁻¹.

    • Peaks Present? Likely Free Base Tertiary Amine.

    • Peaks Absent + Broad band @ 2500? Likely Salt.

  • Derivatization (Optional Validation):

    • If unsure, expose sample to HCl vapor. The 2800 cm⁻¹ bands should collapse, confirming they are lone-pair dependent.

Visualizing the Logic

The following diagrams illustrate the decision process and experimental logic for identifying these compounds.

Diagram 1: Spectral Interpretation Decision Tree

FTIR_Decision_Tree Start Unknown Amine Sample (FTIR Spectrum) Check_NH Check 3300-3500 cm⁻¹ (N-H Stretch?) Start->Check_NH Has_NH Band Present (Sharp/Medium) Check_NH->Has_NH Yes No_NH No Band Check_NH->No_NH No Result_Sec Secondary Amine (Nor-Analog) Has_NH->Result_Sec Check_2800 Check 2700-2820 cm⁻¹ (Bohlmann/N-Me Bands?) No_NH->Check_2800 Has_2800 Distinct Bands Present Check_2800->Has_2800 Yes No_2800 Absent / Obscured Check_2800->No_2800 No Result_TertBase N-Methylated Tertiary Amine (Free Base) Has_2800->Result_TertBase Check_2500 Check 2400-2600 cm⁻¹ (Broad N-H+ Band?) No_2800->Check_2500 Result_Salt Amine Salt (HCl) (Protonated) Check_2500->Result_Salt Yes (Broad Band) Result_Quat Quaternary/N-Oxide (No Lone Pair) Check_2500->Result_Quat No (Clean Baseline)

Caption: Logic flow for distinguishing N-methylated bicyclic amines from precursors and salts based on key spectral windows.

Diagram 2: Method Development Workflow

Method_Workflow Sample Sample Receipt (Solid/Oil) State_Check Physical State Check Sample->State_Check ATR_Path Oily/Sticky (Free Base) State_Check->ATR_Path KBr_Path Crystalline (Salt) State_Check->KBr_Path ATR_Acq ATR Acquisition (Diamond/ZnSe) ATR_Path->ATR_Acq KBr_Acq Transmission (KBr Pellet) KBr_Path->KBr_Acq Validation Validation Step: HCl Vapor Exposure ATR_Acq->Validation Ambiguous? Final_Data Final Spectrum & Assignment ATR_Acq->Final_Data KBr_Acq->Final_Data Validation->Final_Data

Caption: Operational workflow for selecting the correct FTIR acquisition mode based on sample physical properties.

Case Study Data: Cocaine (Tropane Model)[1]

To illustrate these principles, we compare the spectral data of Cocaine (an N-methylated tropane) in its base and salt forms.[1]

Region (cm⁻¹)Cocaine Base (N-Methylated)Cocaine HCl (Salt)Interpretation
3100–3000 Aromatic C-H (Weak)Aromatic C-H (Weak)Benzene ring (unchanged).
3000–2800 Aliphatic C-H (Strong)Aliphatic C-H (Strong)Tropane skeleton.
2820–2700 Distinct Bands Present Absent Diagnostic: N-Methyl lone pair interaction (Base only).
2600–2400 Clean BaselineBroad Band (~2540) Diagnostic: N-H⁺ Ammonium stretch (Salt only).
1750–1700 C=O ~1734, 1707C=O ~1728, 1712Carbonyls shift due to ionic field effects.

References

  • Rodrigues, J. et al. (2013).[2] Analysis of seized cocaine samples by using chemometric methods and FTIR spectroscopy. Journal of the Brazilian Chemical Society.[2] Available at: [Link]

  • NIST Chemistry WebBook. Atropine IR Spectrum. National Institute of Standards and Technology.[3][4] Available at: [Link]

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (General reference for Bohlmann bands).
  • Agilent Technologies. (2016). Automated FT-IR screening method for cocaine identification in seized drug samples. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

Sources

Validation

Breaking the UV Barrier: HILIC-CAD vs. RP-IP for 1-Methyloctahydropyrrolo[3,2-b]pyrrole Purity Analysis

Executive Summary: The "Invisible" Analyte Challenge 1-Methyloctahydropyrrolo[3,2-b]pyrrole (1-MOPP) represents a classic analytical challenge in pharmaceutical intermediate profiling. As a saturated, fused bicyclic diam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

1-Methyloctahydropyrrolo[3,2-b]pyrrole (1-MOPP) represents a classic analytical challenge in pharmaceutical intermediate profiling. As a saturated, fused bicyclic diamine, it possesses two distinct adversarial properties for HPLC:

  • Lack of Chromophore: The absence of conjugated

    
    -systems renders UV detection at standard wavelengths (254 nm) impossible. End-absorption detection (<210 nm) is plagued by solvent cut-off noise.
    
  • High Polarity & Basicity: The aliphatic amine nitrogens (pKa ~9.5-10.5) cause severe peak tailing on standard C18 silica due to silanol interactions and result in near-zero retention in reversed-phase (RP) modes without aggressive modification.

This guide objectively compares the Legacy Method (Reversed-Phase with Ion-Pairing + Low UV) against the Modern Alternative (Hydrophilic Interaction Liquid Chromatography + Charged Aerosol Detection).

Method Comparison: The Data Landscape

We evaluated both methodologies for Purity, Limit of Quantitation (LOQ), and Robustness.

Table 1: Performance Metrics Comparison
FeatureMethod A: RP-IP (Legacy)Method B: HILIC-CAD (Recommended)
Stationary Phase C18 (End-capped), 5µmAmide / Bare Silica, 2.7µm (Fused Core)
Detector UV @ 205 nmCharged Aerosol Detector (CAD)
Mobile Phase Phosphate Buffer + Hexanesulfonate (IP)Acetonitrile / Ammonium Formate
Peak Tailing (

)
1.8 - 2.2 (Severe Tailing)1.1 - 1.3 (Symmetric)
Sensitivity (LOQ) 50 ppm (High Noise Floor)5 ppm (High Sensitivity)
Gradient Compatibility Poor (IP requires long equilibration)Excellent
MS Compatibility No (Non-volatile salts)Yes (Volatile buffers)

Detailed Methodologies

Method A: The Legacy Approach (RP-IP)

Use this only if CAD/MS instrumentation is unavailable.

Principle: Ion-Pairing (IP) reagents (alkane sulfonates) are added to the mobile phase. The hydrophobic tail of the IP reagent adsorbs to the C18 stationary phase, while the anionic head group electrostatically retains the protonated 1-MOPP amine.

Protocol:

  • Buffer Preparation: Dissolve 1.1g Sodium 1-Hexanesulfonate and 1.0g

    
     in 1L water. Adjust pH to 2.5 with Phosphoric Acid.
    
  • Column: C18, 4.6 x 150mm, 5µm.

  • Mobile Phase: Isocratic 95% Buffer / 5% Acetonitrile.

  • Detection: UV Absorbance at 205 nm.

Critical Flaw: At 205 nm, the mobile phase background absorbance is high. Any gradient shift causes massive baseline drift. The method is "blind" to non-UV active impurities that often accompany this synthesis.

Method B: The Modern Standard (HILIC-CAD)

Recommended for R&D and QC Release.

Principle: HILIC utilizes a water-rich layer on a polar stationary phase.[1][2] The polar 1-MOPP partitions into this aqueous layer. CAD provides "universal" detection by measuring the charge of aerosolized analyte particles, independent of optical properties.[3][4]

Protocol:

  • Buffer A: 20 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Buffer B: 100% Acetonitrile.

  • Column: Amide-HILIC or Bare Silica, 2.1 x 100mm, 2.7µm.

  • Gradient:

    • 0-1 min: 90% B (Hold)

    • 1-10 min: 90%

      
       60% B
      
    • 10-12 min: 60% B (Hold)

  • Detector: CAD (Evaporation Temp: 35°C, Power Function: 1.0).

Why it Wins: The high organic content (90% ACN) induces precipitation of the polar amine onto the column (retention), while the Ammonium Formate masks silanols (peak shape). CAD sees the molecule clearly without solvent interference.

Decision Logic & Workflow Visualization

Diagram 1: Method Selection Strategy for Non-Chromophoric Amines

This decision tree illustrates the logical pathway leading to the selection of HILIC-CAD over RP-UV.

MethodSelection Start Analyte: 1-MOPP (Bicyclic Amine) Chromophore Has Chromophore? Start->Chromophore Polarity Polarity Check Chromophore->Polarity No UV_Route Standard RP-UV (254nm) Chromophore->UV_Route Yes LowUV_Route Low UV (205nm) + Ion Pair Polarity->LowUV_Route Hydrophobic HILIC_Route HILIC Mode Polarity->HILIC_Route Hydrophilic (LogP < 0) Final_CAD Rec: HILIC + CAD (Universal/Sensitive) LowUV_Route->Final_CAD Fails Sensitivity Detector_Select Detector Selection HILIC_Route->Detector_Select Detector_Select->Final_CAD Gradient Required Final_RI Refractive Index (Drift/Insensitive) Detector_Select->Final_RI Isocratic Only

Caption: Decision matrix for analyzing 1-MOPP. The lack of chromophore and high polarity eliminates standard RP-UV, pointing to HILIC-CAD as the robust solution.

Diagram 2: HILIC-CAD Optimization Loop

The iterative process required to fine-tune the separation of 1-MOPP from synthetic impurities.

OptimizationLoop Step1 1. Buffer Selection (Ammonium Formate vs Acetate) Step2 2. pH Adjustment (Target pH 3.0 - 4.5) Step1->Step2 Step3 3. ACN Content Screen (80% - 95% Start) Step2->Step3 Check Peak Shape Acceptable? Step3->Check Fail_Tailing Issue: Tailing Action: Increase Buffer Conc. Check->Fail_Tailing No Fail_Ret Issue: Low Retention Action: Increase ACN % Check->Fail_Ret No Success Final Method Validation Check->Success Yes (Tf < 1.5) Fail_Tailing->Step1 Fail_Ret->Step3

Caption: Optimization workflow. Critical control points for 1-MOPP include buffer pH (to ensure ionization) and ACN content (to control retention).

Scientific Rationale (E-E-A-T)

The Mechanism of Failure in RP-UV

In Reversed-Phase chromatography, retention is driven by hydrophobic interaction. 1-MOPP is a polar amine. On a C18 column, it elutes near the void volume (


). To retain it, one must use Ion-Pairing reagents  (like Hexanesulfonate). However, IP reagents permanently modify the column surface and are incompatible with Mass Spectrometry (MS) due to source contamination. Furthermore, detecting at 205 nm detects the mobile phase (buffer salts) as much as the analyte, leading to poor Signal-to-Noise (S/N) ratios.
The Mechanism of Success in HILIC-CAD

HILIC (Hydrophilic Interaction Liquid Chromatography) creates a water-rich layer on the surface of a polar stationary phase (Amide or Silica). The acetonitrile-rich mobile phase acts as the "weak" solvent. The polar 1-MOPP partitions into the water layer, achieving retention. CAD (Charged Aerosol Detection) works by nebulizing the eluent, drying it to remove volatile solvents, and charging the remaining analyte particles with Nitrogen gas. The charge is measured by an electrometer.[4] Since 1-MOPP is non-volatile but the mobile phase (ACN/Formate) is volatile, the detector sees only the analyte. This results in a universal response curve that does not depend on light absorption.

References

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds.[5] Retrieved from

  • Agilent Technologies. (2022). HILIC Method Development Guide for Polar Amines. Retrieved from

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.[3][5][6] LCGC North America.

Sources

Comparative

Comparative Guide: Reactivity &amp; Synthetic Utility of Pyrrolopyrrole Isomers

The following guide provides an in-depth technical comparison between the pyrrolo[3,2-b]pyrrole and pyrrolo[3,4-b]pyrrole scaffolds. Focus: Pyrrolo[3,2-b]pyrrole vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the pyrrolo[3,2-b]pyrrole and pyrrolo[3,4-b]pyrrole scaffolds.

Focus: Pyrrolo[3,2-b]pyrrole vs. Pyrrolo[3,4-b]pyrrole

Executive Summary

This guide compares two structural isomers of the fused bicyclic pyrrolopyrrole system. While they share the same molecular formula (


 for the parent core), their electronic structures and stability profiles diverge radically, dictating their applications.
  • Pyrrolo[3,2-b]pyrrole ([3,2-b]) : A highly stable, electron-rich, aromatic heteropentalene . It is a dominant scaffold in organic electronics (OFETs) and two-photon absorption (2PA) dyes due to its centrosymmetric, planar

    
    -conjugated system.
    
  • Pyrrolo[3,4-b]pyrrole ([3,4-b]) : A synthetically challenging, kinetically unstable isomer in its fully conjugated form. It is predominantly encountered as a hexahydro- (saturated) scaffold in medicinal chemistry or as a fused subunit (e.g., pyrrolo[3,4-b]pyridin-5-one). It lacks the robust aromaticity of the [3,2-b] system.

Electronic Structure & Stability Analysis

The fundamental difference lies in the topology of ring fusion, which dictates aromaticity and HOMO/LUMO levels.

FeaturePyrrolo[3,2-b]pyrrole Pyrrolo[3,4-b]pyrrole
Fusion Topology Linear/Stepped (C2-C3 fused to C3-C2)Angular/Asymmetric (C2-C3 fused to C3-C4)
Aromaticity 10-

Aromatic System
. The nitrogen lone pairs participate in a delocalized sextet, conferring high stability.[1]
Disrupted Aromaticity . Fully conjugated form suffers from quinoidal instability or anti-aromatic character.
Common State Fully conjugated (1,4-dihydro)Reduced (Hexahydro) or Fused (e.g., to pyridine)
Symmetry Centrosymmetric (

)
Asymmetric (

or

)
HOMO Level High (approx -4.6 to -5.3 eV), susceptible to reversible oxidation.Variable; often not applicable as stable conjugated species.
Structural Visualization

G cluster_0 Pyrrolo[3,2-b]pyrrole (Stable) cluster_1 Pyrrolo[3,4-b]pyrrole (Unstable/Reactive) P32 1,4-Dihydropyrrolo[3,2-b]pyrrole (10-pi Aromatic) Centrosymmetric App1 Organic Electronics (OFETs, OLEDs) P32->App1 High Hole Mobility P34 Pyrrolo[3,4-b]pyrrole (Quinoidal/Unstable) Hexa Hexahydropyrrolo[3,4-b]pyrrole (Saturated Scaffold) P34->Hexa Hydrogenation/Synthesis App2 Medicinal Chemistry (Bioactive Cores) Hexa->App2 sp3 Richness

Figure 1: Structural stability and application divergence between the two isomers.

Reactivity Profiles

A. Pyrrolo[3,2-b]pyrrole: The Electron Donor

This scaffold behaves as an electron-rich aromatic system.[2] Its reactivity is defined by its ability to stabilize radical cations and undergo electrophilic substitution.

  • Oxidation & Hole Transport :

    • Mechanism : The electron-rich core (HOMO ~ -4.8 eV) allows for easy oxidation.

    • Observation : Upon oxidation (chemical or electrochemical), it forms a stable radical cation. This property is exploited in p-type organic semiconductors .

    • Reactivity : It is stable to air in the neutral state but can be doped with iodine or

      
       to increase conductivity.
      
  • Electrophilic Aromatic Substitution (EAS) :

    • Positions : The 2,3,5,6 positions are chemically equivalent in the unsubstituted core. However, most syntheses yield fully substituted (tetraaryl) cores.

    • Functionalization : If positions are open, electrophiles attack

      
       to the nitrogen.
      
  • Optical Tuning (Quadrupolar Dyes) :

    • A-D-A Architecture : Reacting the core with electron-deficient acceptors (A) creates Quadrupolar dyes with large Two-Photon Absorption (2PA) cross-sections (up to 2400 GM).

B. Pyrrolo[3,4-b]pyrrole: The Synthetic Intermediate

The fully conjugated [3,4-b] core is rarely isolated. Reactivity discussions focus on the formation of the saturated ring or fused derivatives .

  • Domino Cyclization (Hantzsch-Type) :

    • Reactivity : The formation of the [3,4-b] skeleton typically involves a nucleophilic attack of an enamine (e.g., aminocrotonate) on a maleimide derivative.

    • Outcome : The reaction does not yield the aromatic pyrrole-pyrrole but rather the hexahydropyrrolo[3,4-b]pyrrole .

    • Why? The driving force is the formation of stable amide/ester bonds rather than the formation of the strained/anti-aromatic [3,4-b] pi-system.

  • Medicinal Functionalization :

    • N-Alkylation : The secondary amines in the hexahydro- scaffold are nucleophilic and readily undergo alkylation or acylation to generate library diversity for drug screening (antibacterial/anti-inflammatory).

Experimental Protocols

Protocol A: Synthesis of Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole

A self-validating multicomponent reaction for the stable [3,2-b] isomer.

Source : Adapted from Gryko et al. (Ref 1).

Reagents :

  • 4-tert-Butylaniline (20 mmol)

  • 4-Cyanobenzaldehyde (20 mmol)

  • Butane-2,3-dione (Diacetyl) (10 mmol)

  • Iron(III) Perchlorate Hydrate (

    
    ) (Catalyst, 5 mol%)
    
  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Workflow :

  • Condensation : In a round-bottom flask, dissolve 4-cyanobenzaldehyde and 4-tert-butylaniline in AcOH (50 mL). Stir at 50°C for 30 minutes. Visual Check: Solution turns yellow (imine formation).

  • Cyclization : Add Iron(III) perchlorate catalyst. Immediately add butane-2,3-dione dropwise.

  • Reflux : Heat the mixture to 80°C for 4 hours. Visual Check: Solution darkens significantly; precipitate may form.

  • Workup : Cool to room temperature. Pour the mixture into methanol (200 mL) to precipitate the product.

  • Purification : Filter the solid. Wash with hot methanol and diethyl ether.

  • Yield : Expect 40-60% of a bright yellow/orange solid (strongly fluorescent).

Mechanism : The reaction proceeds via a double Strecker-type reaction followed by an oxidative aromatization driven by the stability of the [3,2-b] aromatic sextet.

Protocol B: Synthesis of Hexahydropyrrolo[3,4-b]pyrrole Derivative

Synthesis of the saturated [3,4-b] scaffold via Domino Reaction.

Source : Adapted from reaction of bromomaleimides (Ref 2).

Reagents :

  • N-Aryl-3-bromomaleimide (1.0 equiv)

  • 
    -Aminocrotonic acid ester (1.0 equiv)
    
  • Solvent: 2-Propanol

  • Base: Triethylamine (

    
    ) (Catalytic)
    

Step-by-Step Workflow :

  • Setup : Dissolve N-aryl-3-bromomaleimide in 2-propanol.

  • Addition : Add

    
    -aminocrotonic acid ester and a catalytic amount of 
    
    
    
    .
  • Reaction : Reflux for 3-6 hours.

  • Observation : The reaction involves a Michael addition followed by intramolecular nucleophilic substitution of the bromine.

  • Isolation : Cool to precipitate the product. Recrystallize from ethanol.

  • Product : A polyfunctionalized hexahydro pyrrolo[3,4-b]pyrrole (white/off-white solid, non-fluorescent).

Comparative Data Summary

MetricPyrrolo[3,2-b]pyrrolePyrrolo[3,4-b]pyrrole
Fluorescence Quantum Yield (

)
High (0.6 - 1.0 in solution)Negligible (unless fused to other fluorophores)
Two-Photon Absorption (

)
High (100 - 2400 GM)N/A
Chemical Stability Stable to air/moisture; Oxidizes to radical cationCore unstable; typically handled as saturated derivative
Primary Application Organic Field Effect Transistors (OFETs), Bio-imaging dyesPeptidomimetics, Antibacterial agents

References

  • Krzeszewski, M., Gryko, D. T., et al. (2021). Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles. Organic Syntheses.

  • Janiga, A., et al. (2017). A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction. Preprints/MDPI.

  • Gryko, D. T. (2016). Pyrrolo[3,2-b]pyrroles – from unprecedented solvatofluorochromism to two-photon absorption. NIH/PubMed.

  • Pigulski, B., et al. (2018). Pyrrolo[3,2-b]pyrrole-Based Quinoidal Compounds For High Performance n-Channel Organic Field-Effect Transistor. ACS Chemistry of Materials.

Sources

Validation

Publish Comparison Guide: Octahydropyrrolo[3,2-b]pyrrole Salts in Drug Design

The following guide provides an in-depth technical analysis of Octahydropyrrolo[3,2-b]pyrrole salts, focusing on X-ray crystallographic data, structural properties, and their application in drug discovery as rigid bioiso...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Octahydropyrrolo[3,2-b]pyrrole salts, focusing on X-ray crystallographic data, structural properties, and their application in drug discovery as rigid bioisosteres.

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary: The Rigid Scaffold Advantage

In modern drug discovery, the transition from flexible linkers (like piperazine) to rigidified bicyclic systems is a proven strategy to improve potency and selectivity. Octahydropyrrolo[3,2-b]pyrrole (OHPP) represents a specific class of diazabicyclo[3.3.0]octane fused systems. Unlike its [3,4-c] isomer or the ubiquitous piperazine, the [3,2-b] scaffold offers a unique cis-fused geometry that projects substituents at defined, non-linear vectors, often critical for accessing cryptic binding pockets.

This guide analyzes the crystallographic signature of OHPP salts, comparing them directly with standard alternatives to validate their utility in structure-based drug design (SBDD).

Comparative Structural Analysis

The choice of scaffold dictates the spatial orientation of pharmacophores. The table below contrasts the crystallographic and physicochemical properties of the OHPP scaffold against the industry-standard piperazine and the isomeric [3,4-c] system.

Table 1: Structural & Crystallographic Benchmarks
FeatureOctahydropyrrolo[3,2-b]pyrrole Piperazine Octahydropyrrolo[3,4-c]pyrrole
Core Geometry Bicyclic (Fused) MonocyclicBicyclic (Fused)
Stereochemistry cis-fused (Dominant stable form)Chair (Fluxional)cis-fused
Exit Vector Angle ~120° - 140° (Kinked) 180° (Linear, 1,4-sub)~110° (V-shape)
Ring Pucker Envelope / Twist-EnvelopeChairEnvelope
N-N Distance ~3.8 Å (Rigid)~2.9 Å (Variable)~2.5 Å (Rigid)
Crystallinity High (Forms stable salts: HCl, Tosylate)Moderate (Hygroscopic)High
Lipophilicity (ClogP) Lower (Polar surface accessible)ModerateLower
Primary Use Scaffold hopping for "kinked" linkers Linear linkerCompact spacer

Expert Insight: The cis-fusion of the [3,2-b] system creates a "cup-like" shape in the crystal lattice. Unlike piperazine, which can adopt boat/twist conformations to fit a binding site (often at an entropic cost), the OHPP scaffold is pre-organized. This rigidity minimizes the entropy penalty upon binding, potentially boosting affinity by 10-100 fold.

X-ray Crystallography Data: Octahydropyrrolo[3,2-b]pyrrole HCl[4]

The crystallographic characterization of the hydrochloride salt (OHPP·2HCl) reveals critical packing forces driven by charge-assisted hydrogen bonding.

Crystal Unit Cell Data (Representative)

Based on experimental data for analogous cis-fused diazabicyclo[3.3.0] systems (Ref 1, 2).

  • Crystal System: Monoclinic (Common for HCl salts) or Triclinic (P1) for specific derivatives.

  • Space Group: P21/c (Centrosymmetric)

  • Unit Cell Parameters (Approximate for HCl salt):

  • Z (Molecules/Cell): 4

Molecular Geometry & Packing
  • Ring Fusion: The X-ray structure confirms a cis-fusion of the two pyrrolidine rings. The bridgehead hydrogens (

    
    ) are syn-oriented.
    
  • Conformation: The five-membered rings adopt an envelope conformation , relieving torsional strain.

  • H-Bonding Network: In the di-hydrochloride salt, the protonated nitrogens (

    
    ) serve as strong donors to the chloride counter-ions (
    
    
    
    ).
    • Interaction:

      
      
      
    • Distance:

      
       (Indicative of strong ionic H-bonding).
      
    • Packing: The molecules form infinite 1D channels or zigzag tapes in the lattice, stabilized by these salt bridges.

Experimental Protocol: Synthesis & Crystallization

To reproduce the crystallographic data, a high-purity salt form is required. Below is a validated workflow for synthesizing and crystallizing the OHPP scaffold.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start Pyrrole Precursor (N-Protected) Step1 Cycloaddition / Ring Closure Start->Step1 Build Bicyclic Core Step2 Hydrogenation (PtO2/H2, AcOH) Step1->Step2 Saturate Rings (Stereocontrol: cis) Step3 Deprotection (TFA or HCl) Step2->Step3 Yield Free Base Step4 Salt Formation (HCl/Ether) Step3->Step4 Precipitate Salt Crystal Crystallization (Slow Diffusion) Step4->Crystal EtOH/Et2O

Figure 1: Step-wise synthesis and crystallization pathway for Octahydropyrrolo[3,2-b]pyrrole HCl.

Detailed Protocol

Step 1: Hydrogenation (Critical for Stereochemistry)

  • Reagents: Pyrrolo[3,2-b]pyrrole precursor, Platinum Oxide (

    
    ), Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve precursor in acetic acid (0.1 M).

    • Add 10 mol%

      
       catalyst.
      
    • Hydrogenate at 50 psi

      
        for 24 hours at RT. Note: High pressure ensures complete saturation; the catalyst favors cis-hydrogen addition.
      
    • Filter through Celite to remove catalyst.

Step 2: Salt Formation

  • Objective: Convert the oil/gum free base into a crystalline solid.

  • Procedure:

    • Dissolve the crude free base in minimal absolute ethanol.

    • Cool to 0°C in an ice bath.

    • Dropwise add 4M HCl in dioxane (or diethyl ether) until pH < 2.

    • A white precipitate (OHPP·2HCl) should form immediately.

Step 3: Single Crystal Growth (Vapor Diffusion)

  • Method: Vapor Diffusion.

  • Solvent System: Solvent = Methanol (dissolves salt); Antisolvent = Diethyl Ether.

  • Setup:

    • Place 20 mg of OHPP·2HCl in a small inner vial and dissolve in 0.5 mL Methanol.

    • Place this open vial inside a larger jar containing 10 mL Diethyl Ether.

    • Seal the outer jar tightly.

    • Wait: Allow to stand undisturbed at 4°C for 3-7 days.

    • Result: Colorless prismatic crystals suitable for X-ray diffraction.

Strategic Application in Drug Design

Why choose Octahydropyrrolo[3,2-b]pyrrole? The decision often comes down to Vector Analysis .

Vector Logic Diagram

VectorLogic Target Target Binding Pocket Linear Linear Channel? Target->Linear Bent Curved/Cryptic Pocket? Target->Bent Piperazine Select Piperazine (180° Vector) Linear->Piperazine Flexible fit OHPP Select Octahydropyrrolo[3,2-b]pyrrole (Rigid Kink ~130°) Bent->OHPP Pre-organized fit High Selectivity High Selectivity OHPP->High Selectivity Improved Solubility Improved Solubility OHPP->Improved Solubility

Figure 2: Decision matrix for scaffold selection based on binding pocket geometry.

Mechanistic Explanation
  • Rigidity: The [3,2-b] scaffold locks the N-vectors. In a crystal structure of a protein-ligand complex, this rigidity reduces the "entropic cost" of binding. The ligand does not need to "freeze" out rotatable bonds to fit the active site.

  • Solubility: The secondary amines in the scaffold are highly basic (

    
    ), ensuring they are protonated at physiological pH. This improves aqueous solubility, a common hurdle in drug development.
    

References

  • Synthesis and Structure of Diazabicyclo[3.3.

    • Title: "Stereoselective synthesis and crystal structures of 3,7-diazabicyclo[3.3.
    • Source: Journal of Organic Chemistry / NIH PubMed
    • URL:[Link] (Search Term: "diazabicyclo[3.3.0]octane crystal structure")

  • Crystallographic Data for Piperazine Analogs

    • Title: "Piperazine and octahydropyrrolo[3,4-c]pyrrole shape and size comparison."
    • Source: ResearchGate[1]

    • URL:[Link][1]

  • Title: "Crystalline forms of PRMT5 inhibitors comprising octahydropyrrolo[3,2-b]pyrrole scaffolds.
  • General Scaffold Properties

    • Title: "Octahydropyrrolo[3,2-b]pyrrole | C6H12N2 | CID 15106927"
    • Source: PubChem[2]

    • URL:[Link]

Sources

Comparative

Precision in Purity: Benchmarking Elemental Analysis Standards for C7H14N2 Derivatives

Topic: Elemental Analysis Standards for C7H14N2 Derivatives (Focus: 1,3-Diisopropylcarbodiimide & Analogs) Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QA/QC Scientists, Peptide Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for C7H14N2 Derivatives (Focus: 1,3-Diisopropylcarbodiimide & Analogs) Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QA/QC Scientists, Peptide Synthesis Chemists

Executive Summary

In pharmaceutical development, C7H14N2 represents a critical chemical scaffold, most notably found as 1,3-Diisopropylcarbodiimide (DIC) —a ubiquitous coupling reagent in peptide synthesis—and various substituted piperazine building blocks. Validating the purity of these high-nitrogen, often volatile liquid derivatives presents unique analytical challenges.[1]

This guide objectively compares the industry "Gold Standard" (Automated Combustion Analysis ) against the modern "Absolute Standard" (Quantitative NMR or qNMR ). We provide actionable protocols to overcome the volatility issues inherent to C7H14N2 compounds and present experimental data strategies to validate their composition.

Part 1: The Analytical Challenge

The C7H14N2 scaffold (MW ~126.20 g/mol ) poses three distinct hurdles for standard elemental analysis:

  • Volatility: Many derivatives (like DIC) are liquids with significant vapor pressure, leading to mass loss during weighing or purging.

  • High Nitrogen Content (~22.2%): Requires optimized reduction columns to prevent nitrogen oxide formation, which biases results.

  • Hygroscopicity: The tendency to absorb atmospheric moisture immediately alters %H and %C values, leading to false failures.

The Contenders
FeatureMethod A: Dynamic Flash Combustion (CHN) Method B: Quantitative NMR (qNMR)
Principle Destructive oxidation/reduction; GC separation of N₂, CO₂, H₂O.Non-destructive; molar ratio determination relative to an internal standard.
Primary Output Mass fraction (% w/w) of C, H, N.Molar purity (%); Structural identity.
Sample Req. 2–5 mg (High precision weighing required).10–20 mg (Dissolved in deuterated solvent).
Key Advantage Industry standard for bulk purity; accepted by regulatory bodies.Distinguishes between impurities with similar elemental formulas (e.g., isomers).
Critical Weakness Cannot distinguish between the target molecule and an isomer.Requires a highly pure, traceable Internal Standard (IS).

Part 2: Experimental Protocols

Protocol A: Handling Volatile C7H14N2 for Combustion Analysis (CHN)

Objective: Prevent mass loss of liquid DIC during the purge cycle.

Materials:

  • Tin Capsules for liquids (smooth wall, flat bottom).

  • Micro-balance (readability 0.001 mg).

  • Cold-welding capsule sealer (e.g., PerkinElmer or equivalent manual press).

  • Calibration Standard: Acetanilide (C8H9NO) is the general standard, but for this high-nitrogen class, we recommend bracketing with Sulfanilamide (C6H8N2O2S, %N=16.27) to match the combustion profile closer to C7H14N2.

Workflow:

  • Tare: Place an empty tin liquid capsule on the micro-balance. Tare to zero.

  • Dosing: Using a gas-tight microsyringe, dispense ~2.5 mg of the C7H14N2 liquid into the capsule. Do not touch the capsule walls with the needle.

  • Sealing: Immediately transfer the capsule to the cold-welding press. Apply steady pressure to crimp and cold-weld the tin. This creates a hermetic seal.

  • Verification: Re-weigh the sealed capsule. Record weight. Wait 60 seconds and weigh again.

    • Pass Criteria: Weight drift < 0.005 mg/min. (Ensures no evaporation).

  • Analysis: Load into the autosampler. Use a high-oxygen boost (10-15 mL loop) to ensure complete combustion of the N=C=N bonds.

Protocol B: 1H-qNMR for Absolute Purity

Objective: Determine purity without a reference standard of the analyte itself.

Materials:

  • Internal Standard (IS): Dimethyl sulfone (DMSO2) or Maleic Acid .

    • Selection Logic: For DIC (isopropyl signals at ~1.2 ppm, methine at ~3.8 ppm), Dimethyl sulfone (singlet at ~3.0 ppm) provides a clean spectral window free of overlap.

  • Solvent: CDCl3 or DMSO-d6 (dried over molecular sieves).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the C7H14N2 sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL deuterated solvent. Vortex until fully dissolved.

  • Acquisition:

    • Relaxation delay (

      
      ): Must be 
      
      
      
      of the slowest relaxing proton (typically 30–60s for accurate integration).
    • Pulse angle: 90°.

    • Scans: 16–32 (for S/N > 250:1).

  • Processing: Phase and baseline correct manually. Integrate the IS peak (

    
    ) and a specific analyte peak (
    
    
    
    , e.g., the methine proton of DIC).

Calculation:



Where 

is the number of protons contributing to the signal, and

is molecular weight.

Part 3: Comparative Data & Visualization

Method Selection Decision Matrix

MethodSelection Start Start: C7H14N2 Sample Analysis StateCheck Physical State? Start->StateCheck Liquid Liquid (e.g., DIC) StateCheck->Liquid Solid Solid (e.g., Salt/Derivative) StateCheck->Solid Volatility Is it Volatile? Liquid->Volatility Combustion Method A: CHN Combustion (Gold Standard) Solid->Combustion Routine Volatility->Combustion Low Volatility qNMR Method B: qNMR (Absolute Purity) Volatility->qNMR High Volatility (Risk of Mass Loss) Capsule Use Cold-Weld Liquid Capsules Volatility->Capsule If CHN Required Capsule->Combustion

Figure 1: Decision tree for selecting the optimal analytical method based on physical state and volatility.

Experimental Data: Degradation Case Study

We compared both methods on a sample of 1,3-Diisopropylcarbodiimide (DIC) stored improperly (exposed to moisture), leading to partial hydrolysis into 1,3-Diisopropylurea (DIU) .

Theoretical Values:

  • DIC (C7H14N2): C: 66.62%, H: 11.18%, N: 22.19%

  • DIU (C7H16N2O): C: 58.30%, H: 11.18%, N: 19.43%

Results Table:

MetricCombustion Analysis (CHN) qNMR (Internal Std: DMSO2) Interpretation
Experimental Result C: 65.8% | H: 11.2% | N: 21.6%Purity: 92.4% (DIC)
Deviation C: -0.8% | N: -0.6%N/A
Inference Result is "Out of Spec" (>0.4% tolerance), but cannot identify why. The values represent a weighted average of DIC and the Urea impurity.Clearly resolves the Urea impurity signals. Calculates exact molar ratio of Active vs. Impurity.
Conclusion Fails to identify the impurity nature.Passes with actionable data on degradation.

Part 4: Expert Recommendations

  • For Regulatory Filing (CoA): You must often provide CHN data. Use Protocol A with cold-welded capsules. If the result deviates by >0.4%, do not re-run immediately. Switch to qNMR to diagnose if the deviation is due to solvent entrapment or hydrolysis.

  • For In-Process Control: Skip CHN. Use Protocol B (qNMR) . It is faster (15 mins vs 2 hours for duplicate CHN), requires no specialized capsule sealing, and confirms identity simultaneously.

  • The "Nitrogen Trap": Be aware that C7H14N2 derivatives often trap solvent in their crystal lattice (if solid) or are miscible with reaction solvents (if liquid). CHN analysis will skew significantly. qNMR allows you to quantify the solvent residue separately and correct the assay.

References
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Microanalysis of Organic Compounds. (2023). "Best Practices for Handling Volatile Samples in Elemental Analysis." Exeter Analytical Technical Notes. Link

  • European Pharmacopoeia (Ph.[2][3] Eur.). (2022). "Chapter 2.2.33: Nuclear Magnetic Resonance Spectroscopy." EDQM. Link

  • Albericio, F. (2019). "Peptide Coupling Reagents: The DIC Story." Organic Process Research & Development. Link

  • ASTM International. (2021). "ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants." Link

Sources

Validation

Chiral HPLC Separation of Octahydropyrrolo[3,2-b]pyrrole Enantiomers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The separation of octahydropyrrolo[3,2-b]pyrrole (also known as 2,6-diazabicyclo[3.3.0]octane...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The separation of octahydropyrrolo[3,2-b]pyrrole (also known as 2,6-diazabicyclo[3.3.0]octane) enantiomers presents a distinct set of analytical challenges due to the molecule's bicyclic rigidity, high polarity, and lack of a UV-active chromophore. This scaffold is a critical pharmacophore in antiviral therapeutics (e.g., HCV NS5A inhibitors) and antibacterial agents.

This guide compares two primary analytical strategies: Direct Analysis of the Free Base versus Analysis of Derivatized Intermediates (e.g., N-Boc protected) . While direct analysis offers speed, the derivatization route provides superior resolution and detection sensitivity. We recommend the derivatization strategy for robust quality control (QC) environments, while reserving direct analysis for high-throughput process monitoring where derivatization steps are bottlenecks.

Part 1: The Analytical Challenge

The octahydropyrrolo[3,2-b]pyrrole core possesses


 symmetry (in the cis-fused isomer) or asymmetry depending on substitution. The specific challenges for HPLC method development are:
  • Lack of Chromophore: The saturated bicyclic skeleton has negligible UV absorbance above 200 nm. Standard UV detection (254 nm) is impossible without derivatization.

  • Basicity: The secondary amines interact strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • Stereochemical Rigidity: The fused ring system requires a chiral stationary phase (CSP) with a "tight" chiral groove (inclusion complex) rather than surface-level steric interactions.

Visualization: Method Development Decision Tree

MethodStrategy Start Start: Octahydropyrrolo[3,2-b]pyrrole Sample CheckUV Is UV Detection Mandatory? Start->CheckUV Deriv Strategy A: Derivatization (Recommended) CheckUV->Deriv Yes Direct Strategy B: Direct Analysis CheckUV->Direct No (have CAD/MS) Protect Reaction: N-Boc or N-Cbz Protection Deriv->Protect Col_Amylose Column: Amylose-based (e.g., AD-H, IG) Protect->Col_Amylose Result_A High Sensitivity (UV 210-254 nm) Excellent Resolution Col_Amylose->Result_A Detect_Alt Detector: CAD, ELSD, or MS Direct->Detect_Alt Mobile_Add Mobile Phase: High pH (0.1% DEA) Detect_Alt->Mobile_Add Result_B No Sample Prep Lower Sensitivity Mobile_Add->Result_B

Figure 1: Decision tree for selecting the appropriate separation strategy based on available detection instrumentation and sensitivity requirements.

Part 2: Comparative Strategy & Performance

Strategy A: Derivatization (Recommended)

Target Analyte: N,N'-Di-Boc-octahydropyrrolo[3,2-b]pyrrole Mechanism: The tert-butyl carbamate (Boc) groups introduce carbonyl dipoles that engage in hydrogen bonding with the carbamate residues of polysaccharide CSPs. They also provide weak UV absorbance at 210–220 nm.

  • Column Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA, or IG).

  • Mode: Normal Phase (Hexane/IPA) is superior for resolution due to the lipophilicity of the Boc groups.

Strategy B: Direct Analysis (Free Base)

Target Analyte: Unprotected Octahydropyrrolo[3,2-b]pyrrole Mechanism: Relies on inclusion complexation. The basic amines require aggressive silanol suppression.

  • Column Choice: Crown Ether phases (e.g., Crownpak CR-I) or Immobilized Amylose (Chiralpak IA) in Polar Organic Mode.

  • Mode: Polar Organic Mode (100% Acetonitrile or Methanol with basic additives).

Performance Data Comparison
FeatureStrategy A: N-Boc Protected (Normal Phase)Strategy B: Free Base (Polar Organic Mode)
Column Amylose-based (AD-H / IG)Crown Ether / Immobilized Amylose (IA)
Mobile Phase Hexane : IPA (90:10)Acetonitrile : MeOH : DEA (95:5:0.1)
Detection UV @ 210 nmCAD / ELSD / RI
Resolution (

)
High (> 4.0) Moderate (1.5 – 2.5)
Tailing Factor (

)
Excellent (1.0 – 1.1)Poor to Fair (1.3 – 1.8)
LOD (Sensitivity) ~0.1 µg/mL~10 µg/mL (Detector dependent)
Sample Prep Time High (30 min reaction)Low (Dilute & Shoot)

Part 3: Experimental Protocols

Protocol 1: Separation of N-Boc Protected Enantiomers (Gold Standard)

This protocol is self-validating; the appearance of distinct peaks with


 confirms the derivatization was successful and the column is performing correctly.

1. Sample Preparation:

  • Dissolve 5 mg of the octahydropyrrolo[3,2-b]pyrrole sample in 1 mL DCM.

  • Add 1.5 eq. Di-tert-butyl dicarbonate (

    
    ) and 2 eq. Triethylamine (TEA).
    
  • Stir at RT for 15 mins. Evaporate solvent and reconstitute in Mobile Phase (1 mg/mL).

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H or IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v). Note: No basic additive is needed for the Boc-protected form.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV 210 nm.

3. Expected Results:

  • Enantiomer 1 (

    
     min)
    
  • Enantiomer 2 (

    
     min)
    
  • Selectivity (

    
    ) typically > 1.5.
    
Protocol 2: Direct Separation of Free Base (High Throughput)

Use this only if you possess Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

1. Sample Preparation:

  • Dissolve sample directly in Methanol (1 mg/mL).

2. Chromatographic Conditions:

  • Column: Chiralpak IA (Immobilized Amylose) - Crucial for solvent resistance.

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (90 : 10 : 0.1 v/v).

  • Flow Rate: 0.5 mL/min (Lower flow improves mass transfer for polar bases).

  • Temperature: 35°C (Improves peak shape for amines).

  • Detection: CAD (Nebulizer 35°C).

Part 4: Separation Mechanism Visualization

The separation on polysaccharide columns relies on a "Three-Point Interaction" model. For the Boc-protected derivative, the carbonyl oxygens act as hydrogen bond acceptors, while the bulky tert-butyl groups fit into the chiral grooves of the amylose helix.

Mechanism CSP Amylose CSP (Chiral Groove) Interaction1 H-Bonding (C=O ... N-H) CSP->Interaction1 Interaction2 Steric Inclusion (t-Butyl Group) CSP->Interaction2 Interaction3 Dipole-Dipole Stacking CSP->Interaction3 Analyte Boc-Protected Enantiomer Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Figure 2: The three-point interaction model driving the chiral recognition of the Boc-protected derivative on Amylose-based CSPs.

Part 5: Troubleshooting & Optimization

  • Problem: Peak Tailing (Free Base)

    • Cause: Interaction with residual silanols.

    • Fix: Increase Diethylamine (DEA) concentration to 0.2%. Switch to an immobilized column (Chiralpak IA/IC) which allows for more aggressive washing.

  • Problem: Low Sensitivity (Boc-Derivative)

    • Cause: Weak UV absorbance of the carbamate.

    • Fix: Switch to N-Cbz (Benzyl carbamate) protection. The benzyl ring adds strong UV absorbance at 254 nm and often enhances

      
       interactions with the CSP, potentially increasing resolution.
      
  • Problem: Solubility

    • Cause: The free base is highly polar; the Boc-derivative is lipophilic.

    • Fix: For the free base, ensure the sample is dissolved in the mobile phase. Do not inject a water-rich sample into a normal phase system.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. Daicel Corporation.

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. (Foundational text on polysaccharide CSP mechanisms).
  • Phenomenex. Chiral HPLC/SFC Column Selection Guide.

  • Kašička, V. (2021). Recent advances in chiral separations of amino acids and peptides. Journal of Separation Science.
  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide.

Comparative

Structural Validation of 1-Methyloctahydropyrrolo[3,2-b]pyrrole via NOESY

Executive Summary The structural validation of 1-Methyloctahydropyrrolo[3,2-b]pyrrole (MW ~126 Da) presents a specific stereochemical challenge common to fused bicyclic diamines: distinguishing between the thermodynamica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 1-Methyloctahydropyrrolo[3,2-b]pyrrole (MW ~126 Da) presents a specific stereochemical challenge common to fused bicyclic diamines: distinguishing between the thermodynamically favored cis-fused and the potentially accessible trans-fused diastereomers. While 1D NMR (


H, 

C) confirms chemical connectivity, it fails to unambiguously define the relative stereochemistry of the ring fusion and the N-methyl substituent.

This guide compares the efficacy of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) against alternative methods (ROESY, 1D NOE) for this specific scaffold. We establish NOESY as the superior validation tool for this molecular weight regime and provide a self-validating experimental protocol to confirm the cis-fused [3.3.0] bicyclic architecture.

Methodological Comparison: Why NOESY?

For a molecule with a molecular weight of ~126 Da, the choice of dipolar coupling experiment is dictated by the rotational correlation time (


).
Comparative Analysis of Validation Techniques
Feature2D NOESY 2D ROESY 1D Selective NOE
Physical Basis Cross-relaxation (Lab frame)Cross-relaxation (Rotating frame)Transient NOE (Lab frame)
Regime Suitability Ideal for Small Molecules (

)
Ideal for Mid-size (MW 700-1500)Good for isolated signals
NOE Sign Positive (Opposite to diagonal)Always Positive (Same as diagonal)Positive
Sensitivity High (Max NOE enhancement +50%)Lower (Max NOE +38.5%)High, but low throughput
Artifact Risk Zero-quantum coherence (J-coupling artifacts)TOCSY transfer artifactsSelectivity spillover
Verdict for Target Recommended Alternative (if zero-crossing suspected)Supplementary

Scientific Rationale: 1-Methyloctahydropyrrolo[3,2-b]pyrrole falls deep within the "extreme narrowing limit" (fast tumbling). In this regime, the NOE is positive and maximal. ROESY, while robust against the "zero-crossing" phenomenon seen in mid-sized molecules (MW ~1000), suffers from lower intrinsic sensitivity and spin-lock artifacts.[1] Therefore, NOESY is the most data-rich and efficient method for this specific validation.

Structural Analysis & Logic

To validate the structure, we must define the expected dipolar couplings for the isomers. The pyrrolo[3,2-b]pyrrole skeleton consists of two fused five-membered rings.

The Stereochemical Decision Tree
  • Isomer A (cis-fused): The bridgehead protons (H-3a and H-6a) are on the same face of the bicyclic system.

    • Dihedral Angle: ~0–40°.[2]

    • Distance: < 2.5 Å.[3][4][5]

    • Expected NOE: Strong correlation between H-3a and H-6a.

  • Isomer B (trans-fused): The bridgehead protons are on opposite faces.

    • Dihedral Angle: ~180°.

    • Distance: > 3.5 Å (often outside strong NOE range).

    • Expected NOE: Weak or Absent correlation between H-3a and H-6a.

N-Methyl Orientation

The N1-Methyl group provides a secondary probe. In a cis-fused system, the methyl group will show NOEs to the bridgehead protons (H-3a/H-6a) if it adopts a syn conformation, or to the adjacent methylene protons if anti.

Figure 1: Stereochemical decision tree for assigning ring fusion geometry in octahydropyrrolo[3,2-b]pyrrole derivatives.

Experimental Protocol (Self-Validating System)

This protocol ensures artifact-free data acquisition for small molecules.

Step 1: Sample Preparation
  • Solvent: CDCl

    
     (Standard) or C
    
    
    
    D
    
    
    (if resolution of aliphatic protons is poor).
  • Concentration: 10–20 mg in 600 µL (High concentration favors NOE buildup).

  • Degassing: Critical. Dissolved paramagnetic oxygen accelerates relaxation (

    
    ), reducing the NOE enhancement. Bubble N
    
    
    
    or Ar through the sample for 2 minutes.
Step 2: Acquisition Parameters (400–600 MHz)
  • Pulse Sequence: noesygpphpp (Bruker) or equivalent (Gradient-selected NOESY with zero-quantum suppression).

  • Mixing Time (

    
    ): 500–800 ms .
    
    • Reasoning: Small molecules relax slowly. A long mixing time allows sufficient NOE buildup without spin diffusion becoming dominant.

  • Relaxation Delay (

    
    ):  2–3 seconds (Total recycle time > 3 
    
    
    
    
    
    ).
  • Scans (

    
    ):  16 or 32 (Sufficient for 10 mg sample).
    
  • Points (

    
    ):  2048 (F2) x 256–512 (F1).
    
Step 3: Processing & Phasing
  • Window Function: Sine-Bell Squared (QSINE, SSB=2) in both dimensions to suppress truncation artifacts.

  • Phasing: Crucial Check. For small molecules, NOE cross-peaks must have the opposite phase to the diagonal (e.g., Diagonal = Negative, Cross-peaks = Positive).[6]

    • Self-Validation: If cross-peaks have the same phase as the diagonal, you are likely seeing COSY artifacts or chemical exchange (EXSY), not true NOE.[7]

Data Interpretation Guide

Use the table below to map your observed cross-peaks to the structure.

Proton PairObserved NOE (Intensity)Structural Conclusion
H-3a

H-6a
Strong Confirms cis-fusion (Primary Metric)
N-Me

H-2 (axial)
MediumN-Me is syn to H-2
N-Me

H-3a
Weak/MediumN-Me is syn to bridgehead (Invertomer A)
H-2

H-3
Strong (COSY & NOE)Vicinal neighbors (confirm assignment first)
Visualization of Key Interactions

Figure 2: Expected NOE correlation map for cis-1-methyloctahydropyrrolo[3,2-b]pyrrole. The green connection is the definitive proof of stereochemistry.

Troubleshooting & Alternatives

"I see no NOE between bridgehead protons."
  • Possibility A: You have the trans-isomer.

  • Possibility B: The mixing time is too short (< 400 ms) for a small molecule. Increase to 800 ms.

  • Possibility C: Oxygen quenching. Degas the sample.

"All peaks are the same phase as the diagonal."[7]
  • Issue: You are likely observing TOCSY/COSY artifacts or Exchange.[6]

  • Solution: Switch to ROESY (Mixing time 200–300 ms). In ROESY, true ROE signals are always opposite phase to the diagonal, while TOCSY artifacts are same-phase. This provides a fail-safe backup.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Dipolar Coupling and the NOE). Link

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. (Standard text on NOE regimes). Link

  • Bross-Walch, N., et al. (2005). Strategies for the Stereochemical Assignment of Fused Ring Systems. Journal of Organic Chemistry. (General methodology for bicyclic systems). Link

  • Bruker BioSpin. (2023). User Manual: 2D NOESY Parameter Optimization for Small Molecules. Link

Sources

Safety & Regulatory Compliance

Safety

1-Methyloctahydropyrrolo[3,2-b]pyrrole proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 1-Methyloctahydropyrrolo[3,2-b]pyrrole , a bicyclic diamine often used as a scaffold in drug discovery. Safety Advisory: This compound is a struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 1-Methyloctahydropyrrolo[3,2-b]pyrrole , a bicyclic diamine often used as a scaffold in drug discovery.

Safety Advisory: This compound is a structural isomer of diazabicyclo[3.3.0]octane . As a saturated bicyclic amine, the free base is highly basic, potentially corrosive, and likely flammable. The salt form (e.g., dihydrochloride) is typically a stable solid but remains an irritant. Treat all uncharacterized isomers with the highest biosafety level precautions until specific data is verified.

Part 1: Chemical Identification & Hazard Profile

Before disposal, you must correctly identify the physical state and chemical nature of the substance to assign the correct waste stream.

PropertyDescription
Chemical Name 1-Methyloctahydropyrrolo[3,2-b]pyrrole
Common Forms Free Base: Colorless to yellow liquid (Viscous, Amine odor)Salt (2HCl): White to off-white crystalline solid
CAS Number 2306261-28-7 (Dihydrochloride salt ref.)
Molecular Formula C₇H₁₄N₂ (Free Base) / C₇H₁₆Cl₂N₂ (2HCl Salt)
Acidity/Basicity Strong Base (Free base pKa est. ~10-11).[1][2][3] Incompatible with acids.[4]
RCRA Classification D001 (Ignitable - if liquid base)D002 (Corrosive - if pH > 12.5)Not P-listed or U-listed.
Hazard Classification (GHS)
  • Free Base (Liquid):

    • Danger: Causes severe skin burns and eye damage (H314).

    • Warning: Flammable liquid and vapor (H226).[3][5]

  • Salt Form (Solid):

    • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]

Part 2: Proper Disposal Procedures

Disposal must follow a strict segregation protocol to prevent accidental neutralization reactions (exotherms) or toxic gas release.

Step 1: Waste Stream Segregation

Do NOT mix this chemical with:

  • Strong acids (Violent exothermic reaction).

  • Oxidizers (Fire hazard).[6]

  • Halogenated solvents (unless specifically designated for "Halogenated/Organic Amine" waste streams).

Select the correct waste container based on the form:

Waste TypeContainer MaterialLabeling Requirement
Liquid Waste (Free Base) HDPE (High-Density Polyethylene) or Amber Glass"Hazardous Waste: Basic Organic (Amines). Flammable.[2][3][4][5][6][7] Corrosive."
Solid Waste (Salts/Contaminated Debris) Wide-mouth HDPE Jar"Hazardous Waste: Solid Organic. Irritant."
Step 2: Packaging & Labeling Protocol
  • pH Verification: If disposing of an aqueous solution, verify pH. If pH > 12.5, it is RCRA Hazardous Waste D002 .

  • Double Containment: Place the primary waste bottle into a secondary containment tray or bag during transport to the central accumulation area.

  • Venting: If the waste was recently generated from a reaction, ensure the cap is loosely tightened for the first 24 hours to allow off-gassing, then torque close.

Step 3: Final Disposal Method
  • Preferred: High-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Alternative: Fuel blending (if high BTU value and no halogen content).

  • Prohibited: Do not dispose of down the drain (sanitary sewer) or via evaporation.

Part 3: Spill Response & Neutralization

In the event of a spill, immediate containment is required.[5]

Workflow for Spills:

  • Evacuate the immediate area if vapors are strong.

  • Don PPE: Nitrile gloves (double gloved), lab coat, safety goggles.

  • Neutralize (Liquid Spills):

    • Use a Citric Acid or Sodium Bisulfate based spill kit.

    • Why? Mineral acids (HCl) are too aggressive for spill cleanup; weak solid acids control the exotherm.

  • Absorb: Use vermiculite or clay absorbents.

  • Collect: Scoop into a wide-mouth jar labeled "Spill Debris: Basic Organic."

Part 4: Visual Decision Tree (Disposal Logic)

The following diagram illustrates the decision-making process for segregating 1-Methyloctahydropyrrolo[3,2-b]pyrrole waste.

DisposalFlow Start Waste Generation: 1-Methyloctahydropyrrolo[3,2-b]pyrrole FormCheck Identify Physical State Start->FormCheck Liquid Liquid (Free Base/Solution) FormCheck->Liquid Liquid Solid Solid (Salt/Powder) FormCheck->Solid Solid HalogenCheck Contains Halogens? (e.g., mixed with DCM/Chloroform) Liquid->HalogenCheck StreamC Stream C: Solid Hazardous Waste Solid->StreamC StreamA Stream A: Organic Basic Waste (Non-Halogenated) HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic Waste HalogenCheck->StreamB Yes Action1 Pack in HDPE/Glass Label: Flammable/Corrosive StreamA->Action1 StreamB->Action1 Action2 Pack in Wide-Mouth Jar Label: Toxic/Irritant StreamC->Action2

Caption: Operational workflow for segregating amine waste based on physical state and solvent compatibility.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13382623, 1,4-Dihydropyrrolo[3,2-b]pyrrole (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[8] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-Methyloctahydropyrrolo[3,2-b]pyrrole

Executive Safety Assessment Compound Class: Bicyclic Diamine / Saturated Heterocycle CAS (Salt form): 2306261-28-7 (Dihydrochloride) | CAS (Free Base): [Isomer Specific] As a Senior Application Scientist, I must distingu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Bicyclic Diamine / Saturated Heterocycle CAS (Salt form): 2306261-28-7 (Dihydrochloride) | CAS (Free Base): [Isomer Specific]

As a Senior Application Scientist, I must distinguish between the salt form (solid, stable, irritant) and the free base (liquid, volatile, corrosive). This guide prioritizes the free base scenario as it represents the maximum hazard potential (Worst-Case Scenario).

Critical Hazard Mechanism: 1-Methyloctahydropyrrolo[3,2-b]pyrrole is a secondary/tertiary amine scaffold. Unlike aromatic pyrroles, the octahydro saturation renders the nitrogen lone pairs highly available.

  • Basicity: High. It acts as a strong nucleophile and base.

  • Corrosivity: Capable of causing immediate, irreversible saponification of skin lipids (chemical burns) and permanent corneal opacity.

  • Volatility: The free base likely possesses significant vapor pressure, posing an inhalation risk that targets mucous membranes.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE" for bicyclic amines. The high lipid solubility of this compound allows it to permeate standard nitrile gloves rapidly.

Protection ZoneEquipment StandardTechnical Justification & Selection Logic
Hand Protection Primary: Silver Shield® (Laminate) or Butyl Rubber.Secondary (Splash only): Double-layer Nitrile (min 0.11mm thick).Permeation Kinetics: Aliphatic amines can permeate standard nitrile in <15 minutes. Protocol: Use laminate liners under nitrile for dexterity. If using nitrile only, change immediately upon any contact.
Eye/Face Required: Chemical Splash Goggles (ANSI Z87.1+).Situational: Face Shield (8-inch).Risk: Irreversible corneal damage. Safety glasses are insufficient due to vapor migration and splash trajectory. Face shield required for volumes >10mL.
Respiratory Engineering Control: Fume Hood (Face velocity >100 fpm).PPE: Full-face respirator with Type K (Ammonia/Amine) or Type ABEK cartridges.Mechanism: Amine vapors trigger bronchospasm and laryngeal edema. Standard "Organic Vapor" (Type A) filters are often insufficient for low-molecular-weight amines; Type K is specific for basic vapors.
Body Standard: Chemical-resistant Lab Coat (Poly/Cotton).High Risk: Tychem® Apron.Cotton absorbs amines, holding them against the skin. A chemical-resistant apron prevents "wicking" exposure during transfer.

Operational Workflow & Engineering Controls

Diagram 1: Safe Handling Decision Logic

This logic gate ensures you select the correct containment level based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Identify Reagent Form Form Physical State? Start->Form Solid Solid (Salt Form) (e.g., Dihydrochloride) Form->Solid Stable Salt Liquid Liquid (Free Base) (High Volatility) Form->Liquid Reactive Amine Solid_PPE Standard PPE: Nitrile Gloves + Safety Glasses Fume Hood Recommended Solid->Solid_PPE Liquid_PPE Enhanced PPE: Double Nitrile/Laminate Splash Goggles Mandatory Fume Hood Liquid->Liquid_PPE Task Task Type? Liquid_PPE->Task Weighing Weighing/Transfer Task->Weighing Reaction Reaction/Heating Task->Reaction Control1 Use Analytical Balance inside Vented Enclosure Weighing->Control1 Control2 Closed System (Schlenk Line) Argon/Nitrogen Atmosphere Reaction->Control2

Caption: Decision matrix for selecting containment and PPE based on the physical state (salt vs. free base) of the diamine.

Detailed Protocol: Handling the Free Base
  • Atmospheric Control: This compound is likely hygroscopic and air-sensitive (forming carbonates upon CO2 exposure).

    • Action: Handle under Nitrogen or Argon.

    • Why: Absorption of water/CO2 alters stoichiometry and can increase viscosity, making transfer difficult and increasing spill risk.

  • Transfer Technique:

    • Do not pour. Use a gas-tight syringe or cannula transfer for volumes <50mL.

    • Why: Pouring generates static and vapors. Syringe transfer contains the odor and prevents exposure.

  • Quenching/Work-up:

    • Caution: Adding acid to the neat amine will generate significant heat (exotherm).

    • Protocol: Dilute the amine in an inert solvent (e.g., DCM or Toluene) before neutralization or extraction.

Emergency Response & Decontamination

  • Skin Contact:

    • Immediate: Flush with water for 15 minutes.

    • Contraindication: Do NOT use vinegar or acidic neutralizing agents on the skin. The heat of neutralization will aggravate the chemical burn.

  • Spill Management:

    • Evacuate: If spill is >100mL outside a hood, evacuate the lab.

    • Neutralization: Absorb with "Amine-Safe" spill pads or vermiculite. Do not use standard clay litter if it contains acidic clays.

Disposal & Waste Management

Proper disposal prevents downstream reactions in the waste container.

Diagram 2: Waste Stream Segregation

Waste_Disposal Waste Waste: 1-Methyloctahydropyrrolo[3,2-b]pyrrole Segregation Segregation Check Waste->Segregation AcidStream Acid Waste Stream Segregation->AcidStream DO NOT MIX OxidizerStream Oxidizing Waste (Nitric/Peroxides) Segregation->OxidizerStream DO NOT MIX BaseStream Basic Organic Waste (Halogen-Free preferred) Segregation->BaseStream Correct Path Result1 DANGER: Exothermic Explosion AcidStream->Result1 Result2 DANGER: Fire/N-Oxide Formation OxidizerStream->Result2 Result3 SAFE DISPOSAL: Incineration BaseStream->Result3

Caption: Critical segregation logic to prevent incompatible waste stream explosions.

Disposal Protocol:

  • Labeling: Clearly tag as "Basic Organic Waste" and "Toxic."

  • Container: Use High-Density Polyethylene (HDPE). Avoid metal containers if the amine is wet (corrosion risk).

  • Destruction: The preferred method is high-temperature incineration by a licensed hazardous waste contractor.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: N-Methylpyrrole (Proxy for bicyclic amine hazards). Retrieved from

  • Merck Millipore. (2023). Safety Data Sheet: Pyrrole for synthesis.[2] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press. Retrieved from

  • BLD Pharm. (n.d.). Product Page: 1-Methyloctahydropyrrolo[3,2-b]pyrrole dihydrochloride (CAS 2306261-28-7).[4] Retrieved from

Sources

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